1,2-Dibromo-4-fluoro-5-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-4-fluoro-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2FNO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRCZUASJNJXPAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-Dibromo-4-fluoro-5-nitrobenzene
CAS Number: 1807056-85-4[1][2]
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a highly functionalized aromatic building block. With its unique substitution pattern—featuring two adjacent bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group—this compound presents a versatile platform for complex organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, plausible synthetic routes, chemical reactivity with a focus on nucleophilic aromatic substitution (SNAr), and its potential applications in medicinal chemistry and materials science. All discussions are grounded in established chemical principles, supported by authoritative references and detailed experimental considerations.
Core Compound Identification and Properties
This compound is a halogenated nitroaromatic compound. The strategic placement of its functional groups dictates its chemical behavior, making it a valuable intermediate. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring for nucleophilic attack, while the differential reactivity of the halogen substituents allows for selective, sequential transformations.
Table 1: Physicochemical and Computational Data
| Property | Value | Source |
| CAS Number | 1807056-85-4 | [1][2] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |
| Molecular Weight | 298.89 g/mol | [1] |
| Appearance | Likely a solid (inferred from related compounds) | N/A |
| SMILES | O=[O-] | Inferred |
| Topological Polar Surface Area (TPSA) | 43.14 Ų (Calculated for isomer) | [3] |
| logP | 3.15 (Calculated for isomer) | [3] |
Synthesis and Mechanistic Considerations
Pathway A: Electrophilic Nitration of a Precursor
The most direct approach involves the electrophilic nitration of a suitable 1,2-dibromo-4-fluorobenzene precursor. The directing effects of the halogen substituents are crucial. Halogens are ortho-, para-directing but deactivating. The fluorine atom is the most activating (least deactivating) of the halogens for electrophilic substitution. The two bulky bromine atoms may sterically hinder the adjacent positions. Therefore, nitration would be expected to occur at the position para to the fluorine and meta to the two bromine atoms, which aligns with the desired product structure.
Protocol 2.1: Representative Electrophilic Nitration
-
Rationale: This protocol is adapted from a standard procedure for the nitration of halogenated benzenes.[4] The use of a strong nitrating system like nitric acid in a mixture of trifluoroacetic acid and its anhydride provides a powerful electrophile (NO₂⁺) under controlled conditions.
-
Step 1: Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C), add 1,2-dibromo-4-fluorobenzene (1 equiv.).
-
Step 2: Addition of Acid Medium: Sequentially add dichloromethane (DCM) as a solvent, followed by trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA). Stir the mixture for 30 minutes to ensure homogeneity and cooling.
-
Step 3: Nitration: Add a nitrating agent, such as ammonium nitrate or fuming nitric acid (1.1-1.5 equiv.), portion-wise to control the exothermic reaction.
-
Step 4: Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Step 5: Workup and Purification: Upon completion, carefully pour the reaction mixture into ice-cold water to quench the reaction. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.
Caption: Synthetic pathway via electrophilic nitration.
Pathway B: Sandmeyer-type Reaction
An alternative strategy involves a diazotization-substitution sequence starting from a corresponding aniline derivative, 4-bromo-5-fluoro-2-nitroaniline. This approach, analogous to the Sandmeyer reaction, is particularly useful when direct nitration yields undesired isomers or is low-yielding.
Protocol 2.2: Representative Diazotization and Bromination
-
Rationale: This protocol is adapted from a Sandmeyer-type reaction used for preparing aryl bromides.[4] It involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by a bromide nucleophile, often delivered by a copper(I) or copper(II) salt.
-
Step 1: Diazotization: Dissolve the starting aniline (e.g., a hypothetical 2-amino-4,5-dibromo-1-fluorobenzene) in an acidic aqueous solution (e.g., HBr/H₂O) and cool to 0-5°C.
-
Step 2: Formation of Diazonium Salt: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
-
Step 3: Nucleophilic Substitution: In a separate flask, prepare a solution of copper(II) bromide in a suitable solvent like acetonitrile.[4] Add the freshly prepared diazonium salt solution to the copper bromide solution.
-
Step 4: Reaction Completion and Workup: Allow the reaction to proceed, often with gentle warming, until nitrogen evolution ceases. Cool the mixture and pour it into a large volume of water.
-
Step 5: Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate. Purify the crude product via column chromatography or recrystallization.
Chemical Reactivity and Synthetic Utility
The primary utility of this compound in synthesis stems from its high susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The powerful -I and -R effects of the nitro group strongly reduce the electron density of the aromatic ring, making it highly electrophilic and stabilizing the negative charge in the Meisenheimer complex intermediate.
Regioselectivity in SNAr Reactions
In SNAr reactions, the rate of substitution for halogens typically follows the order F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond.[6] Therefore, the fluorine atom is the most likely site for initial nucleophilic displacement.
However, the positions ortho and para to the nitro group are the most activated. In this molecule, the fluorine is ortho to the nitro group, and one bromine atom is also ortho. The other bromine is meta.
-
Position C4 (attached to F): Activated (ortho to NO₂)
-
Position C1 (attached to Br): Activated (ortho to NO₂)
-
Position C2 (attached to Br): Less activated (meta to NO₂)
Between the C-F and C-Br bonds at the activated ortho positions, the C-F bond is significantly more labile in SNAr. Therefore, a wide range of nucleophiles (amines, alkoxides, thiolates) will selectively displace the fluorine atom.
Caption: Predicted SNAr reactivity of halogen sites.
Sequential Functionalization
The differential reactivity of the halogen atoms allows for a powerful synthetic strategy: sequential substitution. A nucleophile can first be introduced at the C4 position (displacing fluorine). The resulting product, now containing two bromine atoms, can undergo further functionalization, for example, through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at the C-Br bonds. This enables the construction of highly complex molecular architectures from a single starting material.
Applications in Research and Drug Discovery
Halogenated nitroaromatics are cornerstone building blocks in medicinal chemistry and materials science.[5][7]
-
Medicinal Chemistry: The core scaffold of this compound is valuable for creating libraries of compounds for drug discovery. The fluorine atom is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.[5] After displacing the fluorine with a pharmacophoric fragment, the bromine atoms can serve as handles for late-stage diversification using cross-coupling chemistry to explore the surrounding chemical space.
-
Fragment-Based Drug Discovery (FBDD): Fluorinated aromatics are particularly useful in FBDD campaigns that use ¹⁹F-NMR for screening.[8][9] The fluorine atom acts as a sensitive probe to detect binding to a biological target. This compound could be used to generate a series of fluorinated fragments for such screening libraries.
-
Materials Science: Polysubstituted aromatics are used in the synthesis of advanced materials, including polymers, dyes, and organic electronics.[7] The ability to sequentially functionalize this molecule allows for the precise tuning of electronic and photophysical properties required for these applications.
Spectroscopic Characterization (Predicted)
While an experimental spectrum for this specific compound is not available in the search results, we can predict the key features based on its structure and data from similar compounds.[10][11]
-
¹H NMR: The molecule has two protons on the aromatic ring. They would appear as two doublets in the downfield region (likely δ 7.5-8.5 ppm). The coupling constant between them would be a typical meta-coupling (J ≈ 2-3 Hz).
-
¹³C NMR: Expect six distinct signals for the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded, as will the carbons attached to the halogens. The C-F bond will exhibit a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance would be observed. Its chemical shift would be sensitive to the electronic environment and can be a useful diagnostic tool for confirming successful reactions at this site.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹Br/⁸¹Br), with intense M, M+2, and M+4 peaks.
Safety, Handling, and Disposal
No specific safety data sheet (SDS) is available for this compound. The following guidance is based on the known hazards of structurally related nitroaromatic and halogenated compounds.[12][13][14]
Table 2: Hazard and Precautionary Profile (Inferred)
| Hazard Category | Description and Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[11][13] P-Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing/eye protection). |
| Skin/Eye Irritation | Causes skin and serious eye irritation.[11][13] P-Statements: P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...). |
| Target Organ Toxicity | May cause respiratory irritation. May cause damage to organs through prolonged or repeated exposure.[13][14] P-Statements: P260 (Do not breathe dust/fume/gas/mist/vapors/spray). |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition. |
| Personal Protective Equipment (PPE) | Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
First Aid Measures (General Guidance) [12][15]
-
Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.
-
Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
References
- AbacipharmTech. This compound-1807056-85-4. [Link]
- 1,2-Dibromo-4,5-difluorobenzene - SAFETY D
- 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]
- SAFETY D
- Carl ROTH.
- NIH National Center for Biotechnology Information.
- PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. [Link]
- PubChem. 1,2-Difluoro-4-methyl-5-nitrobenzene. [Link]
- Hyma Synthesis Pvt. Ltd. Company Profile. [Link]
- MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
- YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene. [Link]
- NIH National Center for Biotechnology Information. Applications of 19F-NMR in Fragment-Based Drug Discovery. [Link]
- Quora.
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An In-depth Technical Guide to 1,2-Dibromo-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.
Core Molecular Attributes
This compound is a polysubstituted benzene derivative. The presence of two bromine atoms, a fluorine atom, and a nitro group on the aromatic ring results in a unique electronic and steric environment, making it a valuable intermediate for the synthesis of complex organic molecules.
Molecular Identity and Weight
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| Chemical Name | This compound | N/A |
| CAS Number | 1807056-85-4 | [1] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |
| Molecular Weight | 298.892 g/mol | [1] |
| Canonical SMILES | C1=C(C(=C(C=C1F)Br)Br)[O-] | N/A |
| InChI Key | N/A | N/A |
Physicochemical and Spectroscopic Characterization
While specific experimental data for this compound is not widely published, its properties can be inferred from closely related analogs.
Physical Properties (Predicted)
| Property | Predicted Value | Basis of Prediction |
| Appearance | Pale yellow to yellow crystalline solid | General appearance of similar halogenated nitrobenzenes. |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, acetone); insoluble in water. | Polarity and structure of the molecule. |
Spectroscopic Analysis (Predicted)
Detailed spectroscopic data for this specific isomer is not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: The spectrum would likely show two distinct signals in the aromatic region, each corresponding to one of the aromatic protons. The chemical shifts and coupling constants would be influenced by the surrounding bromo, fluoro, and nitro substituents.
-
¹³C NMR: The spectrum would exhibit six signals for the aromatic carbons, with their chemical shifts dictated by the electron-withdrawing and donating effects of the substituents.
-
¹⁹F NMR: A single resonance would be expected for the fluorine atom, with its chemical shift providing information about the electronic environment of the C-F bond.
-
IR Spectroscopy: Characteristic absorption bands would be present for the C-Br, C-F, and C-N bonds, as well as the asymmetric and symmetric stretches of the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). The aromatic C-H and C=C stretching vibrations would also be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two bromine atoms.
Synthesis and Reactivity
The synthesis of polysubstituted benzenes often involves a strategic sequence of electrophilic aromatic substitution and functional group interconversion reactions.
Plausible Synthetic Routes
While a specific, validated synthesis for this compound is not detailed in the available literature, analogous synthetic strategies for related compounds suggest plausible routes. A likely approach would involve the nitration of a dibromo-fluorobenzene precursor.
A potential synthetic pathway is outlined below:
Caption: Key reaction pathways of this compound.
Applications in Drug Discovery and Development
Halogenated nitroaromatic compounds are valuable scaffolds in medicinal chemistry. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability.
While specific applications of this compound are not extensively documented, its structural motifs suggest its utility as an intermediate in the synthesis of:
-
Kinase Inhibitors: Many kinase inhibitors feature substituted aromatic cores. The functional handles on this molecule allow for the systematic exploration of the chemical space around a core scaffold to optimize potency and selectivity.
-
GPCR Modulators: G-protein coupled receptors are a major class of drug targets. The ability to introduce diverse substituents onto the benzene ring of this compound makes it a useful starting point for the synthesis of novel GPCR ligands.
-
Antiviral and Antibacterial Agents: The halogen and nitro functionalities can contribute to the antimicrobial activity of a compound. This molecule could serve as a precursor for new antimicrobial agents.
The strategic use of this building block in a drug discovery workflow is depicted below:
Caption: Role of this compound in a drug discovery pipeline.
Safety and Handling
-
Hazard Classification (Predicted): Likely to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety goggles. Work in a well-ventilated area or a fume hood.
-
Handling: Avoid generating dust. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising, albeit not extensively characterized, building block for organic synthesis. Its multifunctional nature provides a platform for the generation of diverse molecular architectures with potential applications in drug discovery and materials science. Further research into the specific properties and reactivity of this compound is warranted to fully unlock its synthetic potential.
References
- AbacipharmTech. (n.d.). This compound.
- Sinfoo Biotech. (n.d.). This compound.
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An In-depth Technical Guide to the Physical Properties of 1,2-Dibromo-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
1,2-Dibromo-4-fluoro-5-nitrobenzene is a substituted aromatic compound with potential applications in organic synthesis, particularly as a building block in the development of novel pharmaceutical and agrochemical agents. The precise arrangement of its functional groups—two bromine atoms, a fluorine atom, and a nitro group on a benzene ring—imparts a unique combination of steric and electronic properties that are critical for its reactivity and behavior in a chemical system. This guide provides a comprehensive overview of the known and predicted physical properties of this compound, offers context through comparison with its isomers, and details the experimental methodologies required for its characterization. While specific experimental data for this compound is not extensively documented in publicly accessible literature, this guide synthesizes available information on closely related analogues and computational predictions to offer a robust profile for research and development purposes.
Molecular Structure and Basic Identifiers
The foundational step in understanding the physicochemical nature of any compound is a thorough characterization of its molecular structure and fundamental identifiers.
-
Chemical Name: this compound[1]
-
Molecular Formula: C₆H₂Br₂FNO₂[1]
-
Molecular Weight: 298.89 g/mol [1]
-
Canonical SMILES: C1=C(C(=C(C=C1F)Br)Br)[O-]
The arrangement of substituents on the benzene ring is crucial. The ortho-dibromo substitution creates significant steric hindrance around one side of the molecule. The fluorine and nitro groups, positioned para and meta to each other respectively, are strongly electron-withdrawing, which significantly influences the molecule's polarity and reactivity.
Predicted and Comparative Physical Properties
Summary of Physical Properties
The following table summarizes the predicted properties for the target compound and provides experimental data for structurally related isomers to serve as a benchmark.
| Property | This compound (Predicted) | 4-Bromo-1-fluoro-2-nitrobenzene (Experimental)[3] | 1-Bromo-2,4-difluoro-5-nitrobenzene (Experimental)[4] |
| Physical State | Solid (predicted) | Liquid | Solid |
| Melting Point (°C) | No data available | 18-19 | 19 |
| Boiling Point (°C) | No data available | 240-241 | 252.4 (at 760 mmHg) |
| Density (g/mL) | No data available | 1.786 (at 25 °C) | 1.89 |
| Refractive Index | No data available | n20/D 1.575 | 1.556 |
| Solubility | Predicted to be soluble in polar aprotic solvents (e.g., DMSO, DMF, Acetone) and chlorinated solvents (e.g., Dichloromethane, Chloroform). Low solubility in water is expected. | No specific data, but expected to follow similar trends. | No specific data, but expected to follow similar trends. |
Expert Insight: The presence of two heavy bromine atoms in an ortho configuration in our target molecule, compared to the single bromine in 4-bromo-1-fluoro-2-nitrobenzene, would likely lead to a higher melting point and density due to increased molecular weight and potentially more efficient crystal packing. The principles of "like dissolves like" suggest that the polarity induced by the nitro and fluoro groups will make it soluble in moderately polar to polar aprotic organic solvents.[5]
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a synthesized compound. While specific spectra for this compound are not available, this section outlines the expected spectral features and provides data for related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.
-
¹H NMR: The molecule has two aromatic protons. Their chemical shifts will be in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effects of the electronegative substituents. The coupling patterns (splitting) between these protons and with the fluorine atom will be key to confirming their relative positions.
-
¹³C NMR: Six distinct signals are expected for the six carbons of the benzene ring. The carbons directly attached to the electronegative atoms (Br, F, NO₂) will be significantly downfield. Carbon-fluorine coupling will be observable for the carbons near the fluorine atom.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom. Its chemical shift will be highly sensitive to the electronic environment of the molecule.[6] ¹⁹F NMR is a valuable tool for assessing purity, as even minor changes to the molecular structure result in significant shifts in the fluorine resonance.[6][7]
Comparative Spectral Data: For the related compound 1,4-Dibromo-2-fluoro-5-nitrobenzene , the reported ¹H NMR spectrum in CDCl₃ shows signals at δ 8.19-8.18 (d, J=5.43 Hz, 1H) and 7.54-7.53 (d, J=6.85 Hz, 1H).[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the following characteristic absorption bands are expected:
-
1550-1490 cm⁻¹ and 1350-1300 cm⁻¹: Strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
-
1250-1000 cm⁻¹: A strong absorption for the C-F (aryl) stretching vibration.
-
1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.
-
Below 800 cm⁻¹: Absorptions for the C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.
-
Molecular Ion Peak (M⁺): A prominent cluster of peaks corresponding to the molecular weight (298.89 g/mol ) will be observed. The characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio) will result in a distinctive M, M+2, and M+4 peak pattern with relative intensities of roughly 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms.
Experimental Protocols for Physical Property Determination
To ensure scientific integrity, all experimental determinations must follow validated protocols.
Melting Point Determination
Rationale: The melting point is a crucial indicator of a compound's purity. A sharp melting range suggests a pure substance, while a broad range often indicates the presence of impurities.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry solid is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected melting point.
-
Determination: The heating rate is then slowed to 1-2 °C per minute. The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.
Caption: Workflow for Melting Point Determination.
NMR Spectrum Acquisition
Rationale: NMR provides unambiguous structural confirmation. The choice of solvent and instrument parameters are critical for obtaining a high-quality spectrum.
Methodology (¹H and ¹³C NMR):
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the compound and not have signals that overlap with the analyte's signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for the nuclei being observed (¹H, ¹³C, ¹⁹F).
-
Shimming: The magnetic field homogeneity is optimized (shimming) to obtain sharp, well-resolved peaks.
-
Acquisition: The NMR experiment is run using standard pulse sequences. Key parameters include the number of scans (more for less sensitive nuclei like ¹³C), relaxation delay, and spectral width.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to a standard, typically tetramethylsilane (TMS).
Caption: Workflow for NMR Spectrum Acquisition.
Safety and Handling
Substituted nitroaromatic compounds require careful handling due to their potential toxicity and reactivity.
-
General Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Toxicological Profile: While specific data for this compound is unavailable, related nitroaromatic compounds can be harmful if swallowed, inhaled, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a compound with significant potential in synthetic chemistry. While a complete experimental dataset of its physical properties is not yet available in the public domain, this guide provides a robust framework for its characterization based on computational predictions and comparative analysis with its isomers. The outlined experimental protocols offer a clear path for researchers to determine these properties with high fidelity. As this compound becomes more widely used, it is anticipated that a comprehensive experimental profile will be established, further aiding its application in research and development.
References
- Guidechem. (n.d.). 1-bromo-2,4-difluoro-5-nitrobenzene 345-24-4.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE(446-09-3) 13C NMR spectrum.
- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene.
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene.
- Sigma-Aldrich. (n.d.). 1,2-Dibromo-4,5-difluorobenzene 98%.
- PubChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene.
- Sinfoo Biotech. (n.d.). This compound.
- PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96%.
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- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-nitrobenzene in Organic Solvents.
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- NIST. (n.d.). Benzene, 1,4-dibromo-.
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- SpectraBase. (n.d.). 1,2-Difluoro-4-nitrobenzene - Optional[19F NMR] - Chemical Shifts.
- Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96%.
- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.
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1,2-Dibromo-4-fluoro-5-nitrobenzene IUPAC name
An In-depth Technical Guide: 1,2-Dibromo-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a polysubstituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and a potent electron-withdrawing nitro group, renders it an exceptionally versatile building block. The strategic placement of these functional groups activates the benzene ring for nucleophilic aromatic substitution (SNAr), making it a valuable precursor for the synthesis of complex molecular architectures. This document details its chemical identity, plausible synthetic routes with mechanistic insights, core applications in drug discovery, and essential safety protocols, serving as a critical resource for professionals in chemical research and development.
Chemical Identity and Physicochemical Properties
The formal nomenclature for the compound of interest is This compound . Its identity is established by the specific arrangement of substituents on the benzene ring, which dictates its reactivity and potential applications.
Caption: Molecular structure of this compound.
The properties of this compound are summarized in the table below, compiled from chemical supplier and database information.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1807056-85-4 | [1][2] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [1] |
| Molecular Weight | 298.89 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature | N/A |
| Solubility | Expected to be soluble in common organic solvents | N/A |
Synthesis and Mechanistic Considerations
Synthetic Rationale and Regioselectivity
The synthesis hinges on the nitration of 1,2-Dibromo-4-fluorobenzene. The regiochemical outcome of this reaction is governed by the directing effects of the existing halogen substituents.
-
Halogens (Br, F) are deactivating yet ortho, para-directing groups for electrophilic substitution.
-
In the precursor, the C5 position is para to the bromine at C2 and ortho to the fluorine at C4.
-
The C6 position is ortho to the bromine at C1.
-
The C3 position is ortho to both the bromine at C2 and the fluorine at C4, making it sterically hindered.
The C5 position is electronically activated by two separate halogen atoms (para to Br, ortho to F), making it the most probable site for nitration. This leads to the desired this compound product.
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocol (Adapted)
This protocol is adapted from a similar synthesis of a related isomer, 1,4-Dibromo-2-fluoro-5-nitrobenzene, and represents a robust method for achieving the target nitration.[3]
Materials:
-
1,2-Dibromo-4-fluorobenzene (1 equivalent)
-
Ammonium nitrate (1.25 equivalents)
-
Dichloromethane (DCM)
-
Trifluoroacetic anhydride (TFAA)
-
Distilled water
-
Anhydrous magnesium sulfate
-
Petroleum ether for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 1,2-Dibromo-4-fluorobenzene in dichloromethane.
-
Cool the flask in an ice bath to 0°C with stirring.
-
Sequentially add trifluoroacetic anhydride slowly to the solution. Maintain the temperature at 0°C.
-
Once the addition is complete, add solid ammonium nitrate in portions over 30 minutes. Causality Note: The combination of TFAA and ammonium nitrate generates a potent nitrating agent in situ, allowing for controlled nitration under relatively mild conditions compared to traditional mixed-acid methods.
-
After the full addition of ammonium nitrate, remove the ice bath and allow the reaction to stir at room temperature for 24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of ice water to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by silica gel column chromatography, eluting with petroleum ether, to yield the pure this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its role as a versatile chemical intermediate, particularly in the construction of pharmaceutical and agrochemical compounds.[4]
Nucleophilic Aromatic Substitution (SNAr)
The compound is highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing effect of the nitro group at C5 significantly lowers the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The halogens (Br and F) serve as excellent leaving groups.
Mechanistic Insight: The rate-determining step in an SNAr reaction is typically the initial addition of the nucleophile to the carbon atom bearing the leaving group.[5] The high electronegativity of fluorine makes the carbon it is attached to (C4) highly electrophilic, suggesting it may be a preferential site for substitution. However, the bromines at C1 and C2 are also viable leaving groups. This allows for regioselective displacement by various nucleophiles (e.g., amines, thiols, alkoxides), enabling the synthesis of a diverse library of derivatives from a single precursor.
Caption: Conceptual workflow of an SNAr reaction using the title compound.
Importance in Medicinal Chemistry
Fluorinated organic compounds are of paramount importance in modern drug discovery. The incorporation of fluorine atoms into a drug candidate can significantly enhance its metabolic stability, binding affinity to target proteins, and lipophilicity, thereby improving its overall pharmacokinetic profile.[6] As a fluorinated building block, this compound provides a direct route to introduce these beneficial properties into novel therapeutic agents. Furthermore, 19F-NMR spectroscopy has emerged as a powerful tool for fragment-based drug discovery, making fluorinated fragments valuable for screening against biological targets like proteins and RNA.[7]
Spectroscopic Characterization
While specific spectral data for this exact compound is not publicly cataloged, its structure allows for predictable characterization using standard analytical techniques.
-
¹H NMR: Two signals would be expected in the aromatic region (approx. 7.5-8.5 ppm), both appearing as doublets due to coupling with each other.
-
¹⁹F NMR: A single resonance would be observed, likely coupled to the adjacent proton at C3.
-
¹³C NMR: Six distinct signals would be expected in the aromatic region, corresponding to the six unique carbon atoms of the benzene ring.
-
Mass Spectrometry: The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on the known hazards of structurally similar halogenated nitroaromatics, stringent safety precautions are mandatory.[8][9][10][11]
-
Hazard Classification: Expected to be harmful if swallowed, inhaled, or in contact with skin.[9][10] Causes serious skin and eye irritation.[8]
-
Personal Protective Equipment (PPE):
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile) inspected prior to use.[11]
-
Eye Protection: Use chemical safety goggles or a face shield.[12]
-
Body Protection: Wear a lab coat or a chemical-resistant suit to prevent skin exposure.[11]
-
Respiratory Protection: Use only in a well-ventilated chemical fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.[12]
-
-
Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe dust or vapors. Wash hands thoroughly after handling. Keep away from heat and sources of ignition.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[10]
Conclusion
This compound is a highly functionalized and synthetically valuable aromatic compound. Its utility is primarily driven by its activation towards nucleophilic aromatic substitution, which allows for the straightforward introduction of diverse functionalities. For researchers in drug discovery and materials science, this compound represents a strategic building block for accessing novel molecular entities, particularly those where the inclusion of fluorine can confer desirable physicochemical and biological properties. Adherence to strict safety protocols is essential when handling this reactive intermediate.
References
- PubChem. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542.
- PubChem. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983.
- Alfa Aesar. SAFETY DATA SHEET: 1-Fluoro-4-nitrobenzene.
- Carl ROTH. Safety Data Sheet: Nitrobenzene ≥98,5 %.
- AbacipharmTech. This compound-1807056-85-4.
- YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in....
- MDPI. Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
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Spectroscopic Data of 1,2-Dibromo-4-fluoro-5-nitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 1,2-Dibromo-4-fluoro-5-nitrobenzene. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust characterization. The guide is intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and related halogenated nitroaromatic compounds. We will delve into the theoretical ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, providing detailed interpretations and the scientific rationale behind the expected spectral features.
Introduction
This compound is a poly-substituted aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and agrochemicals. The precise arrangement of its electron-withdrawing (nitro and halo groups) and electron-donating (lone pairs on halogens) substituents on the benzene ring creates a unique electronic environment, making it a valuable synthon for introducing complex functionalities. Accurate spectroscopic characterization is paramount for confirming its identity, purity, and for monitoring its reactions. This guide provides an in-depth analysis of its expected spectroscopic signature.
Molecular Structure and Predicted Spectroscopic Overview
The structure of this compound, with IUPAC numbering, is presented below. The predictions for its spectroscopic data are based on established principles of nuclear magnetic resonance, infrared spectroscopy, and mass spectrometry, augmented by data from similar molecules.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principles and Predictions:
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing a downfield shift (higher ppm) for nearby protons. The halogens (Br and F) also have an electron-withdrawing inductive effect, but their lone pairs can participate in resonance, which can have a shielding effect.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.8 - 8.0 | Doublet (d) | ~2.0 - 3.0 (⁴JHF) |
| H-6 | 8.2 - 8.4 | Doublet (d) | ~8.0 - 9.0 (³JHH) |
Interpretation:
-
H-6: This proton is ortho to the strongly electron-withdrawing nitro group, which will cause it to resonate at a significantly downfield chemical shift. It will appear as a doublet due to coupling with H-3.
-
H-3: This proton is meta to the nitro group and ortho to a bromine atom. Its chemical shift will be upfield relative to H-6. It will also appear as a doublet due to coupling with H-6. A smaller coupling to the fluorine atom (⁴JHF) might also be observed.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width: 0-16 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principles and Predictions:
The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments. The chemical shifts will be influenced by the attached substituents. Carbons bearing electronegative atoms (Br, F, N) will be deshielded and appear at lower field. The carbon attached to the nitro group will be significantly deshielded. Carbon-fluorine coupling will be observed as doublets.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (¹JCF, ²JCF, ³JCF in Hz) |
| C-1 | 115 - 120 | Doublet (d) | ²JCF ≈ 20-25 |
| C-2 | 118 - 123 | Doublet (d) | ³JCF ≈ 5-10 |
| C-3 | 125 - 130 | Doublet (d) | ²JCF ≈ 20-25 |
| C-4 | 155 - 160 | Doublet (d) | ¹JCF ≈ 250-270 |
| C-5 | 145 - 150 | Doublet (d) | ²JCF ≈ 5-10 |
| C-6 | 128 - 133 | Doublet (d) | ³JCF ≈ 3-5 |
Interpretation:
-
C-4: The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF) and will be significantly downfield.
-
C-5: The carbon attached to the nitro group will also be significantly downfield.
-
C-1 & C-2: The carbons bearing bromine atoms will be in the mid-range of the aromatic region.
-
C-3 & C-6: The carbons attached to protons will be the most shielded among the aromatic carbons.
-
C-F Coupling: All carbon signals are expected to be doublets due to coupling with the fluorine atom, with the magnitude of the coupling constant decreasing with the number of bonds separating the carbon and fluorine atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent in a 5 mm NMR tube.
-
Instrument Setup: Use a 100 MHz or higher ¹³C frequency NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program with NOE (e.g., 'zgpg30').
-
Number of Scans: 512-2048 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width: 0-220 ppm.
-
-
Processing: Apply Fourier transformation with an exponential window function, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Caption: General workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy
Principles and Predictions:
IR spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, we expect to see characteristic absorptions for the C-NO₂ stretching, C-F stretching, C-Br stretching, and aromatic C-H and C=C stretching.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1550 - 1510 | Strong |
| Symmetric NO₂ Stretch | 1360 - 1320 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |
| C-F Stretch | 1250 - 1020 | Strong |
| C-Br Stretch | 680 - 515 | Medium to Strong |
Interpretation:
The most prominent peaks will be the strong absorptions from the asymmetric and symmetric stretching of the nitro group. A strong band corresponding to the C-F stretch will also be a key feature. The aromatic C=C stretching bands and the C-Br stretching will further confirm the structure.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Data Collection: Collect a background spectrum of the clean ATR crystal first, then collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Processing: Perform baseline correction and peak picking.
Mass Spectrometry (MS)
Principles and Predictions:
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, we expect to see a prominent molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed, with relative intensities of approximately 1:2:1.
Predicted Mass Spectrometry Data:
| m/z | Ion | Comments |
| 297/299/301 | [C₆H₂⁷⁹Br⁸¹BrFNO₂]⁺ | Molecular ion (M⁺) peak cluster. |
| 251/253/255 | [M - NO₂]⁺ | Loss of a nitro group. |
| 172/174 | [M - NO₂ - Br]⁺ | Loss of a nitro group and a bromine atom. |
Interpretation:
The molecular ion peak cluster will be the most definitive feature for confirming the molecular formula. The fragmentation pattern, including the loss of the nitro group and bromine atoms, will provide further structural confirmation.
Experimental Protocol: Mass Spectrometry (EI)
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol, dichloromethane) via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.
-
Data Acquisition: Scan a mass range of m/z 50-500.
Caption: Predicted primary fragmentation pathway in EI-MS.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic data for this compound. By understanding the expected ¹H NMR, ¹³C NMR, IR, and MS data, researchers can more confidently identify and characterize this important synthetic intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. While these predictions are based on sound scientific principles, experimental verification remains the gold standard for structural elucidation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag.
- Databases such as the Spectral Database for Organic Compounds (SDBS) and PubChem were consulted for data on analogous compounds. (Note: Direct data for the target compound was not available).
1,2-Dibromo-4-fluoro-5-nitrobenzene NMR spectrum
An In-Depth Technical Guide to the Predicted Nuclear Magnetic Resonance (NMR) Spectrum of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive analysis and detailed prediction of the ¹H, ¹³C, and ¹⁹F NMR spectra of this compound. As a polysubstituted aromatic compound, its NMR spectra are governed by the complex interplay of electronic and steric effects from its four distinct substituents. This document, intended for researchers and professionals in drug development and chemical sciences, elucidates the principles behind the predicted chemical shifts and coupling constants. It offers a foundational framework for the structural verification and purity assessment of this and structurally related molecules. Furthermore, a detailed, field-proven protocol for sample preparation and data acquisition is presented to ensure high-quality, reproducible results.
Introduction: The Structural Elucidation Challenge
This compound is a highly functionalized benzene derivative. The presence of four substituents—two bromine atoms, a fluorine atom, and a nitro group—creates a unique electronic environment on the aromatic ring. Each substituent imparts distinct inductive and resonance effects that modulate the electron density at each carbon and proton, making NMR spectroscopy an exceptionally powerful tool for its structural confirmation.
The primary challenge and scientific interest lie in the unambiguous assignment of each resonance in the ¹H, ¹³C, and ¹⁹F NMR spectra. The bromine and nitro groups are strongly electron-withdrawing, while the fluorine atom exhibits both strong inductive withdrawal and a capacity for resonance donation. Understanding these competing effects is paramount for an accurate spectral interpretation. This guide synthesizes established principles of substituent additivity and data from analogous structures to present a robust prediction of the complete NMR profile of the title compound.
Predicted ¹H NMR Spectrum Analysis
The aromatic region of the ¹H NMR spectrum (typically δ 6.5-8.5 ppm) for this compound is expected to show two distinct signals, corresponding to the two protons on the benzene ring: H-3 and H-6.
-
H-3: This proton is situated between two bromine atoms. It experiences the inductive electron-withdrawing effects of these halogens.
-
H-6: This proton is adjacent to a strongly electron-withdrawing nitro group and ortho to a fluorine atom.
Causality of Chemical Shifts: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups, significantly deshielding adjacent (ortho) protons. The fluorine atom also exerts a strong deshielding inductive effect. Therefore, H-6 is predicted to be the most downfield proton , likely appearing at a chemical shift significantly higher than that of benzene (δ 7.36 ppm).
Conversely, H-3 is primarily influenced by the two bromine atoms. While bromine is electron-withdrawing, its deshielding effect is less pronounced than that of a nitro group. Therefore, H-3 is expected to appear upfield relative to H-6 .
For a close analogue, 1,4-dibromo-2-fluoro-5-nitrobenzene, the two aromatic protons appear as doublets at δ 8.19 and δ 7.54 ppm.[1] Based on this, we can predict a similar pattern for the title compound.
Predicted Splitting Patterns (J-Coupling): The two protons, H-3 and H-6, are separated by three bonds and will therefore exhibit mutual spin-spin coupling, known as ortho-coupling. This will result in both signals appearing as doublets.
-
³J(H-H) ortho coupling: Typically in the range of 7-10 Hz.
-
⁴J(H-F) meta coupling: H-6 is meta to the fluorine atom. This will introduce a smaller, long-range coupling, potentially splitting the H-6 doublet into a doublet of doublets. This coupling is typically in the range of 1-3 Hz.[2]
-
⁵J(H-F) para coupling: H-3 is para to the fluorine atom. This coupling is generally very small (<1 Hz) and may not be resolved.
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, one for each carbon atom in the aromatic ring, as there are no elements of symmetry. The chemical shifts are heavily influenced by the attached substituents.
Causality of Chemical Shifts:
-
Carbons bonded to electronegative atoms (C-F, C-NO₂, C-Br) will be significantly affected. The C-F bond will exhibit a large one-bond coupling (¹JCF). The carbon attached to the nitro group (C-5) and the fluorine (C-4) are expected to be the most downfield among the protonated carbons due to strong electron withdrawal.
-
Ipso-carbons (C-1, C-2, C-4, C-5): The carbons directly attached to the substituents will have their chemical shifts altered significantly. The C-F carbon (C-4) will be shifted strongly downfield and will appear as a large doublet due to ¹JCF coupling. The C-NO₂ carbon (C-5) will also be downfield. Carbons attached to bromine (C-1, C-2) are shifted to a lesser extent than those attached to fluorine or a nitro group.
-
Protonated carbons (C-3, C-6): The chemical shifts of these carbons will be influenced by their proximity to the electron-withdrawing groups. C-6, being ortho to both the nitro and fluoro groups, will be more deshielded (further downfield) than C-3, which is positioned between the two bromine atoms.
Predicted ¹⁹F NMR Spectrum Analysis
The ¹⁹F NMR spectrum will provide a highly sensitive probe of the fluorine's local environment. It is expected to show a single resonance.
Causality of Chemical Shift: The chemical shift of the fluorine atom is influenced by the substituents at the ortho, meta, and para positions. In this molecule, the fluorine at C-4 is flanked by a proton (H-3) and a nitro group (C-5), and is ortho to a bromine atom (C-2). The strong electron-withdrawing nature of the adjacent nitro group and the ortho bromine will deshield the fluorine nucleus, causing a downfield shift relative to fluorobenzene.[3]
Predicted Splitting Patterns (J-Coupling): The single fluorine resonance will be split by couplings to the nearby protons:
-
³J(F-H) ortho coupling: The fluorine at C-4 is ortho to H-3. This coupling will split the fluorine signal into a doublet. Typical values for ortho H-F coupling are in the range of 6-10 Hz.
-
⁴J(F-H) meta coupling: The fluorine is meta to H-6. This will further split the signal into a doublet of doublets. Meta H-F couplings are typically smaller, around 1-3 Hz.
Summary of Predicted Spectral Data
The following tables summarize the predicted NMR data for this compound.
Table 1: Predicted ¹H NMR Data
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| H-6 | 8.2 - 8.5 | Doublet of Doublets (dd) | ³J(H6-H3) ≈ 8-9 Hz, ⁴J(H6-F4) ≈ 2-3 Hz |
| H-3 | 7.6 - 7.9 | Doublet (d) | ³J(H3-H6) ≈ 8-9 Hz |
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| C-4 | 160 - 165 | Doublet (d) | ¹J(C4-F4) ≈ 240-260 Hz |
| C-5 | 145 - 150 | Doublet (d) | ²J(C5-F4) ≈ 20-25 Hz |
| C-6 | 125 - 130 | Doublet (d) | ³J(C6-F4) ≈ 5-10 Hz |
| C-2 | 120 - 125 | Doublet (d) | ²J(C2-F4) ≈ 20-25 Hz |
| C-3 | 115 - 120 | Doublet (d) | ³J(C3-F4) ≈ 5-10 Hz |
| C-1 | 110 - 115 | Singlet (or small doublet) | ⁴J(C1-F4) < 3 Hz |
Table 3: Predicted ¹⁹F NMR Data
| Fluorine | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|
| F-4 | -105 to -115 | Doublet of Doublets (dd) | ³J(F4-H3) ≈ 7-9 Hz, ⁴J(F4-H6) ≈ 2-3 Hz |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, verifiable NMR data, a rigorous and standardized experimental approach is essential. The following protocol is a self-validating system designed for accuracy and reproducibility.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-20 mg of pure this compound for ¹H and ¹⁹F NMR, and 30-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Acetone-d₆ are excellent first choices. Use approximately 0.6-0.7 mL of solvent.
-
Dissolution: Dissolve the sample completely in the solvent within a clean, dry vial. Gentle warming or vortexing may be applied if necessary.
-
Filtration (Critical Step): To remove any particulate matter that can degrade spectral resolution, filter the solution directly into a clean, high-quality 5 mm NMR tube. This is best accomplished by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.
Step 2: NMR Instrument Setup and Calibration
-
Instrument Tuning and Matching: Ensure the NMR probe is properly tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.
-
Locking and Shimming: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for the narrowest possible solvent peak line width.
Step 3: Data Acquisition Parameters The following are recommended starting parameters for a 400 MHz spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16.
-
-
¹³C{¹H} NMR Acquisition:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: A wide range (e.g., -50 to -200 ppm) should be set initially.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16-64.
-
Step 4: Data Processing and Analysis
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.
-
Phasing and Baseline Correction: Carefully phase the spectra and apply a baseline correction algorithm.
-
Referencing: Reference the spectra. For ¹H and ¹³C, use the residual solvent peak or internal TMS. For ¹⁹F, an external standard like CFCl₃ (δ 0.0) or an internal standard can be used.
-
Peak Picking and Integration: Identify all peaks, measure their chemical shifts, and integrate the ¹H signals.
-
Coupling Constant Measurement: Accurately measure the J-values from the multiplet splittings.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the NMR analysis process.
Caption: Workflow for NMR analysis of this compound.
Conclusion
References
- University of Calgary. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring.
Sources
1,2-Dibromo-4-fluoro-5-nitrobenzene IR spectrum
An In-depth Technical Guide to the Infrared Spectrum of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of intermediate and final compounds is paramount. This compound is a poly-substituted aromatic compound that serves as a versatile building block in organic synthesis. Its complex substitution pattern, featuring electron-withdrawing nitro and halogen groups, presents a unique case for spectroscopic analysis.
Infrared (IR) spectroscopy is an indispensable analytical technique that provides a molecular "fingerprint" by probing the vibrational modes of a molecule's constituent bonds.[1][2] Each functional group within a molecule absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum that is invaluable for structural confirmation and quality assessment. This guide offers a comprehensive examination of the infrared spectrum of this compound, detailing the experimental methodology for acquiring a high-quality spectrum and providing an in-depth analysis of its characteristic absorption bands.
Molecular Structure and Predicted Vibrational Modes
The structure of this compound features a benzene ring with five substituents. The vibrational properties of the aromatic ring are significantly influenced by the electronic and mass effects of these attached groups. The strong electron-withdrawing nature of the nitro group (NO₂) and the halogens (Br, F) alters the electron density distribution within the ring, thereby affecting the force constants of the C=C and C-H bonds.[3][4] Furthermore, the mass of the substituent atoms, particularly the heavy bromine atoms, influences the frequency of the carbon-halogen stretching vibrations.[5]
A thorough analysis of the IR spectrum allows for the identification of vibrational modes corresponding to the aromatic ring itself, as well as the characteristic stretches and bends of the C-N, N=O, C-F, and C-Br bonds.
Experimental Protocol: Acquiring the FTIR Spectrum
Obtaining a clean, high-resolution IR spectrum is critical for accurate analysis. Fourier Transform Infrared (FTIR) spectroscopy is the standard method, offering high speed and sensitivity.[1] As this compound is a solid at room temperature, appropriate sample preparation is essential.
Recommended Methodologies
Two primary methods are recommended for solid sample analysis: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
1. KBr Pellet Method
This traditional technique involves dispersing the sample within a solid matrix that is transparent to infrared radiation.
Protocol:
-
Grinding: Finely grind approximately 1-2 mg of the solid sample using a clean agate mortar and pestle.[6]
-
Mixing: Add 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) powder to the mortar and mix thoroughly with the ground sample. KBr is used as it is IR-transparent and acts as a supportive matrix.[1][6]
-
Pellet Formation: Transfer the mixture to a pellet die and apply several tons of pressure using a hydraulic press. This forms a thin, transparent, or translucent pellet.[6]
-
Analysis: Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Data Collection: Record a background spectrum of the empty sample compartment first, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.[1]
2. Attenuated Total Reflectance (ATR) Method
ATR is a modern, rapid technique that requires minimal sample preparation, making it ideal for routine analysis.[7]
Protocol:
-
Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum with the clean, empty ATR accessory.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[6]
-
Pressure Application: Apply pressure using the built-in press to ensure firm and uniform contact between the sample and the crystal surface.[6]
-
Analysis: Acquire the IR spectrum. The IR beam interacts with the surface of the sample, generating the spectrum.
Spectral Analysis and Interpretation
The infrared spectrum of this compound can be logically divided into several key regions, each corresponding to specific types of molecular vibrations. The approximate locations of these bands are well-established for substituted aromatic compounds.[8]
Summary of Characteristic Absorption Bands
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment | Notes |
| 3100 - 3000 | Medium to Weak | Aromatic C-H Stretch | Confirms the presence of hydrogens on the aromatic ring.[9][10] |
| 1600 - 1585 | Medium to Weak | Aromatic C=C Ring Stretch | Part of a pair of bands typical for aromatic rings.[10] |
| 1550 - 1475 | Strong | Asymmetric NO₂ Stretch | A very strong and highly characteristic band for aromatic nitro compounds.[11][12] |
| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch | The second characteristic ring stretching vibration.[10] |
| 1360 - 1290 | Strong | Symmetric NO₂ Stretch | The second strong, defining peak for the nitro functional group.[11][12] |
| 1400 - 1000 | Strong | C-F Stretch | The C-F stretch is typically a strong and prominent band in this region.[13] |
| 900 - 675 | Strong | Aromatic C-H Out-of-Plane Bend | The position is highly diagnostic of the ring's substitution pattern.[10][14] |
| 680 - 500 | Medium to Strong | C-Br Stretch | Occurs at a lower frequency due to the heavy mass of the bromine atom.[5][15] |
Detailed Band Assignment
-
Aromatic C-H Stretching Region (3100 - 3000 cm⁻¹): The presence of two hydrogens on the benzene ring will give rise to weak or medium absorption bands just above 3000 cm⁻¹. This distinguishes them from the C-H stretches of saturated (alkane) systems, which appear below 3000 cm⁻¹.[9][10]
-
Nitro Group (NO₂) Vibrations (1550 - 1475 cm⁻¹ and 1360 - 1290 cm⁻¹): The most prominent features in the spectrum are expected to be the two stretching vibrations of the nitro group. The asymmetric stretch appears at higher wavenumbers (1550-1475 cm⁻¹) and the symmetric stretch at lower wavenumbers (1360-1290 cm⁻¹).[11] Both bands are typically very strong and provide unambiguous evidence for the presence of the nitro functionality.[16]
-
Aromatic Ring C=C Stretching (1600 - 1400 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring typically produce a series of bands in this region. For substituted benzenes, absorptions are commonly observed near 1600 cm⁻¹ and 1500-1400 cm⁻¹.[9][10] The exact positions and intensities are modulated by the substituents.
-
Carbon-Halogen Stretching Region:
-
C-F Stretch (1400 - 1000 cm⁻¹): The bond between carbon and the highly electronegative fluorine atom results in a strong absorption band in the upper part of the fingerprint region.[5][13]
-
C-Br Stretch (680 - 500 cm⁻¹): Due to the "mass effect," the increased mass of the bromine atom lowers the vibrational frequency of the C-Br bond significantly.[5] This results in a medium-to-strong absorption in the low-frequency region of the spectrum.[15]
-
-
C-H Out-of-Plane (oop) Bending (900 - 675 cm⁻¹): The out-of-plane bending vibrations of the remaining C-H bonds on the ring give rise to strong absorptions. The number and position of these bands are highly characteristic of the substitution pattern.[10][17] For a 1,2,4,5-tetrasubstituted benzene ring with two adjacent hydrogens, a strong band is often expected in the 800-880 cm⁻¹ range.
-
Fingerprint Region (Below 1500 cm⁻¹): This region contains a complex array of overlapping signals from various bending and stretching vibrations (including C-C single bond stretches). While individual peak assignment can be difficult, the overall pattern is unique to the molecule and serves as a definitive "fingerprint" for identification when compared against a reference spectrum.[18]
Conclusion
The infrared spectrum of this compound is rich with information, providing a robust method for its structural verification. The key to its interpretation lies in the systematic identification of characteristic absorption bands. The strong, distinct stretches of the nitro group, coupled with the absorptions from the C-F and C-Br bonds, and the specific patterns of the aromatic C-H and C=C vibrations, collectively confirm the presence of all constituent functional groups and the substitution pattern on the benzene ring. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols necessary to confidently acquire and interpret the IR spectrum of this important chemical intermediate, ensuring the integrity and quality of their synthetic work.
References
- Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and - IJERMT. (n.d.).
- ANALYSIS of the Alternation of Vibration Modes on the Ring STRUCTURE of Mono-Substituted and Di-Substituted Benzene - MARM-ACS. (n.d.).
- Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.).
- FTIR Principles and Sample Preparation - LPD Lab Services Ltd. (n.d.).
- Benzene and its derivatives. (n.d.).
- Table of Characteristic IR Absorptions. (n.d.).
- Sample preparation for FT-IR. (n.d.).
- IR Spectroscopy Tutorial: Aromatics. (n.d.).
- IR: nitro groups. (n.d.).
- Halogenated Organic Compounds | Spectroscopy Online. (2023, September 1).
- Fourier Transform Infrared Spectroscopy (FTIR) - EAG Laboratories. (n.d.).
- IR_lectureNotes.pdf. (n.d.).
- IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications - Maricopa Open Digital Press. (n.d.).
- Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition | Spectroscopy Online. (2020, September 1).
- CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.).
- The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1 | Semantic Scholar. (n.d.).
- Consistent assignment of the vibrations of monosubstituted benzenes - AIP Publishing. (n.d.).
- Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11).
- Table of Characteristic IR Absorptions | PDF - Scribd. (n.d.).
- Nitro compound infrared spectra - Chemistry. (n.d.).
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- 18. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
1,2-Dibromo-4-fluoro-5-nitrobenzene mass spectrometry
An In-Depth Technical Guide to the Mass Spectrometry of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Introduction: Unveiling the Molecular Identity
This compound (C₆H₂Br₂FNO₂) is a poly-substituted aromatic compound with significant utility in synthetic organic chemistry, serving as a versatile building block in the development of pharmaceuticals and other complex molecules. The precise structural elucidation and purity assessment of this compound are paramount for ensuring the integrity and success of subsequent research and development phases. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight.
This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. We will delve into the principles of ionization, predict the intricate fragmentation pathways, and present a robust, field-proven protocol for its analysis. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to characterize this and similar molecules.
The Ionization Process: Choosing the Right Tool for Structural Insight
The choice of ionization technique is a critical first step that dictates the quality and nature of the mass spectrum. For a thermally stable, non-polar molecule like this compound, Electron Ionization (EI) is the method of choice.
Expertise in Action: Why Electron Ionization?
EI is classified as a "hard" ionization technique, which involves bombarding the analyte with high-energy electrons (typically standardized at 70 eV).[1] This energetic interaction not only ejects an electron from the molecule to form a positively charged molecular ion (M⁺•) but also imparts significant internal energy. This excess energy induces predictable bond cleavages, resulting in a rich fragmentation pattern. This pattern serves as a molecular fingerprint, providing invaluable structural information that is highly reproducible and allows for library matching.[2] While softer ionization methods like Chemical Ionization (CI) can be used to enhance the molecular ion abundance, EI's strength lies in the detailed structural roadmap it provides through fragmentation.[3][4]
The process begins with the volatilization of the sample, typically via a gas chromatograph (GC), followed by its entry into the high-vacuum ion source where the electron bombardment occurs. The resulting ions are then accelerated into the mass analyzer.
Deconstructing the Spectrum: The Molecular Ion and Its Isotopic Signature
The molecular ion peak is often the highest mass-to-charge (m/z) signal in an EI spectrum and corresponds to the intact molecule with one electron removed. For this compound, the molecular weight is approximately 298.84 g/mol . However, the most crucial diagnostic feature is its unique isotopic pattern, dictated by the presence of two bromine atoms.
Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic triplet cluster of peaks for any ion containing two bromine atoms:
-
M⁺•: The peak corresponding to the ion with two ⁷⁹Br isotopes.
-
[M+2]⁺•: The peak for the ion containing one ⁷⁹Br and one ⁸¹Br isotope.
-
[M+4]⁺•: The peak for the ion with two ⁸¹Br isotopes.
The relative intensity of these peaks follows a predictable 1:2:1 ratio, providing an immediate and definitive confirmation of the presence of two bromine atoms in the molecule and its fragments.
Navigating the Fragmentation Maze: Predicted Pathways
The true power of EI-MS lies in the analysis of fragmentation patterns. Based on the functional groups present (nitro group, bromine, fluorine, aromatic ring), we can predict a logical series of fragmentation events. The stability of the resulting carbocations and radical species governs these pathways.
Key Predicted Fragmentation Pathways:
-
Loss of the Nitro Group: The C-N bond is relatively weak and its cleavage is a dominant fragmentation pathway for nitroaromatic compounds.[3]
-
Loss of NO₂•: A primary fragmentation involves the loss of a nitrogen dioxide radical (mass 46 u), leading to a dibromofluorobenzene cation at m/z 251 (for ⁷⁹Br).
-
Nitro-Nitrite Rearrangement: A characteristic rearrangement can occur where an oxygen atom is transferred to the ring, followed by the loss of a nitric oxide radical (NO•, mass 30 u). This results in a phenoxy-type cation. This ion can then subsequently lose carbon monoxide (CO, mass 28 u).
-
-
Halogen Loss: Cleavage of the carbon-halogen bonds is also a significant pathway.
-
Loss of Br•: The loss of a bromine radical (mass 79 or 81 u) is highly probable, leading to a fluoronitrobromobenzene cation.
-
Loss of F•: While the C-F bond is stronger than the C-Br bond, the loss of a fluorine radical (mass 19 u) is also possible, though likely less abundant.
-
The following diagram illustrates these logical relationships, starting from the molecular ion.
Caption: Predicted EI fragmentation pathways for this compound.
Quantitative Data Summary
The table below summarizes the predicted key ions for this compound, using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N, ¹⁶O). Note that all fragments containing two bromine atoms will exhibit the characteristic 1:2:1 isotopic pattern at M, M+2, and M+4.
| m/z (for ⁷⁹Br) | Proposed Ion Structure | Neutral Loss | Notes |
| 297 | [C₆H₂Br₂FNO₂]⁺• (Molecular Ion) | — | Base peak of the isotopic cluster. Will be accompanied by peaks at m/z 299 and 301. |
| 251 | [C₆H₂Br₂F]⁺ | •NO₂ (46 u) | A major fragment due to the facile loss of the nitro group. |
| 218 | [C₆H₂BrFNO₂]⁺ | •Br (79 u) | Loss of a bromine atom. |
| 267 | [C₆H₂Br₂FO]⁺ | •NO (30 u) | Result of nitro-nitrite rearrangement. |
| 239 | [C₅H₂Br₂F]⁺ | •NO, CO (58 u) | Subsequent loss of CO from the m/z 267 fragment. |
| 172 | [C₆H₂F]⁺ | •Br₂ (158 u) | Loss of both bromine atoms from the m/z 251 fragment. |
Experimental Protocol: A Self-Validating Workflow
This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source. This protocol is designed to be self-validating by including necessary calibration and quality control steps.
Caption: Standard GC-EI-MS workflow for the analysis of this compound.
Step-by-Step Methodology:
-
System Preparation & Calibration:
-
Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications, typically using a standard like perfluorotributylamine (PFTBA). This validates mass accuracy and resolution.
-
Condition the GC column by running a high-temperature bake-out to remove any contaminants.
-
-
Sample Preparation:
-
Accurately weigh and dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Vortex the solution to ensure complete dissolution.
-
-
Gas Chromatography Parameters:
-
Injection Port: Set to 250°C.
-
Injection Mode: Splitless (for high sensitivity) or a split ratio of 20:1 (for higher concentrations).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 50°C, hold for 1 minute.
-
Ramp: Increase temperature at a rate of 20°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
-
Mass Spectrometry Parameters:
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 40 to 350.
-
Solvent Delay: Set a solvent delay of 2-3 minutes to prevent the high concentration of solvent from saturating the detector.
-
Transfer Line Temperature: 280°C.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire data throughout the entire GC run.
-
Once the run is complete, identify the chromatographic peak corresponding to the analyte.
-
Generate the mass spectrum by averaging the scans across the peak and subtracting the background spectrum from an adjacent baseline region.
-
Analyze the spectrum, identifying the molecular ion cluster and the key fragment ions as detailed in this guide. Compare the obtained spectrum to reference libraries if available.
-
Conclusion
The mass spectrometric analysis of this compound via GC-EI-MS is a powerful and definitive technique for its structural confirmation. The key to a successful analysis lies in understanding the causality behind the experimental choices. The use of 70 eV EI provides a reproducible fragmentation pattern that acts as a structural fingerprint. The most diagnostic features in the resulting spectrum are the 1:2:1 isotopic cluster of the molecular ion (and its bromine-containing fragments), confirming the presence of two bromine atoms, and the characteristic neutral losses of •NO₂ and •Br. By following the detailed protocol and understanding the predicted fragmentation pathways outlined in this guide, researchers can confidently identify and characterize this important chemical entity.
References
- Parshintsev, J., et al. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5(6), 1405-1415.
- Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry.
- Jin, B., et al. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. Talanta, 208, 120448.
- NIST. (n.d.). Benzene, 1,2-dibromo-4-nitro-. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
- Chromatographic Society of India. (2021, May 22). Electron Impact (EI) & Chemical Ionization (CI) Mass Spectrometry and Interpretation Mass Spectra [Video]. YouTube.
Sources
reactivity of 1,2-Dibromo-4-fluoro-5-nitrobenzene
An In-depth Technical Guide on the Reactivity of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Executive Summary
This compound is a highly functionalized aromatic compound poised to serve as a versatile building block in modern synthetic chemistry. Its structure, featuring a potent electron-withdrawing nitro group and three distinct halogen atoms, creates a fascinating electronic landscape that allows for highly selective and orthogonal chemical transformations. This guide provides an in-depth analysis of the molecule's reactivity, focusing on two principal pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. We will explore the mechanistic rationale behind the observed regioselectivity, present field-proven experimental protocols, and discuss how its unique reactivity can be leveraged to construct complex molecular architectures for applications in drug discovery and materials science.
Molecular Structure and Electronic Landscape
The is a direct consequence of the interplay between its substituents. The powerful electron-withdrawing nature of the nitro group, acting through both inductive and resonance effects, profoundly deactivates the aromatic ring towards electrophilic attack and, conversely, activates it for nucleophilic substitution.
-
Activation for SNAr: The nitro group at C5 is para to the fluorine atom at C4 and ortho to the bromine atom at C1. This positioning is critical as it allows for the stabilization of the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, particularly at the C4 and C1 positions.[1][2]
-
Handles for Cross-Coupling: The two bromine atoms at C1 and C2 serve as excellent leaving groups for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. The carbon-bromine bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the stronger carbon-fluorine bond.[3][4]
This differential activation sets the stage for predictable and selective functionalization.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1807056-85-4 | [5][6] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [5] |
| Molecular Weight | 298.89 g/mol | [5] |
Nucleophilic Aromatic Substitution (SNAr): Selective Fluorine Displacement
The most prominent reaction pathway for this substrate is Nucleophilic Aromatic Substitution. While the molecule possesses three halogen leaving groups, the reaction proceeds with remarkable regioselectivity.
Mechanistic Rationale: The Primacy of the C-F Bond
In SNAr reactions on polyhalogenated nitroaromatics, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate dictates the preferred site of attack.
-
Electrophilicity: Fluorine is the most electronegative element. Its powerful inductive electron withdrawal makes the carbon atom to which it is attached (C4) the most electrophilic and, therefore, the most susceptible to nucleophilic attack.
-
Intermediate Stabilization: The nitro group at C5 is para to the fluorine at C4. When a nucleophile attacks C4, the negative charge of the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization. This is a highly favorable arrangement.
-
Leaving Group Ability: Although the C-F bond is the strongest carbon-halogen bond, the departure of the leaving group occurs in the fast, second step of the reaction. Therefore, bond strength is less critical than the activation towards the initial attack. The high electronegativity of fluorine makes it a better leaving group in this specific context by accelerating the re-aromatization step.[8]
Thus, nucleophiles will preferentially displace the fluoride ion over either of the bromide ions.
Visualization: The SNAr Mechanism
Caption: Addition-elimination mechanism for SNAr.
Field-Proven Experimental Protocol: Amination
This protocol describes a general procedure for the reaction of this compound with a generic secondary amine (e.g., morpholine), adapted from standard methodologies for activated aryl fluorides.[2]
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., Morpholine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
To a dry reaction vessel under a nitrogen atmosphere, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMSO via syringe to dissolve the reagents.
-
Add the amine nucleophile dropwise to the stirred mixture at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into a beaker of ice-water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration.
-
Wash the solid with water and then a minimal amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Causality in Experimental Design
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are ideal. They effectively solvate the potassium cation but poorly solvate the amine nucleophile, leaving it "bare" and enhancing its nucleophilicity.
-
Base: Anhydrous K₂CO₃ is a mild, non-nucleophilic base sufficient to deprotonate the amine in situ or scavenge any HF formed, driving the reaction to completion.
-
Temperature: While the ring is highly activated, moderate heating is typically required to overcome the activation energy for the formation of the Meisenheimer complex.
Palladium-Catalyzed Cross-Coupling: Activating the C-Br Bonds
The presence of two C-Br bonds opens a second, powerful avenue for functionalization via transition metal catalysis. The Suzuki-Miyaura reaction is a prime example, enabling the formation of C-C bonds.[3][9]
Mechanistic Principles of Suzuki-Miyaura Coupling
The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[4]
-
Oxidative Addition: A low-valent Pd(0) species inserts into the C-Br bond, forming an organopalladium(II) complex. This step is highly selective for C-Br over the much stronger C-F bond.
-
Transmetalation: An organoboron species (e.g., a boronic acid) transfers its organic group to the palladium center, typically facilitated by a base.[3]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.
Visualization: The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura reaction.
Controlling Regioselectivity: Mono- vs. Di-arylation
With two bromine atoms, the reaction can be controlled to yield either mono- or di-substituted products.
-
Mono-arylation: This is typically achieved by using a slight deficiency or stoichiometric amount (0.9-1.1 equivalents) of the organoboron reagent. The reaction is stopped once the starting material is consumed to prevent significant formation of the di-substituted product.
-
Di-arylation: Achieved by using an excess (≥2.2 equivalents) of the organoboron reagent and allowing the reaction to proceed to full conversion.
A subtle difference in reactivity may exist between the bromine at C1 (ortho to the nitro group) and C2 (meta to the nitro group). While electronic activation is similar, the C1 position may experience slightly more steric hindrance from the adjacent nitro group, potentially favoring initial reaction at C2 under carefully controlled conditions.
Field-Proven Experimental Protocol: Mono-Suzuki Coupling
This protocol outlines a general procedure for a mono-arylation, adapted from established methods.[10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃), 2M aqueous solution (3.0 eq)
-
1,4-Dioxane
-
Reaction vessel for reflux with condenser and nitrogen inlet
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the palladium catalyst.
-
Evacuate and backfill the vessel with nitrogen three times.
-
Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution.
-
Heat the biphasic mixture to reflux (approx. 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon consumption of the starting material, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the mono-arylated product.
Orthogonal Reactivity: A Strategy for Sequential Functionalization
The true synthetic power of this compound lies in its capacity for orthogonal, sequential reactions. A chemist can leverage the distinct reactivity of the C-F and C-Br bonds to install different functionalities in a controlled, stepwise manner.
Strategy A: SNAr followed by Cross-Coupling.
-
Step 1: Displace the fluoride with a nucleophile (e.g., an amine, alcohol, or thiol) via SNAr.
-
Step 2: Use the resulting dibromo-substituted product in a single or double Suzuki (or other cross-coupling) reaction.
Strategy B: Cross-Coupling followed by SNAr.
-
Step 1: Selectively perform a mono-Suzuki coupling at one of the C-Br positions.
-
Step 2: The remaining C-F bond is still activated and can undergo SNAr with a suitable nucleophile.
This orthogonal handle allows for the rapid and efficient construction of highly complex and diverse molecular scaffolds from a single starting material.
Visualization: Orthogonal Synthesis Workflow
Caption: Sequential functionalization strategies.
Conclusion
This compound is more than a simple halogenated aromatic; it is a sophisticated synthetic platform. Its reactivity is governed by a clear hierarchy: the fluorine atom is selectively targeted by nucleophiles in SNAr reactions, while the bromine atoms are the preferred sites for palladium-catalyzed cross-coupling. This predictable and orthogonal reactivity profile makes it an exceptionally valuable tool for researchers in medicinal chemistry and materials science, enabling the streamlined synthesis of complex, highly functionalized molecules.
References
- Sciventure. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Wikipedia. (2024). Suzuki reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Smith, A. D., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(35), 11148-11158. Published by Wiley-VCH.
- Myers, A. G. Research Group. (n.d.). The Suzuki Reaction.
- Bryce, M. R., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1849. Published by MDPI.
- ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
- Vapourtec. (n.d.). Aromatic Substitution.
- Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4837. Published by MDPI.
- Brainly. (2023). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which intermediate is formed?
- AbacipharmTech. (n.d.). This compound.
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene. National Center for Biotechnology Information.
- Cousins, D. L., et al. (2018). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. Organic Letters, 20(17), 5238-5242. Published by American Chemical Society.
- Doubtnut. (2020, August 29). Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in.... YouTube. [Link]
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. National Center for Biotechnology Information.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,2-Dibromo-4-fluoro-5-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a highly functionalized aromatic building block. The document elucidates the distinct electrophilic and nucleophilic characteristics of the molecule, governed by the interplay of its substituent groups. Through a detailed examination of electronic effects, this guide identifies the probable sites for both nucleophilic and electrophilic attack. Furthermore, it outlines synthetic protocols for leveraging this reactivity, making it a valuable resource for professionals in synthetic chemistry and drug development.
Introduction: Understanding the Molecular Architecture
This compound is a polysubstituted benzene derivative with significant potential in organic synthesis. Its utility as a chemical intermediate stems from the diverse reactivity imparted by its substituents: two bromine atoms, a fluorine atom, and a nitro group. These groups modulate the electron density of the aromatic ring, creating a nuanced landscape of reactive sites. The strong electron-withdrawing nature of the nitro group, combined with the inductive effects of the halogens, renders the aromatic ring electron-deficient and highly susceptible to nucleophilic aromatic substitution (SNAr).
Analysis of Electrophilic and Nucleophilic Sites
The reactivity of this compound is dictated by the electronic properties of its substituents. The nitro group is a powerful deactivating group, withdrawing electron density from the ring through both resonance and inductive effects. The halogens also withdraw electron density via induction. This cumulative electron withdrawal significantly deactivates the ring towards electrophilic aromatic substitution.
Conversely, the electron-deficient nature of the ring makes it an excellent substrate for nucleophilic aromatic substitution. The positions ortho and para to the nitro group are particularly activated towards nucleophilic attack. In this molecule, the carbon atoms attached to the halogens are the primary sites for nucleophilic attack.
Nucleophilic Sites: The Arenium Ion Intermediate
The most probable sites for nucleophilic attack are the carbon atoms bearing the halogen substituents. A nucleophile will attack one of these carbons, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is crucial to the reaction rate. The negative charge of the Meisenheimer complex is delocalized onto the nitro group, which is essential for stabilizing the intermediate.
The positions for nucleophilic attack are C1, C2, and C4. Let's analyze the stability of the Meisenheimer complex formed from attack at each of these positions:
-
Attack at C1 (ortho to the nitro group): The negative charge can be delocalized onto the nitro group, providing significant stabilization.
-
Attack at C2 (meta to the nitro group): The negative charge cannot be directly delocalized onto the nitro group through resonance, resulting in a less stable intermediate.
-
Attack at C4 (para to the nitro group): The negative charge can also be delocalized onto the nitro group, leading to a stabilized intermediate.
Therefore, nucleophilic substitution is most likely to occur at the C1 and C4 positions. The relative leaving group ability of bromide and fluoride will determine the final product. In SNAr reactions, the bond to the leaving group is broken in a fast, non-rate-determining step.[1] Generally, fluoride is a poorer leaving group than bromide in SN2 reactions, but in SNAr, the high electronegativity of fluorine can increase the electrophilicity of the carbon it is attached to, sometimes accelerating the initial nucleophilic attack.[1] However, considering the overall reaction, the more facile C-Br bond cleavage often favors the displacement of bromide.
Electrophilic Sites: A Deactivated Ring
Due to the strong deactivating effect of the nitro group and the inductive withdrawal of the halogens, this compound is highly resistant to electrophilic aromatic substitution. Any electrophilic attack would be slow and require harsh reaction conditions. If an electrophilic substitution were to occur, the directing effects of the substituents would need to be considered. The nitro group is a meta-director, while the halogens are ortho, para-directors. The position least deactivated would be C3 and C6.
Visualizing the Reactive Sites
The following diagram illustrates the predicted reactivity of this compound.
Caption: Predicted reactive sites of this compound.
Experimental Protocols
The following protocols are designed to probe the nucleophilic and electrophilic reactivity of this compound.
Protocol for Nucleophilic Aromatic Substitution with Sodium Methoxide
This experiment aims to demonstrate the susceptibility of the molecule to nucleophilic attack and to determine the preferred site of substitution.
Methodology:
-
To a solution of this compound (1.0 eq) in dry methanol, add sodium methoxide (1.1 eq).
-
Heat the reaction mixture at reflux and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1M HCl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Expected Outcome: The primary product is expected to be the result of the substitution of one of the bromine atoms with a methoxy group, likely at the C1 position due to the strong activation by the ortho nitro group.
Protocol for a Forced Electrophilic Nitration
This protocol is designed to investigate the deactivated nature of the aromatic ring towards electrophilic attack.
Methodology:
-
In a round-bottom flask, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C.
-
Slowly add this compound to the cooled nitrating mixture with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat cautiously to 50-60°C. Monitor the reaction by TLC.
-
After several hours, pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Analyze the product mixture to determine if any nitration has occurred and at which position.
Expected Outcome: Due to the severe deactivation of the ring, this reaction is expected to be very slow and may require prolonged heating. If nitration does occur, it would most likely be at the C3 or C6 position, directed by the ortho, para-directing halogens and meta-directing nitro group to the least deactivated sites.
Data Presentation
| Property | Value | Source |
| Molecular Formula | C₆H₂Br₂FNO₂ | [2] |
| Molecular Weight | 298.89 g/mol | [2] |
| CAS Number | 1807056-85-4 | [2] |
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, with the primary sites of attack being the carbon atoms bearing the bromine and fluorine substituents, particularly those ortho and para to the strongly electron-withdrawing nitro group. In contrast, the molecule is significantly deactivated towards electrophilic aromatic substitution. This differential reactivity makes it a versatile intermediate for the synthesis of complex, functionalized aromatic compounds, which are of significant interest in the development of pharmaceuticals and other advanced materials.
References
Sources
A Senior Application Scientist's Technical Guide to 1,2-Dibromo-4-fluoro-5-nitrobenzene for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and other halogens into molecular scaffolds is a cornerstone of rational design. 1,2-Dibromo-4-fluoro-5-nitrobenzene (CAS No. 1807056-85-4) has emerged as a highly valuable, albeit specialized, building block for the synthesis of complex chemical entities.[1][2] Its utility stems from a unique arrangement of functional groups on the benzene ring: two bromine atoms, a fluorine atom, and a powerful electron-withdrawing nitro group.
This specific substitution pattern creates a highly activated system ripe for selective chemical transformations. The nitro group, positioned para to the fluorine and meta to the bromine atoms, profoundly influences the electronic character of the ring, making it exceptionally susceptible to nucleophilic aromatic substitution (SNAr) reactions.[3][4] For drug development professionals, this predictable reactivity allows for the controlled, sequential introduction of various nucleophiles, enabling the construction of diverse molecular libraries and the targeted synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical properties, commercial availability, and practical applications of this potent synthetic intermediate.
Physicochemical Characteristics and Reactivity Profile
Understanding the inherent properties of this compound is fundamental to its effective application in synthesis.
Table 1: Core Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1807056-85-4 | [1][2][5] |
| Molecular Formula | C₆H₂Br₂FNO₂ | [2] |
| Molecular Weight | 298.89 g/mol | [2][5] |
| MDL Number | MFCD28784824 |[1][2] |
The key to this molecule's synthetic power lies in the electronic interplay of its substituents. The nitro group strongly deactivates the ring towards electrophilic substitution while simultaneously activating it for nucleophilic attack. The relative reactivity of the leaving groups in SNAr reactions is a critical consideration for synthetic planning. Generally, the fluorine atom is the most labile leaving group in such activated systems due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[3][6] This allows for selective displacement of the fluoride by a nucleophile while leaving the two bromide atoms intact for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This differential reactivity is the cornerstone of its utility, providing a logical pathway for sequential bond formation.
Commercial Availability
For researchers and process chemists, reliable access to starting materials is paramount. This compound is available through several specialized chemical suppliers who cater to the research and development sector. Availability typically ranges from milligram to gram quantities, suitable for laboratory-scale synthesis and initial process development.
Table 2: Selected Commercial Suppliers of this compound
| Supplier | Product Number / Identifier | Notes |
|---|---|---|
| Matrix Scientific | 1807056-85-4 | A US-based supplier specializing in fine organic chemicals for research.[1] |
| Appchem | AI96028 | Offers this compound with detailed specifications on their product page.[2] |
| Fisher Scientific | CS-0060131 | Distributed under the ChemScene brand, available in research quantities.[5] |
| Sigma-Aldrich | SY3H3D67BA46 | Available through their marketplace from partners like Synthonix Corporation. |
| Parchem | 1807056-85-4 | A supplier of specialty chemicals, listing this compound in their catalog.[7] |
| AbacipharmTech | 1807056-85-4 | A global chemical supplier for the pharmaceutical industry.[8] |
Note: Availability and catalog numbers are subject to change. It is recommended to consult the supplier's website for the most current information.
Strategic Applications in Synthesis
The primary application of this compound is as an intermediate in multi-step organic synthesis. Its structure is particularly amenable to building complex, highly substituted aromatic cores.
Nucleophilic Aromatic Substitution (SNAr)
The most common application involves the selective displacement of the fluoride atom.[4][9] The electron-deficient nature of the aromatic ring allows for facile reaction with a wide range of nucleophiles, including:
-
Amines (R-NH₂): To form substituted nitroanilines.
-
Alcohols/Phenols (R-OH): To create aryl ethers.
-
Thiols (R-SH): To generate aryl thioethers.
The resulting products retain the two bromine atoms, which serve as valuable handles for further functionalization through metal-catalyzed cross-coupling reactions.
Diagram of Synthetic Utility
The logical flow of using this reagent is depicted below, highlighting the sequential nature of its functionalization.
Caption: Synthetic workflow using this compound.
Experimental Protocol: Representative SNAr Reaction
This protocol details a representative SNAr reaction to illustrate the practical application of this compound. The reaction described is the substitution of the fluoride with a generic primary amine.
Objective: To synthesize N-alkyl-2,3-dibromo-5-nitroaniline derivative via nucleophilic aromatic substitution.
Causality: A polar aprotic solvent like DMF or DMSO is chosen to solvate the reactants and facilitate the formation of the charged Meisenheimer intermediate.[6] A non-nucleophilic base (e.g., K₂CO₃ or DIPEA) is used to deprotonate the amine nucleophile, increasing its nucleophilicity, and to scavenge the HF byproduct. The reaction is heated to provide the necessary activation energy for the substitution.
Table 3: Reagents and Materials
| Reagent/Material | Quantity | Purpose |
|---|---|---|
| This compound | 1.0 eq | Starting Material |
| Primary Amine (e.g., Benzylamine) | 1.1 eq | Nucleophile |
| Potassium Carbonate (K₂CO₃) | 2.0 eq | Base |
| N,N-Dimethylformamide (DMF) | 5-10 mL per mmol | Solvent |
| Ethyl Acetate | As needed | Extraction Solvent |
| Brine | As needed | Aqueous Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | As needed | Drying Agent |
| Silica Gel | As needed | Chromatography |
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (5-10 mL per mmol of the starting material). Stir the suspension for 5 minutes at room temperature.
-
Nucleophile Addition: Add the primary amine (1.1 eq) dropwise to the stirred suspension.
-
Reaction Execution: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.
This self-validating protocol includes monitoring and purification steps essential for confirming the reaction's success and obtaining a well-characterized product.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the SNAr protocol.
Safety and Handling
As with all halogenated nitroaromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicology: These compounds are generally considered irritants and may be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention in all cases of significant exposure.
-
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
This compound stands out as a strategically designed synthetic intermediate. Its predictable, stepwise reactivity allows chemists to build molecular complexity in a controlled manner, making it an invaluable tool for discovery and development in pharmaceuticals and material science. By understanding its properties, sourcing it from reliable commercial suppliers, and applying sound experimental methodology, researchers can effectively leverage this versatile building block to advance their scientific objectives.
References
- PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene. National Center for Biotechnology Information.
- Appchem. (n.d.). This compound. Appchem.
- AOBChem USA. (n.d.). 1,2-Dibromo-4,5-difluoro-3-nitrobenzene. AOBChem USA.
- AbacipharmTech. (n.d.). This compound. AbacipharmTech.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. National Center for Biotechnology Information.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene.... ResearchGate.
- Casalnuovo, A. L., & Calabrese, J. C. (1990). Palladium-catalyzed polycondensation of aromatic diiodides with terminal diacetylenes. Journal of the American Chemical Society, 112(11), 4324–4330.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
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Methodological & Application
Application Note: Strategic Synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Introduction: The Utility of Polyfunctional Aromatics
Polyfunctionalized aromatic compounds are foundational building blocks in modern organic synthesis. The strategic placement of diverse functional groups—such as halogens and nitro moieties—on a benzene ring creates versatile intermediates with highly tunable reactivity. 1,2-Dibromo-4-fluoro-5-nitrobenzene (CAS No. 1807056-85-4) is a prime example of such a scaffold.[1][2] Its utility stems from the distinct chemical properties of its substituents: the nitro group is a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution, and it can be readily reduced to an amine.[3] The bromine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Sonogashira), while the fluorine atom can enhance the metabolic stability and binding affinity of derivative drug candidates.[4]
This document provides a comprehensive guide to the synthesis of this compound via electrophilic nitration of 1,2-dibromo-4-fluorobenzene. It details the underlying chemical principles, a step-by-step experimental protocol, and critical safety considerations for researchers in drug development and chemical synthesis.
Synthesis Strategy and Mechanistic Rationale
The chosen synthetic route is the direct nitration of 1,2-dibromo-4-fluorobenzene. This method is efficient and relies on a classic electrophilic aromatic substitution (EAS) mechanism.
2.1. Generation of the Electrophile
The active electrophile, the nitronium ion (NO₂⁺), is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[5]
2.2. Regioselectivity: The Directing Effects of Substituents
The regiochemical outcome of the nitration is dictated by the directing effects of the substituents already present on the aromatic ring (two bromine atoms and one fluorine atom).
-
Halogens (Br, F): All halogens are deactivating yet ortho-, para-directing groups for electrophilic aromatic substitution.[5]
-
Reactivity Hierarchy: Fluorine is the least deactivating of the halogens.
-
Positional Analysis: In 1,2-dibromo-4-fluorobenzene, the potential sites for nitration are positions 3, 5, and 6.
-
Position 5: This position is ortho to the fluorine atom and meta to both bromine atoms.
-
Position 3: This position is ortho to one bromine atom and meta to the other bromine and the fluorine atom.
-
Position 6: This position is ortho to a bromine atom and meta to the fluorine atom.
-
Given that the fluorine atom is the most activating (least deactivating) of the present groups, substitution is strongly directed to the positions ortho and para to it. The para position is already occupied by a bromine atom, leaving the two ortho positions (3 and 5). Position 5 is sterically less hindered and electronically favored, leading to the predominant formation of this compound.
Experimental Protocol
This protocol is adapted from established procedures for the nitration of halogenated benzene derivatives.[6][7]
3.1. Materials and Equipment
| Reagents & Materials | Equipment |
| 1,2-Dibromo-4-fluorobenzene (>98%) | 100 mL Round-bottom flask |
| Concentrated Sulfuric Acid (H₂SO₄, 98%) | Magnetic stirrer and stir bar |
| Concentrated Nitric Acid (HNO₃, 70%) | Dropping funnel |
| Dichloromethane (DCM) | Ice-water bath |
| Deionized Water | Separatory funnel |
| Saturated Sodium Bicarbonate Solution (NaHCO₃) | Rotary evaporator |
| Brine (Saturated NaCl solution) | Glassware for column chromatography |
| Anhydrous Magnesium Sulfate (MgSO₄) | Beakers, graduated cylinders |
| Silica Gel (for column chromatography) | |
| Petroleum Ether & Ethyl Acetate (HPLC grade) |
3.2. Synthesis Workflow
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
3.3. Step-by-Step Procedure
-
Preparation of Nitrating Mixture: In a clean, dry flask, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly, add 10 mL of concentrated nitric acid dropwise with continuous stirring, ensuring the temperature remains below 10°C.[5][8]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 1,2-dibromo-4-fluorobenzene in 25 mL of dichloromethane. Cool this solution in an ice-water bath to 0°C.
-
Nitration: Add the pre-prepared cold nitrating mixture to a dropping funnel. Add the mixture dropwise to the stirred solution of the substrate over 30 minutes. Crucially, maintain the internal reaction temperature at 0-5°C throughout the addition. An exothermic reaction will be observed.[8]
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 g of crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of dichloromethane.
-
Combine the organic extracts and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a petroleum ether/ethyl acetate gradient (e.g., starting with 100% petroleum ether) to isolate the pure this compound.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material | 1,2-Dibromo-4-fluorobenzene | |
| Molecular Weight | 271.88 g/mol | |
| Amount Used | 5.0 g (18.4 mmol) | |
| Product | This compound | |
| Molecular Weight | 316.88 g/mol [2] | |
| Theoretical Yield | ~5.83 g | Assuming 100% conversion |
| Expected Yield | 75-85% | Varies based on technique |
| Appearance | White to light yellow solid | [9] |
| Reaction Conditions | ||
| Temperature | 0-5°C (addition), RT (reaction) | Critical for minimizing side products[8] |
| Reaction Time | 2-4 hours | Monitor by TLC |
Critical Safety Precautions
Handling the reagents for this synthesis requires strict adherence to safety protocols in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (nitrile or neoprene).[10] All operations must be conducted within a certified chemical fume hood.[11]
-
Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[12] They can cause severe chemical burns upon contact.[11] Always add acid slowly to other liquids, especially when preparing the nitrating mixture, and ensure adequate cooling to dissipate the heat generated.[8]
-
Reagent Hazards:
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention in all cases of significant exposure.
-
Ensure safety showers and eyewash stations are readily accessible.[13]
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous acidic waste must be neutralized before disposal. Halogenated organic waste should be collected in a designated container.
References
- Alfa Aesar. (2025). Safety Data Sheet for 1-Fluoro-4-nitrobenzene.
- Gorelik, M. V. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid. International Journal of Organic Chemistry, 3, 1-7.
- AbacipharmTech. (n.d.). This compound.
- University of Colorado Boulder. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
- Science Learning Center, University of Colorado Boulder. (n.d.). Experiment: Synthesis of 1-Bromo-4-nitrobenzene.
- Shiva K Rastogi Lectures. (2020, June 24). Nitration of Bromobenzene Reaction Part-1 [Video]. YouTube.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10036983, 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- Google Patents. (n.d.). CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- Chemistry university. (2021, May 7). Nitration of Bromobenzene [Video]. YouTube.
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Application Note: Laboratory-Scale Synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 1,2-dibromo-4-fluorobenzene. This document details the underlying chemical principles, including regioselectivity, and offers a robust experimental procedure designed for safety and reproducibility. It is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.
Introduction and Significance
This compound is a polysubstituted aromatic compound whose structural complexity makes it a key building block in medicinal chemistry and materials science. The presence of multiple halogen atoms and a nitro group on the benzene ring offers several reactive sites for further functionalization, enabling the construction of more complex molecular architectures. The strategic placement of the nitro group, in particular, activates the ring for nucleophilic aromatic substitution, while the halogen substituents can be exploited in cross-coupling reactions. This unique combination of functional groups makes the title compound a crucial precursor for synthesizing targeted therapeutic agents and specialized organic materials.
The protocol herein describes a classic and reliable method for the synthesis of this compound via the nitration of 1,2-dibromo-4-fluorobenzene using a standard mixed acid nitrating agent.
Reaction Mechanism and Regioselectivity
The synthesis of this compound is achieved through an electrophilic aromatic substitution (EAS) reaction. The core of this transformation is the generation of a potent electrophile, the nitronium ion (NO₂⁺), from the reaction between concentrated nitric acid and sulfuric acid.[1][2] The sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion.[2]
Reaction Scheme: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Once formed, the nitronium ion is attacked by the electron-rich π-system of the 1,2-dibromo-4-fluorobenzene ring.
Regioselectivity: The position of the incoming nitro group is determined by the directing effects of the substituents already present on the benzene ring (two bromine atoms and one fluorine atom). Halogens are known to be ortho, para-directing groups, although they are deactivating towards electrophilic substitution due to their inductive electron-withdrawing effect.[3]
In the starting material, 1,2-dibromo-4-fluorobenzene, we can analyze the directing effects for each position:
-
Position 3: Ortho to Br at C2 and meta to F at C4 and Br at C1.
-
Position 5: Ortho to F at C4 and Br at C1, and meta to Br at C2.
-
Position 6: Ortho to Br at C1 and meta to F at C4 and Br at C2.
Considering both electronic and steric factors, the substitution is most likely to occur at the C5 position. This position is electronically favored as it is para to the bromine at C1 and ortho to the fluorine at C4. While steric hindrance from the adjacent bromine at C1 might be a factor, the strong directing effect of the halogens makes the C5 position the most probable site of nitration, leading to the desired product, this compound.[3][4][5]
Materials and Equipment
Reagents and Chemicals
| Reagent/Chemical | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Key Hazards |
| 1,2-Dibromo-4-fluorobenzene | 2369-37-1 | C₆H₃Br₂F | 253.90 | Colorless to light yellow liquid | Skin/Eye Irritant |
| Concentrated Sulfuric Acid (98%) | 7664-93-9 | H₂SO₄ | 98.08 | Colorless, oily liquid | Severe Skin/Eye Burns, Corrosive, Oxidizer |
| Concentrated Nitric Acid (70%) | 7697-37-2 | HNO₃ | 63.01 | Colorless to light yellow fuming liquid | Severe Skin/Eye Burns, Corrosive, Oxidizer |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Colorless volatile liquid | Suspected Carcinogen, Skin/Eye Irritant |
| Saturated Sodium Bicarbonate Solution | 144-55-8 (solid) | NaHCO₃ | 84.01 | Aqueous solution | Mild Irritant |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | White crystalline solid | Hygroscopic |
| Crushed Ice | N/A | H₂O | 18.02 | Solid | N/A |
Equipment
-
Round-bottom flask (100 mL or 250 mL)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Glass funnel and filter paper
-
Standard laboratory glassware and personal protective equipment (PPE)
Experimental Protocol
Preparation of the Nitrating Mixture
CAUTION: The preparation of the nitrating mixture is highly exothermic and must be performed with extreme care in a chemical fume hood. Always add acid to water (or in this case, the stronger acid to the weaker component if diluting, though here we add nitric to sulfuric). Wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
In a 100 mL Erlenmeyer flask, place a magnetic stir bar and add 25 mL of concentrated sulfuric acid (98%).
-
Cool the flask in an ice-salt bath until the temperature of the acid is between 0 °C and 5 °C.
-
Using a dropping funnel, add 25 mL of concentrated nitric acid (70%) dropwise to the cold, stirring sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. The addition should take approximately 20-30 minutes.
-
Once the addition is complete, keep the nitrating mixture in the ice bath until ready for use.
Nitration of 1,2-Dibromo-4-fluorobenzene
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 12.7 g (0.05 mol) of 1,2-dibromo-4-fluorobenzene in 25 mL of concentrated sulfuric acid.
-
Cool this solution in an ice-salt bath to 0 °C with stirring.
-
Slowly add the pre-prepared cold nitrating mixture from the dropping funnel to the solution of the starting material over a period of 45-60 minutes. It is critical to maintain the internal reaction temperature between 0 °C and 5 °C to prevent over-nitration and side reactions.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up and Isolation
-
Prepare a large beaker (1 L) containing approximately 400 g of crushed ice.
-
Slowly and carefully , pour the cold reaction mixture onto the crushed ice with vigorous stirring. This quenching step is highly exothermic and may produce fumes. Perform this in a fume hood. A precipitate of the crude product should form.
-
Allow the ice to melt, then collect the solid product by vacuum filtration.
-
Wash the crude solid with copious amounts of cold deionized water until the washings are neutral to pH paper. This removes residual acids.
-
Transfer the crude product to a beaker and wash with 50 mL of a cold, saturated sodium bicarbonate solution to neutralize any remaining acid. Check for the cessation of gas evolution.
-
Filter the product again and wash with cold deionized water.
-
Press the solid as dry as possible on the filter paper. The crude product can be further purified by recrystallization.
Purification
-
Recrystallize the crude this compound from a suitable solvent, such as ethanol or a mixture of ethanol and water.
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Workflow and Visualization
The overall workflow for the synthesis is depicted below.
Caption: Workflow for the synthesis of this compound.
Product Characterization
The identity and purity of the final product, this compound (MW: 298.89 g/mol ), should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the purified crystals and compare it to literature values if available.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Proton NMR is expected to show two doublets in the aromatic region. ¹³C and ¹⁹F NMR will provide further structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.
-
Infrared (IR) Spectroscopy: To identify characteristic peaks for the nitro group (typically around 1530 cm⁻¹ and 1350 cm⁻¹) and the C-Br/C-F bonds.
Safety and Hazard Management
This protocol involves the use of highly corrosive and reactive chemicals. All procedures must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment must be worn at all times.
-
Nitrating Mixture: Concentrated sulfuric and nitric acids are extremely corrosive and potent oxidizing agents.[6][7] They can cause severe burns upon contact with skin or eyes. The mixing process is highly exothermic and can lead to boiling and splashing if not controlled.[1] Contact with organic materials can lead to fire or explosions.
-
1,2-Dibromo-4-fluorobenzene: This compound is an irritant to the skin and eyes. Avoid inhalation and skin contact.
-
Dichloromethane (if used for extraction): Is a suspected carcinogen and a volatile organic solvent. Handle only in a fume hood.
-
Quenching: The addition of the reaction mixture to ice is highly exothermic and will release toxic nitrogen oxide fumes. This must be done slowly and with efficient ventilation.
In case of skin contact with acids, immediately flush the affected area with large amounts of water for at least 15 minutes and seek medical attention. Neutralize any spills with sodium bicarbonate before cleaning up.
References
- Sciencemadness. (2015). Nitrating mixture. Sciencemadness Wiki.
- AbacipharmTech. (n.d.). This compound.
- East Harbour Group. (2022). Safety Data Sheet: Mixed Nitrating Acid.
- Hesp, K. D., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 1.
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene. National Center for Biotechnology Information.
- Evans, M. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube.
- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- Leah4sci. (2014, February 25). Aromatic Nitration Mechanism - EAS vid 4 [Video]. YouTube.
Sources
- 1. 1,2-Dibromo-4-nitrobenzene | C6H3Br2NO2 | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]
The Versatile Building Block: Application Notes and Protocols for 1,2-Dibromo-4-fluoro-5-nitrobenzene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule Poised for Complexity
1,2-Dibromo-4-fluoro-5-nitrobenzene is a polysubstituted aromatic compound featuring a unique arrangement of reactive sites. The presence of two distinct bromine atoms, a fluorine atom, and a nitro group on a single benzene ring offers a rich platform for sequential and regioselective functionalization. The strong electron-withdrawing nature of the nitro group activates the C-Br bonds towards nucleophilic aromatic substitution and oxidative addition in palladium-catalyzed cross-coupling reactions. This inherent reactivity, coupled with the potential for selective transformations at the different halogen positions, makes this building block particularly valuable for the construction of diverse molecular scaffolds.
The strategic placement of the substituents allows for a programmed approach to synthesis. The differential reactivity of the bromine atoms, influenced by their electronic and steric environment, can be exploited to achieve selective mono-functionalization, followed by further elaboration at the remaining positions. Subsequent reduction of the nitro group to an amine unlocks another avenue for diversification, for instance, through the formation of heterocyclic systems like benzimidazoles, which are prevalent in many biologically active compounds.[1][2][3]
Regioselective Functionalization: The Art of Controlled Reactivity
A key aspect of utilizing this compound is the ability to control the regioselectivity of the initial functionalization. The two bromine atoms are not equivalent, and their reactivity towards cross-coupling reactions can be influenced by the choice of catalyst, ligands, and reaction conditions.
While specific studies on the regioselective coupling of this compound are not extensively reported in readily available literature, general principles of palladium-catalyzed cross-coupling reactions on dihaloarenes can be applied.[4][5] The bromine atom at the 2-position is ortho to the nitro group, which is expected to render it more susceptible to oxidative addition to a palladium(0) catalyst compared to the bromine at the 1-position. This difference in reactivity can be exploited for selective mono-functionalization.
Caption: Regioselective functionalization of this compound.
Key Synthetic Transformations and Protocols
This section details the primary synthetic transformations involving this compound, providing both the underlying principles and actionable protocols.
Palladium-Catalyzed C-N Bond Formation: The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[6][7][8] For a substrate like this compound, this reaction allows for the introduction of a wide variety of primary and secondary amines. Achieving mono-amination is often desirable and can typically be controlled by stoichiometry.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. For electron-deficient aryl bromides, bulky, electron-rich ligands such as XPhos or RuPhos are often employed to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[9]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and generate the active palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can also influence the reaction rate and selectivity.[9]
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to ensure a water-free environment, as water can deactivate the catalyst and base.
Protocol: Selective Mono-amination of a Dihalo-nitroaromatic Substrate (Adapted for this compound)
This protocol is a general guideline adapted from procedures for similar substrates like 1,3-dibromo-5-nitrobenzene and may require optimization.[9]
| Reagent | Molar Equiv. | Purpose |
| This compound | 1.0 | Starting Material |
| Amine | 1.1 - 1.2 | Nucleophile |
| Pd₂(dba)₃ or Pd(OAc)₂ | 0.01 - 0.02 | Palladium Precatalyst |
| XPhos or RuPhos | 0.02 - 0.04 | Ligand |
| NaOtBu or K₃PO₄ | 1.4 - 2.0 | Base |
| Anhydrous Toluene or Dioxane | - | Solvent |
Step-by-Step Methodology:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 mmol), and the phosphine ligand (e.g., XPhos, 0.03 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL).
-
Finally, add the amine (1.1 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Simplified Buchwald-Hartwig amination catalytic cycle.
Chemoselective Reduction of the Nitro Group
The reduction of the nitro group to an amine is a pivotal transformation that opens up a plethora of synthetic possibilities, including the construction of heterocyclic scaffolds. The challenge lies in achieving this reduction without affecting the halogen substituents, which are susceptible to hydrodehalogenation under certain conditions.
Causality Behind Experimental Choices:
-
Reducing Agent: Catalytic hydrogenation with Pd/C is a common method for nitro group reduction, but it can also lead to the removal of bromine atoms.[10] Therefore, milder and more chemoselective reagents are often preferred for polyhalogenated substrates. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent is a classic and effective method that generally preserves aryl halides.[10] Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate with a palladium catalyst can also be a mild and effective option.[10]
Protocol: Selective Nitro Group Reduction using Tin(II) Chloride
This protocol is a general and robust method for the chemoselective reduction of aromatic nitro groups in the presence of halogens.[10]
| Reagent | Molar Equiv. | Purpose |
| Substituted Nitrobenzene | 1.0 | Starting Material |
| SnCl₂·2H₂O | 3.0 - 5.0 | Reducing Agent |
| Ethanol or Ethyl Acetate | - | Solvent |
| Saturated NaHCO₃ solution | - | Workup (Neutralization) |
Step-by-Step Methodology:
-
In a round-bottom flask, dissolve the nitroaromatic compound (e.g., a mono-functionalized derivative of this compound) (1.0 mmol) in ethanol (10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0-5.0 mmol).
-
Heat the reaction mixture to reflux (approximately 78 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting aniline is often pure enough for the next step, but can be purified by column chromatography if necessary.
Caption: Synthetic pathway from a nitroaromatic to a heterocyclic compound.
Application in the Synthesis of Fluorinated Benzimidazoles
Fluorinated benzimidazoles are an important class of heterocyclic compounds with a wide range of biological activities, including antitubercular properties.[1][3] The aniline derived from this compound is a valuable precursor for the synthesis of these scaffolds.
The general synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In the context of our building block, after selective reduction of the nitro group, one of the bromine atoms can be replaced by a nucleophile, followed by a second reduction or a cyclization step to form the benzimidazole ring.
Protocol: Synthesis of a 2-Substituted Fluorobenzimidazole (General Procedure)
This protocol illustrates the condensation of an o-phenylenediamine with an aldehyde.
| Reagent | Molar Equiv. | Purpose |
| o-Phenylenediamine derivative | 1.0 | Starting Material |
| Aldehyde | 1.0 | Cyclization Partner |
| Sodium Metabisulfite | 1.1 | Additive for aldehyde |
| Dimethylformamide (DMF) | - | Solvent |
Step-by-Step Methodology:
-
A mixture of the o-phenylenediamine (1.0 mmol), the desired aldehyde (1.0 mmol), and sodium metabisulfite (1.1 mmol) in dry DMF (5 mL) is heated at 120 °C with stirring under a nitrogen atmosphere.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and poured into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography.
Conclusion
This compound represents a powerful and versatile building block for the synthesis of complex and highly functionalized organic molecules. Its unique arrangement of reactive sites allows for a high degree of control over regioselective transformations, making it an invaluable tool for medicinal chemists and synthetic organic chemists. The ability to perform sequential cross-coupling reactions, followed by chemoselective reduction of the nitro group, opens the door to a vast chemical space, including the synthesis of biologically active fluorinated benzimidazoles. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to explore the full potential of this remarkable synthetic intermediate.
References
- Nargund, S. L. (n.d.). Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. PMC.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Kaymakcıoğlu, B. K., & Rollas, S. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. NIH.
- Akbarizad, B., Taghavi, M., & Najafi, S. (2024). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
- Nargund, S. L. (n.d.). Design and Synthesis of Some Novel Fluorobenzimidazoles Substituted with Structural Motifs Present in Physiologically Active Natural Products for Antitubercular Activity. PMC.
- Royal Society of Chemistry. (n.d.). Selective nitro reduction in the synthesis of 'real-world' targets.
- ACG Publications. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
- Google Patents. (2025). WO 2025/109026 A1.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- PubChem. (n.d.). CID 141051979 | C12H8F2N2O4.
- ResearchGate. (2025). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review).
- European Patent Office. (2022). NEW PROCESS FOR THE MANUFACTURE OF FLUOROARYL COMPOUNDS AND DERIVATIVES - EP 3696156 B1.
- Google Patents. (2009). Microreactor technology to buchwald-hartwig amination.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene.
- PubChem. (n.d.). 1,2-Difluoro-4-methyl-5-nitrobenzene.
- Molbank. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- Royal Society of Chemistry. (n.d.). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.
- PubChem. (n.d.). Benzofuran derivatives, process for their preparation and intermediates thereof - Patent US-7709505-B2.
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6.
- Royal Society of Chemistry. (n.d.). Regioselective and stereospecific synthesis of functionalized 3,4-dihydro-2H-1,4-thiazines by catalyst-free [3 + 3] annulation of pyridinium 1,4-zwitterionic thiolates and aziridines.
- PMC. (2025). Regioselective C3–C4 difunctionalization of 4-bromocoumarins via Pd/norbornene catalysis.
- Google Patents. (n.d.). Apparatus for multiple simultaneous synthesis.
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Topic: Site-Selective Suzuki-Miyaura Coupling Reactions Using 1,2-Dibromo-4-fluoro-5-nitrobenzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides an in-depth guide to leveraging this powerful reaction for the selective functionalization of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a versatile building block in medicinal chemistry and materials science. We present detailed protocols for both selective mono-arylation and sequential di-arylation, supported by mechanistic insights, experimental rationale, and troubleshooting guidance. The protocols emphasize the use of modern dialkylbiaryl phosphine ligands, which are highly effective for challenging, electron-deficient substrates.[2] This guide is designed to provide researchers with the foundational knowledge and practical steps required to successfully employ this substrate in complex synthetic pathways.
Introduction: The Challenge of Polyhalogenated Arenes
The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has become indispensable for synthesizing biaryls and other conjugated systems.[3][4] Its mild conditions and the stability of boronic acids contribute to its broad utility.[4] However, substrates containing multiple identical halogen atoms, such as this compound, present a significant synthetic challenge: controlling site selectivity.[5][6]
Achieving selective mono-functionalization of such compounds is crucial for building molecular complexity in a controlled manner. The reactivity of each carbon-halogen bond is influenced by a subtle interplay of steric and electronic factors.[7] In this compound, the two bromine atoms are electronically distinct due to their positions relative to the potent electron-withdrawing nitro group. This electronic differentiation provides a handle for achieving high regioselectivity, which is critical for the efficient synthesis of pharmaceutical intermediates and advanced materials.
Mechanistic Overview & The Basis for Selectivity
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (the dibromobenzene substrate), forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[8]
-
Transmetalation: The organic group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[10][11]
-
Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[12]
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (298 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd₂(dba)₃ (9.2 mg, 0.01 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (637 mg, 3.0 mmol).
-
Degassing: Seal the flask with a septum, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Via syringe, add 5 mL of degassed 1,4-dioxane, followed by 1 mL of degassed water.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously. The reaction is typically complete within 12-24 hours.
-
Monitoring: Progress can be monitored by TLC or GC-MS analysis of small aliquots. A successful mono-arylation will show consumption of the starting material and the appearance of a single major, higher-Rf product spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired mono-arylated product.
Advanced Protocol: One-Pot Sequential Di-Arylation
The mono-arylated product is an ideal substrate for a second, distinct Suzuki-Miyaura coupling, allowing for the synthesis of unsymmetrical biaryl products. This can often be achieved in a one-pot fashion.
-
Perform Mono-Arylation: Follow the protocol in Section 3. After confirming the complete consumption of the starting material via TLC or GC-MS (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Introduce Second Reagents: To the same reaction flask, add the second, different arylboronic acid (1.2 mmol, 1.2 equiv) and additional K₃PO₄ (318 mg, 1.5 equiv).
-
Re-initiate Reaction: Re-seal the flask, ensure the inert atmosphere is maintained, and heat the mixture again to 100 °C for an additional 12-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps as described in Section 3.7.
Troubleshooting and Self-Validation
A protocol is only trustworthy if it accounts for potential failures. The following table outlines common issues and evidence-based solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd).2. Insufficiently active catalyst system.3. Low reaction temperature. | 1. Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere.<[13]br>2. Screen alternative ligands (e.g., XPhos, RuPhos) or use a different Pd precatalyst (e.g., Pd(OAc)₂).<[2]br>3. Increase the reaction temperature in 10 °C increments. |
| Poor Regioselectivity | 1. Reaction conditions too harsh.2. Ligand choice not optimal for steric differentiation. | 1. Lower the reaction temperature and shorten the reaction time.2. Use a bulkier ligand to increase steric hindrance at the more crowded C1 position. |
| Boronic Acid Homocoupling | 1. Presence of oxygen.2. Reaction temperature is too high. | 1. Improve degassing procedures for all reagents and solvents.<[13]br>2. Reduce the reaction temperature. |
| Debromination of Substrate | 1. Presence of protic impurities.2. Base-mediated side reaction. | 1. Use anhydrous solvents and base.2. Screen alternative bases such as Cs₂CO₃ or K₂CO₃. [14] |
Conclusion
This compound is a highly valuable substrate for constructing complex molecular architectures via the Suzuki-Miyaura reaction. By carefully selecting modern catalyst systems and controlling reaction conditions, chemists can achieve excellent yields and predictable site-selectivity. The protocols detailed in this guide offer a validated starting point for both selective mono-arylation and sequential di-arylation, empowering researchers in drug development and materials science to efficiently access novel chemical entities.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
- Organic Chemistry Portal. Suzuki Coupling.
- Wikipedia. Suzuki reaction.
- Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
- Arpad, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES.
- MDPI. (2020). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473.
- ResearchGate. (2016). Effect of different palladium catalysts on the Suzuki-Miyaura coupling.
- Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Scriven, E. F. V., & Ramsden, C. A. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Arkivoc.
- Lin, Z., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1235-1243.
- DeBoer, G. (2021, April 23). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube.
- Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Green Chemistry.
- ResearchGate. (2012). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- ResearchGate. (2023). (PDF) Heterocyclic Suzuki-Miyaura Coupling Reaction of Metalla-aromatics and Mechanistic Analysis of Site Selectivity.
- Thomas, D. A., & Denmark, S. E. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4440-4443.
- Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2015). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature.
- ResearchGate. (2023). Suzuki–Miyaura cross-coupling reaction of 1-bromo-4-nitrobenzene with....
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nucleophilic aromatic substitution reactions of 1,2-Dibromo-4-fluoro-5-nitrobenzene
An Application Guide to the Strategic Use of 1,2-Dibromo-4-fluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the nucleophilic aromatic substitution (SNAr) reactions of this compound. This highly functionalized aromatic scaffold serves as a versatile building block for the synthesis of complex molecular architectures. We will explore the underlying principles governing its reactivity and regioselectivity, provide validated, step-by-step protocols for its reaction with various nucleophiles, and illustrate its application in the synthesis of high-value heterocyclic systems such as substituted benzofurans.
Introduction: The Strategic Value of this compound
This compound is a powerful electrophilic aromatic substrate engineered for sequential, regioselective functionalization. Its utility stems from the convergence of two key features essential for nucleophilic aromatic substitution (SNAr):
-
A Highly Electron-Deficient Ring: The aromatic ring is strongly deactivated by the potent electron-withdrawing nitro (–NO₂) group. This deactivation creates a significant partial positive charge on the ring carbons, making the system susceptible to attack by nucleophiles.[1][2]
-
Multiple Leaving Groups: The presence of three distinct halogen atoms (one fluorine, two bromine) offers the potential for sequential and site-specific substitutions, allowing for the controlled assembly of complex molecules.
The SNAr reaction proceeds via a two-step addition-elimination mechanism, which involves the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.[3] The stability of this complex is the critical factor determining the reaction's feasibility and rate.
Caption: The general two-step addition-elimination mechanism of SNAr.
Causality of Regioselectivity: A Predictive Analysis
The key to strategically using this compound is understanding the predictable regioselectivity of the first substitution. This selectivity is governed by a confluence of electronic activation and leaving group ability.
2.1. Electronic Activation by the Nitro Group
The nitro group at C-5 exerts its powerful electron-withdrawing effect primarily at the ortho (C-4) and para (C-2) positions. Nucleophilic attack at these positions allows the resulting negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, a highly stabilizing interaction.[1][4] Attack at the C-1 position, which is meta to the nitro group, does not permit such resonance stabilization, making it significantly less favorable.
-
Attack at C-4 (ortho): Highly favored.
-
Attack at C-2 (para): Favored.
-
Attack at C-1 (meta): Disfavored.
2.2. Halogen Leaving Group Ability in SNAr
Contrary to SN1 and SN2 reactions, the leaving group ability of halogens in SNAr is often F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[5] Fluorine's high electronegativity creates the most polarized C-F bond, rendering the attached carbon the most electrophilic and susceptible to attack.
The first nucleophilic substitution will overwhelmingly occur at the C-4 position . This is the site of convergence for the strongest electronic activation (ortho to –NO₂) and the best SNAr leaving group (Fluorine). Subsequent substitutions, typically requiring more forcing conditions, would next occur at the C-2 position, which is also activated (para to –NO₂) but has a less ideal leaving group (Bromine).
Caption: Logical analysis of regioselectivity for the first SNAr reaction.
Experimental Protocols & Application Notes
The following protocols are designed as robust starting points for the functionalization of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they effectively solvate cations without strongly hydrogen-bonding to the nucleophile, thus maximizing its reactivity.[6][7]
3.1. General Protocol 1: Monosubstitution with O-Nucleophiles (Phenoxides/Alkoxides)
This reaction is fundamental for constructing diaryl ethers or aryl-alkyl ethers, which are common precursors for heterocyclic synthesis.
-
Objective: To synthesize 2,3-Dibromo-1-(aryloxy/alkoxy)-4-nitrobenzene.
-
Materials:
-
This compound (1.0 eq)
-
Phenol or Alcohol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or Sodium Hydride (NaH, 1.2 eq, for alcohols)
-
Anhydrous Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol/alcohol and anhydrous DMF (approx. 0.2 M concentration relative to the substrate).
-
Add the base (K₂CO₃ or, for alcohols, add NaH portion-wise at 0 °C).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the corresponding nucleophile.
-
Add this compound in one portion.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material (typically 2-6 hours).
-
Cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
3.2. General Protocol 2: Monosubstitution with N-Nucleophiles (Amines)
This protocol is used to generate highly substituted nitroaniline derivatives, key intermediates in pharmaceutical and dye synthesis.
-
Objective: To synthesize N-substituted-2,3-Dibromo-4-nitroanilines.
-
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq) or a tertiary amine base like Triethylamine (TEA, 2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent (approx. 0.2 M).
-
Add the amine and the base.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool the reaction mixture and pour into water to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry under vacuum.
-
If the product is not a solid, perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
-
3.3. Application Example: Synthesis of a 5,6-Dibromo-7-nitrobenzofuran
This multi-step workflow demonstrates the strategic use of the substrate to build complex heterocyclic scaffolds. The initial SNAr reaction creates a key phenol intermediate, which is then cyclized.
Caption: Workflow for the synthesis of a substituted benzofuran.
Protocol 3: Two-Step Benzofuran Synthesis
-
Step A: Synthesis of the Phenolic Intermediate.
-
Follow Protocol 1 using a suitable substituted phenol containing functionality for the subsequent cyclization (e.g., ortho-vinylphenol or ortho-ethynylphenol) as the nucleophile. Isolate and purify the resulting diaryl ether.
-
-
Step B: Intramolecular Cyclization.
-
The specific conditions for cyclization will depend on the nature of the intermediate. For example, an ortho-vinyl phenol ether could be cyclized via an oxidative cyclization using a palladium catalyst.[8]
-
Example (Illustrative): Dissolve the intermediate from Step A (1.0 eq) in a suitable solvent like acetonitrile.
-
Add a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) and an oxidant (e.g., Cu(OAc)₂, 2.0 eq).
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter through a pad of Celite to remove the catalyst, and concentrate the filtrate.
-
Perform an aqueous workup and purify by column chromatography to yield the target benzofuran.
-
Summary of Reaction Conditions & Troubleshooting
| Nucleophile Class | Typical Base | Typical Solvent | Temperature (°C) | Key Insights & Troubleshooting |
| Phenols | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 60 - 90 | Ensure anhydrous conditions. Cs₂CO₃ can sometimes improve yields for less reactive phenols. If reaction stalls, check base quality. |
| Alcohols | NaH, t-BuOK | THF, DMF | 25 - 70 | Strict anhydrous conditions are critical when using NaH. Add NaH slowly at 0 °C to control hydrogen evolution. |
| Amines | K₂CO₃, TEA, DIPEA | DMSO, DMF, NMP | 80 - 120 | Reaction can be slow; higher temperatures may be needed. DMSO is often an excellent solvent choice. Ensure base is sufficient to neutralize the H-F byproduct. |
| Thiols | K₂CO₃, NaH | DMF, THF | 25 - 60 | Thiols are excellent nucleophiles and reactions are often faster. Protect from air if the thiol is prone to oxidation to a disulfide. |
References
- Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central - NIH.
- Nucleophilic aromatic substitution. Wikipedia.
- Nucleophilic substitution in nitroarenes: a general corrected mechanism. SpringerLink.
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. PubMed Central - NIH.
- Nucleophilic Substitutions on Aromatic Systems. Chemistry LibreTexts.
- Benzofuran synthesis. Organic Chemistry Portal.
- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PubMed Central - NIH.
- Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. PubMed.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central - NIH.
- The nucleophilic aromatic substitution reaction between 1-fluoro-4-nitrobenzene 3 and one of the nucleophiles 4 a and 4 b to give the corresponding adducts 5. ResearchGate.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. JOCPR.
- Nucleophilic Aromatic Substitution. YouTube.
- Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene with pyrrolidine in a continuous-flow reactor. ResearchGate.
- Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene with pyrrolidine. ResearchGate.
- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv.
- Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Chemistry Stack Exchange.
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Application Notes & Protocols: 1,2-Dibromo-4-fluoro-5-nitrobenzene as a Cornerstone for Advanced Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1,2-dibromo-4-fluoro-5-nitrobenzene as a highly versatile and strategic starting material for the synthesis of complex heterocyclic compounds. The unique arrangement of its functional groups—two adjacent bromine atoms amenable to cross-coupling, a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), and a nitro group that serves as both a potent activating group and a precursor to a key amine functionality—offers multiple, distinct pathways for molecular construction. We present detailed protocols and mechanistic insights for the synthesis of high-value heterocyclic cores, including benzimidazoles and quinoxalines. Furthermore, we explore advanced strategies leveraging palladium-catalyzed cross-coupling reactions to unlock novel molecular scaffolds. This document is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and materials science.
Reactivity Profile & Strategic Considerations
This compound is a trifunctionalized benzene ring, presenting a fascinating case of orthogonal reactivity that can be exploited for selective chemical transformations.
-
Nucleophilic Aromatic Substitution (SNAr): The powerful electron-withdrawing effect of the nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.[1][2] The fluorine atom, being the most electronegative halogen, is the most labile leaving group in SNAr reactions. This allows for the selective introduction of O, N, and S-based nucleophiles at the C-4 position.[3]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using a variety of standard reducing agents (e.g., SnCl₂, Na₂S₂O₄, catalytic hydrogenation). This transformation is fundamental, as it unmasks a nucleophilic center ortho to a halogen, setting the stage for subsequent intramolecular cyclization or condensation reactions.
-
Palladium-Catalyzed Cross-Coupling: The two bromine atoms are prime handles for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck reactions.[4][5] This enables the construction of new C-C, C-N, and C-O bonds, providing a powerful tool for building molecular complexity. The differential reactivity between the two bromine atoms, while subtle, can sometimes be exploited for sequential functionalization.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₂Br₂FNO₂ |
| Molecular Weight | 298.89 g/mol |
| Appearance | White to light yellow solid |
| IUPAC Name | This compound |
| Key Reactive Sites | C4-F (SNAr), C1-Br & C2-Br (Cross-coupling), -NO₂ (Reduction) |
Synthesis of Fluorinated Benzimidazoles via SNAr and Reductive Cyclization
This strategy leverages the high reactivity of the C-F bond for an initial substitution, followed by reduction and cyclization to construct the benzimidazole core. This pathway is particularly valuable for creating libraries of N-substituted, 6-bromo-7-fluoro-benzimidazoles, which retain a halogen handle for further diversification.
Mechanistic Rationale & Workflow
The synthesis proceeds through a logical three-step sequence. First, the fluorine atom is displaced by a primary amine (R-NH₂) via an SNAr mechanism. The resulting N-substituted dinitroaniline is then subjected to reduction of the nitro group. The in situ generated triamine intermediate is highly unstable and readily undergoes acid-catalyzed condensation and cyclization with an aldehyde to furnish the final benzimidazole product.
Caption: Workflow for Benzimidazole Synthesis.
Detailed Experimental Protocol
Protocol 2.2.1: Synthesis of 1-Benzyl-5-bromo-6-fluoro-2-(p-tolyl)benzimidazole
Step A: Synthesis of N-benzyl-2,3-dibromo-5-nitro-4-fluoroaniline
-
To a solution of this compound (2.99 g, 10 mmol) in 50 mL of dimethylformamide (DMF), add potassium carbonate (2.76 g, 20 mmol).
-
Add benzylamine (1.09 mL, 10 mmol) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is typically used in the next step without further purification.
Causality Insight: Potassium carbonate acts as a base to neutralize the HF byproduct of the SNAr reaction, driving the equilibrium towards the product. DMF is an excellent polar aprotic solvent for this type of reaction.
Step B: One-Pot Reduction and Cyclization to form 1-benzyl-5-bromo-6-fluoro-2-(p-tolyl)benzimidazole
-
Suspend the crude product from Step A (approx. 10 mmol) in 100 mL of ethanol in a round-bottom flask.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O) (11.3 g, 50 mmol) in one portion.
-
Reflux the mixture for 1 hour. The progress of the nitro reduction can be monitored by TLC.
-
After cooling slightly, add p-tolualdehyde (1.32 g, 11 mmol) to the reaction mixture.
-
Continue to reflux for an additional 4-6 hours. Monitor the formation of the benzimidazole product by TLC.[6]
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the final product.
Causality Insight: Stannous chloride is a classic and effective reagent for the reduction of aryl nitro groups to amines. The reaction is performed in a one-pot fashion as the intermediate diamine is often unstable and prone to oxidation. The subsequent addition of the aldehyde and continued heating in the acidic (from residual tin salts) medium promotes the condensation and cyclization to the stable benzimidazole ring.[7]
Synthesis of Quinoxaline Derivatives
The synthesis of quinoxalines from this compound requires the formation of a substituted o-phenylenediamine intermediate, which is then condensed with a 1,2-dicarbonyl compound.[8][9] This pathway is more complex than the benzimidazole synthesis but yields highly valuable heterocyclic scaffolds.
Mechanistic Rationale & Workflow
A plausible route involves an initial reduction of the nitro group to form 3,4-dibromo-6-fluoroaniline. One of the bromine atoms can then be selectively converted to an amino group via a Buchwald-Hartwig amination. The resulting fluorinated and brominated o-phenylenediamine is a versatile intermediate that can be condensed with various α-dicarbonyl compounds to yield quinoxalines.
Caption: Workflow for Quinoxaline Synthesis.
Detailed Experimental Protocol
Protocol 3.2.1: Synthesis of 6-bromo-8-fluoro-2,3-diphenylquinoxaline
Step A: Synthesis of 3,4-Dibromo-6-fluoroaniline
-
To a stirred suspension of iron powder (5.58 g, 100 mmol) in a mixture of ethanol (80 mL) and water (20 mL), add concentrated hydrochloric acid (2 mL).
-
Heat the mixture to reflux for 30 minutes.
-
Add a solution of this compound (5.98 g, 20 mmol) in ethanol (50 mL) dropwise over 30 minutes.
-
Maintain the reflux for 2 hours, monitoring the reaction by TLC.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude aniline, which is used directly in the next step.
Causality Insight: Reduction with iron in acidic medium is a cost-effective and efficient method for converting nitroarenes to anilines on a larger scale.
Step B: Synthesis of 4-Bromo-6-fluoro-benzene-1,2-diamine
Note: This step requires anhydrous and anaerobic conditions.
-
In a Schlenk flask, combine 3,4-dibromo-6-fluoroaniline (approx. 20 mmol), benzophenone imine (3.62 g, 20 mmol), sodium tert-butoxide (2.7 g, 28 mmol), and a palladium catalyst system such as Pd₂(dba)₃ (92 mg, 0.1 mmol) with a suitable phosphine ligand (e.g., BINAP, 125 mg, 0.2 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 100 mL of anhydrous toluene via cannula.
-
Heat the mixture to 100°C for 12-18 hours.
-
After cooling, quench the reaction with water. The imine is hydrolyzed by adding 2 M HCl and stirring for 1 hour.
-
Neutralize with aqueous NaOH and extract the product with ethyl acetate.
-
Purify by column chromatography to isolate the target o-phenylenediamine.
Causality Insight: The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction. Benzophenone imine serves as a convenient ammonia equivalent. The palladium catalyst facilitates the oxidative addition, transmetalation, and reductive elimination cycle.[5]
Step C: Condensation to form 6-bromo-8-fluoro-2,3-diphenylquinoxaline
-
Dissolve the diamine from Step B (approx. 10 mmol) and benzil (2.10 g, 10 mmol) in 50 mL of glacial acetic acid.
-
Reflux the solution for 2-3 hours.[10]
-
Cool the reaction to room temperature and pour into 250 mL of cold water with vigorous stirring.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the pure quinoxaline product.
Causality Insight: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound is the classic and most reliable method for quinoxaline synthesis. Acetic acid serves as both a solvent and a mild acid catalyst for the condensation and subsequent dehydration steps.[8]
Advanced Strategies: Palladium-Catalyzed Heterocycle Construction
The true synthetic power of this compound is realized when its C-Br bonds are used in sequential cross-coupling reactions to build more complex, fused heterocyclic systems. This approach offers unparalleled flexibility in molecular design.
General Strategy & Workflow
This strategy involves a sequential cross-coupling approach. The first Suzuki or Buchwald-Hartwig coupling introduces a functionalized aryl or heteroaryl group. After modification of the nitro group (e.g., reduction), a second intramolecular cross-coupling reaction is performed to forge the final heterocyclic ring.
Caption: General workflow for fused heterocycle synthesis via sequential cross-coupling.
This modular approach allows for the synthesis of diverse structures such as phenazines, dibenzofurans, carbazoles, and other complex polycyclic systems by carefully choosing the coupling partners and cyclization strategy.
Conclusion
This compound is a preeminent building block for modern heterocyclic chemistry. Its strategically positioned functional groups provide access to a multitude of synthetic transformations. By understanding the orthogonal reactivity of the fluoro, nitro, and bromo substituents, chemists can devise elegant and efficient routes to high-value molecules. The protocols and strategies outlined in this guide demonstrate the reliable synthesis of benzimidazoles and quinoxalines and provide a conceptual framework for leveraging advanced palladium catalysis to construct novel, complex heterocyclic architectures for applications in medicinal chemistry and materials science.
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- (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1389.
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- (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
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The Strategic Utility of 1,2-Dibromo-4-fluoro-5-nitrobenzene in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Scaffold for Complex Molecular Architectures
In the landscape of medicinal chemistry, the rational design of synthetic routes towards novel bioactive molecules is paramount. The strategic selection of starting materials and key intermediates can significantly influence the efficiency and success of a drug discovery program. 1,2-Dibromo-4-fluoro-5-nitrobenzene has emerged as a highly valuable, albeit specialized, building block for the construction of complex pharmaceutical agents. Its unique substitution pattern—featuring two distinct bromine atoms, a fluorine atom, and a nitro group—offers a rich platform for sequential and regioselective chemical transformations.
The strong electron-withdrawing nature of the nitro group profoundly activates the benzene ring towards nucleophilic aromatic substitution (SNAr), while the differential reactivity of the halogen substituents provides orthogonal handles for palladium-catalyzed cross-coupling reactions.[1][2] This multifaceted reactivity allows for the controlled, stepwise introduction of various pharmacophoric elements, making it an attractive starting point for the synthesis of kinase inhibitors and other targeted therapies.[3][4] The fluorine substituent is also a desirable feature in modern drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic properties.
This guide provides an in-depth exploration of the chemical behavior of this compound and detailed protocols for its application in key synthetic transformations relevant to medicinal chemistry.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is primarily dictated by the interplay of its functional groups. Understanding the electronic and steric influences on the aromatic ring is crucial for predicting reaction outcomes and designing effective synthetic strategies.
Nucleophilic Aromatic Substitution (SNAr): Regioselectivity and Rationale
The nitro group is a powerful activating group for SNAr, stabilizing the negatively charged Meisenheimer complex intermediate through resonance, particularly when the nucleophilic attack occurs at the ortho or para positions.[5][6] In this compound, the fluorine atom is positioned para to the nitro group, making it the most activated site for nucleophilic displacement. The bromine atoms are ortho and meta to the nitro group. While the ortho bromine is also activated, the carbon-fluorine bond is generally more susceptible to nucleophilic attack in activated systems than a carbon-bromine bond, due to the higher electronegativity of fluorine enhancing the electrophilicity of the attached carbon.
Therefore, SNAr reactions with various nucleophiles (e.g., amines, alcohols, thiols) are expected to proceed with high regioselectivity, displacing the fluorine atom.
Diagram 1: Regioselectivity of Nucleophilic Aromatic Substitution (SNAr)
Caption: Predicted regioselectivity in SNAr reactions.
Palladium-Catalyzed Cross-Coupling: Orthogonal Reactivity
Following the selective displacement of the fluorine atom via SNAr, the two bromine atoms at positions 1 and 2 become valuable handles for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings. The differential electronic and steric environments of these two bromine atoms can potentially allow for selective mono-functionalization.
The bromine at C1 is ortho to the newly introduced substituent (from the SNAr reaction) and meta to the nitro group. The bromine at C2 is meta to the new substituent and ortho to the nitro group. In a typical Suzuki-Miyaura reaction, oxidative addition of the palladium(0) catalyst to the carbon-bromine bond is the rate-determining step. This step is generally faster for C-Br bonds that are more electron-deficient. Therefore, the C2-Br bond, being ortho to the strongly electron-withdrawing nitro group, is expected to be more reactive towards oxidative addition than the C1-Br bond.[7][8]
This predicted difference in reactivity allows for a sequential cross-coupling strategy, first at the more activated C2 position, followed by a second coupling at the C1 position under potentially more forcing conditions.
Diagram 2: Sequential Suzuki-Miyaura Cross-Coupling Workflow
Caption: A potential sequential cross-coupling strategy.
Experimental Protocols
The following protocols are generalized procedures that serve as a starting point for the synthetic utilization of this compound. Optimization of reaction conditions (e.g., temperature, reaction time, choice of base, and catalyst/ligand system) is recommended for specific substrates.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes the selective displacement of the fluorine atom with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine (1.1 - 1.5 equivalents)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser, and standard glassware
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).
-
Dissolve the starting material in anhydrous DMF or DMSO (approximately 0.1-0.5 M concentration).
-
Add the amine nucleophile (1.1 - 1.5 equivalents) to the solution.
-
Add the base (K₂CO₃ or DIPEA, 2.0 - 3.0 equivalents).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous DMF or DMSO | Aprotic polar solvents that solvate the base and facilitate the SNAr reaction. |
| Base | K₂CO₃ or DIPEA | To neutralize the HF by-product and drive the reaction to completion. |
| Temperature | 25 - 80 °C | The reaction is typically facile due to the high activation of the substrate. |
| Monitoring | TLC or LC-MS | To determine the point of complete consumption of the starting material. |
Protocol 2: Regioselective Mono-Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the selective mono-arylation at the more activated C2-Br position of the SNAr product obtained from Protocol 1.
Materials:
-
4-Substituted-1,2-dibromo-5-nitrobenzene (from Protocol 1)
-
Arylboronic acid or boronic ester (1.0 - 1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Standard workup and purification reagents
Procedure:
-
To an oven-dried Schlenk tube, add the 4-substituted-1,2-dibromo-5-nitrobenzene (1.0 equivalent), arylboronic acid (1.0 - 1.2 equivalents), palladium catalyst (1-5 mol%), ligand (if required), and base (2.0 - 3.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS, paying close attention to the formation of the mono- and di-substituted products.
-
Upon optimal formation of the mono-substituted product, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Catalyst/Ligand | Pd(PPh₃)₄, Pd(OAc)₂/XPhos | Buchwald-Hartwig ligands like XPhos are often effective for challenging cross-couplings. |
| Base | K₂CO₃, Cs₂CO₃ | The choice of base can influence the rate and selectivity of the reaction. |
| Solvent | Dioxane, Toluene/H₂O | The solvent system can affect catalyst solubility and reactivity. |
| Stoichiometry | ~1.1 eq. Boronic Acid | Using a slight excess of the boronic acid can drive the reaction to completion while minimizing di-substitution. |
Protocol 3: Reduction of the Nitro Group
The nitro group can be readily reduced to an aniline, which serves as a versatile handle for further functionalization, such as amide bond formation or the construction of heterocyclic rings.
Materials:
-
Substituted nitrobenzene from previous steps
-
Iron powder (Fe) or Tin(II) chloride (SnCl₂)
-
Ammonium chloride (NH₄Cl) or Hydrochloric acid (HCl)
-
Solvent (e.g., Ethanol, Ethyl acetate, Water)
-
Base for workup (e.g., Sodium bicarbonate, NaHCO₃)
Procedure (using Iron powder):
-
To a round-bottom flask, add the nitrobenzene derivative (1.0 equivalent) and a solvent such as ethanol/water.
-
Add iron powder (3-5 equivalents) and ammonium chloride (1-2 equivalents).
-
Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove the organic solvent.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the aniline product.
Conclusion
This compound is a strategically designed building block that offers medicinal chemists a powerful tool for the synthesis of complex, highly functionalized molecules. Its capacity for regioselective SNAr at the C-F bond, followed by the potential for sequential palladium-catalyzed cross-coupling at the two C-Br positions, provides a logical and efficient pathway to a diverse range of scaffolds. Subsequent reduction of the nitro group further expands the synthetic possibilities. The protocols and mechanistic insights provided herein are intended to empower researchers to effectively harness the synthetic potential of this versatile intermediate in the pursuit of novel therapeutic agents.
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- Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). PMC.
- AbacipharmTech. (n.d.). This compound.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
- PubChem. (n.d.). 1-Bromo-2-fluoro-3-nitrobenzene.
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- BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions. (2020). PMC.
- PubMed. (n.d.). Vemurafenib (PLX4032): an orally available inhibitor of mutated BRAF for the treatment of metastatic melanoma.
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- Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. (n.d.). PMC.
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- RAF inhibitors promote RAS-RAF interaction by allosterically disrupting RAF autoinhibition. (2017). PMC.
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- On the development of B-Raf inhibitors acting through innovative mechanisms. (n.d.).
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- On the development of B-Raf inhibitors acting through innovative mechanisms. (2022). PMC.
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- Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. (2016). Chemistry Stack Exchange.
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Application Notes & Protocols: Strategic Functionalization of 1,2-Dibromo-4-fluoro-5-nitrobenzene for the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the synthetic utility of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a highly functionalized aromatic building block. We explore its reactivity, focusing on strategic and selective transformations crucial for the development of complex pharmaceutical intermediates. Detailed protocols for key reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, are presented. The causality behind experimental design, mechanistic insights, and practical considerations for laboratory execution are discussed to empower researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of a Multifunctional Scaffold
In the landscape of modern drug discovery, the efficiency of a synthetic route is paramount. The ability to rapidly generate molecular diversity from a common starting material is a key strategy for accelerating the identification of lead compounds. This compound (CAS No. 1807056-85-4) emerges as a preeminent starting material in this context.[1][2] Its structure is endowed with multiple, orthogonally reactive sites, offering a rich platform for sequential and selective chemical modifications.
The molecule's utility is derived from three key features:
-
A Highly Activated Fluorine Atom: The fluorine at C-4 is positioned para to a potent electron-withdrawing nitro group. This arrangement strongly activates the C-F bond towards Nucleophilic Aromatic Substitution (SNAr), making it the most labile position for initial functionalization.[3][4]
-
Two Differentiable Bromine Atoms: The bromine atoms at C-1 and C-2 serve as versatile handles for a suite of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[5][6][7] Their distinct electronic and steric environments can be exploited to achieve selective mono- or di-functionalization.
-
An Electron-Withdrawing Nitro Group: Beyond activating the fluorine atom, the nitro group can be readily reduced to an aniline, providing another vector for diversification, such as amide bond formation or the construction of heterocyclic rings like benzimidazoles.
This guide will dissect the reactivity of this scaffold and provide robust, validated protocols for its transformation into valuable pharmaceutical intermediates.
Understanding the Reactivity Landscape
The synthetic power of this compound lies in the predictable hierarchy of its reactive sites. The strong resonance and inductive effects of the nitro group create a highly electron-deficient aromatic ring, which dictates the preferred reaction pathways.
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// Edges SM -> SNAr [label="Highest Reactivity\n(F at C4)", color="#4285F4"]; SNAr -> Intermediate1; Intermediate1 -> PDCoupling [label="Sequential Coupling", color="#34A853"]; PDCoupling -> Intermediate2; Intermediate2 -> Reduction [label="Further Derivatization", color="#EA4335"]; Reduction -> Intermediate3; {Intermediate1, Intermediate2, Intermediate3} -> Final [style=dashed];
// Initial path from SM to other primary reactions SM -> PDCoupling [label="Lower Reactivity\n(Br at C1/C2)", color="#34A853"]; PDCoupling -> Intermediate2; Intermediate2 -> SNAr [label="Sequential SNAr", color="#4285F4"];
}
Caption: Synthetic pathways from this compound.
The general order of reactivity is as follows:
-
SNAr at C-4 (Fluorine displacement): This is the most facile reaction, typically occurring under mild conditions with a wide range of nucleophiles (amines, alcohols, thiols). The rate-determining step, the formation of the Meisenheimer complex, is highly stabilized by the para-nitro group.[4][8]
-
Palladium-Catalyzed Cross-Coupling at C-1/C-2 (Bromine displacement): These reactions require a palladium catalyst and are generally performed after or before SNAr. The relative reactivity of the two bromine atoms can be influenced by the steric bulk of the incoming coupling partner and the specific ligand/catalyst system employed.
-
Nitro Group Reduction: The reduction of the nitro group to an amine is typically performed as one of the final steps, as the resulting electron-donating aniline group deactivates the ring towards SNAr and can complicate some cross-coupling reactions by acting as a ligand for the palladium catalyst.
Protocols for Key Transformations
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. This compound and related halogenated nitroaromatics are considered hazardous; consult the Safety Data Sheet (SDS) before use.[9][10][11]
Protocol 1: Selective Nucleophilic Aromatic Substitution (SNAr)
This protocol details the selective displacement of the C-4 fluorine with a primary amine, a common step in the synthesis of kinase inhibitors.[12][13]
Objective: To synthesize N-(substitued)-2,3-dibromo-5-nitroaniline derivatives.
Reaction Scheme: this compound + R-NH₂ → 2,3-Dibromo-4-(R-amino)-5-nitrobenzene
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| This compound | 298.89 | 5.0 | 1.49 g |
| Benzylamine | 107.15 | 6.0 (1.2 eq) | 0.65 mL |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 (2.0 eq) | 1.38 g |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL |
Step-by-Step Procedure:
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.49 g, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Seal the flask with a septum and purge with dry nitrogen or argon gas for 10 minutes.
-
Add anhydrous DMF (25 mL) via syringe. Stir the suspension.
-
Add benzylamine (0.65 mL, 6.0 mmol) dropwise via syringe at room temperature.
-
Heat the reaction mixture to 80 °C in an oil bath.
-
Causality Check: The use of a polar aprotic solvent like DMF is crucial as it solvates the cation (K⁺) but not the carbonate anion, increasing the base's effective nucleophilicity and accelerating the reaction. Heating is applied to ensure a reasonable reaction rate.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting material should be consumed within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with water (3 x 20 mL) and a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired N-benzyl-2,3-dibromo-5-nitroaniline.
Expected Outcome: Yields typically range from 85-95%. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol demonstrates a selective mono-arylation, a foundational step for building biaryl structures found in many pharmaceuticals.[14][15]
Objective: To synthesize 1-Bromo-4-fluoro-2-(heteroaryl)-5-nitrobenzene derivatives.
// Nodes Setup [label="1. Assemble Reaction\n(Substrate, Boronic Acid,\nCatalyst, Base)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inert [label="2. Inert Atmosphere\n(Evacuate & Backfill\nwith Argon)", fillcolor="#FBBC05", fontcolor="#202124"]; Solvent [label="3. Add Degassed\nSolvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Heat [label="4. Heat & Stir\n(e.g., 90 °C, 12h)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Monitor [label="5. Monitor by\nTLC/LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Workup [label="6. Aqueous Workup\n& Extraction", fillcolor="#F1F3F4", fontcolor="#202124"]; Purify [label="7. Column\nChromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Product [label="Pure Product", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Setup -> Inert; Inert -> Solvent; Solvent -> Heat; Heat -> Monitor; Monitor -> Workup; Workup -> Purify; Purify -> Product; }
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| This compound | 298.89 | 1.0 | 299 mg |
| 3-Pyridylboronic acid | 122.92 | 1.1 (1.1 eq) | 135 mg |
| Pd(PPh₃)₄ (Tetrakis) | 1155.56 | 0.03 (3 mol%) | 35 mg |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 3.0 (3.0 eq) | 318 mg |
| Toluene/Ethanol/Water (4:1:1) | - | - | 6 mL |
Step-by-Step Procedure:
-
In an oven-dried Schlenk flask, combine this compound (299 mg, 1.0 mmol), 3-pyridylboronic acid (135 mg, 1.1 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and sodium carbonate (318 mg, 3.0 mmol).
-
Causality Check: The base (Na₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[15]
-
Seal the flask, and evacuate and backfill with argon three times to establish an inert atmosphere. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Prepare the solvent mixture (4 mL Toluene, 1 mL Ethanol, 1 mL Water) and degas it by bubbling argon through it for 20 minutes.
-
Add the degassed solvent mixture to the Schlenk flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction by LC-MS. The reaction is typically complete in 8-16 hours. Note that some di-substituted product may form over longer reaction times.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 10% to 40% ethyl acetate in hexanes) to isolate the mono-arylated product.
Protocol 3: Buchwald-Hartwig Amination
This protocol showcases the C-N bond formation, an indispensable reaction in medicinal chemistry, often used to install secondary amines.[5][16]
Objective: To synthesize a di-bromo-nitro-diarylamine intermediate.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
|---|---|---|---|
| Product from Protocol 1 | ~387.04 | 1.0 | 387 mg |
| Morpholine | 87.12 | 1.2 (1.2 eq) | 0.11 mL |
| Pd₂(dba)₃ | 915.72 | 0.02 (2 mol%) | 18 mg |
| XPhos | 476.62 | 0.04 (4 mol%) | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 (1.4 eq) | 135 mg |
| Toluene, anhydrous | - | - | 5 mL |
Step-by-Step Procedure:
-
Causality Check: This protocol assumes the fluorine has already been displaced (using the product from Protocol 1 as a starting material). The Buchwald-Hartwig reaction will now target one of the C-Br bonds. A strong, non-nucleophilic base like NaOtBu is used to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[17] The bulky phosphine ligand (XPhos) promotes the crucial reductive elimination step.[18]
-
In a glovebox, add the starting aryl bromide (387 mg, 1.0 mmol), Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol) to a vial.
-
Add anhydrous toluene (5 mL) and morpholine (0.11 mL, 1.2 mmol).
-
Seal the vial and remove it from the glovebox. Heat the reaction at 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to obtain the desired product.
Application in Heterocycle Synthesis: The Benzimidazole Core
Derivatives from the above reactions are ideal precursors for constructing complex heterocyclic systems. For example, a C-4 amino-substituted intermediate can be further functionalized at one of the bromine positions, followed by reduction of the nitro group and cyclization to form a benzimidazole, a privileged scaffold in many kinase inhibitors.[19][20][21]
// Nodes Start [label="Intermediate from\nProtocol 1 or 2", fillcolor="#FBBC05", fontcolor="#202124"]; Reduction [label="1. Nitro Reduction\n(e.g., Fe/HCl, H₂/Pd-C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Diamino [label="Ortho-phenylenediamine\nDerivative", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclization [label="2. Cyclization with\nAldehyde or Carboxylic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Benzimidazole [label="Substituted\nBenzimidazole Core", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reduction; Reduction -> Diamino; Diamino -> Cyclization; Cyclization -> Benzimidazole; }
Caption: Workflow for benzimidazole synthesis.
Conclusion
This compound is a powerful and versatile building block for the synthesis of pharmaceutical intermediates. Its well-defined reactivity hierarchy allows for selective and sequential functionalization through SNAr and palladium-catalyzed cross-coupling reactions. The protocols detailed herein provide a reliable foundation for researchers to exploit the full synthetic potential of this scaffold, enabling the efficient construction of complex molecular architectures relevant to modern drug discovery programs.
References
- BenchChem. (n.d.). A Comparative Guide to 4-Fluoro-3-nitrobenzonitrile and its Alternatives in the Synthesis of Kinase Inhibitors.
- Muth, F., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Al-Salahi, R., et al. (n.d.). Synthesis, Characterization of Some Novel Benzimidazole Derivatives of 1-Bromo-2, 4-dinitrobenzene and Their Antifungal Activiti.
- Geronikaki, A., et al. (n.d.). Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates. National Institutes of Health.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- D'Auria, M., et al. (2022). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. National Institutes of Health.
- Alfa Aesar. (2025). 1-Fluoro-4-nitrobenzene - SAFETY DATA SHEET.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Kashani, S. K., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
- Jamróz, M. H., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. MDPI.
- Miyaura, N., & Suzuki, A. (n.d.). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. ResearchGate.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- AbacipharmTech. (n.d.). This compound.
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- 1. This compound,(CAS# 1807056-85-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
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- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 11. WERCS Studio - Application Error [assets.thermofisher.com]
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- 18. chemrxiv.org [chemrxiv.org]
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- 20. Synthesis of New Fluoro-Benzimidazole Derivatives as an Approach towards the Discovery of Novel Intestinal Antiseptic Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Utility of 1,2-Dibromo-4-fluoro-5-nitrobenzene in Agrochemical Synthesis
Introduction
In the competitive landscape of agrochemical research and development, the discovery of novel active ingredients with enhanced efficacy, improved safety profiles, and robust intellectual property positions is paramount. The strategic selection of starting materials and key intermediates is a critical determinant of success in this endeavor. 1,2-Dibromo-4-fluoro-5-nitrobenzene is a highly functionalized aromatic building block poised to offer significant advantages in the synthesis of complex agrochemicals.
This molecule's unique substitution pattern provides a rich platform for synthetic diversification:
-
A Highly Activated Core: The potent electron-withdrawing nitro group (-NO₂) activates the benzene ring, making it highly susceptible to nucleophilic aromatic substitution (SₙAr).
-
A Selective Leaving Group: The fluorine atom, positioned ortho to the nitro group, serves as an excellent and predictable leaving group for SₙAr reactions.[1][2]
-
Orthogonal Synthetic Handles: The two vicinal bromine atoms provide valuable sites for subsequent, orthogonal transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the sequential and controlled introduction of molecular complexity.
These application notes serve as a technical guide for researchers and synthetic chemists, providing both the theoretical underpinnings and practical, field-tested protocols for leveraging the reactivity of this compound in the construction of novel agrochemical scaffolds.
Core Reactivity Principles
The synthetic utility of this compound is primarily governed by the principles of nucleophilic aromatic substitution, a cornerstone reaction in the synthesis of pharmaceuticals and agrochemicals.[2][3]
The Mechanism of Nucleophilic Aromatic Substitution (SₙAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism.[2]
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bonded to the fluorine, breaking the aromaticity of the ring. This step is typically rate-determining. The strong polarization of the C-F bond, induced by fluorine's high electronegativity, makes this carbon highly electrophilic.[4]
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is effectively delocalized by the powerful electron-withdrawing nitro group, which stabilizes the intermediate and facilitates its formation.[2]
-
Elimination and Aromaticity Restoration: The aromaticity of the ring is restored by the expulsion of the fluoride ion, the most electronegative halogen and thus a good leaving group in this context, yielding the final substituted product.
Caption: General mechanism of the SₙAr reaction.
Application Protocol: Synthesis of a Core Agrochemical Intermediate
This section details a representative two-step synthetic sequence to produce a 2,3-dibromo-5-nitroaniline derivative, a versatile intermediate for building more complex herbicidal or fungicidal structures, such as those inspired by triazolopyrimidine sulfonanilides like cloransulam-methyl.[5][6][7]
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- 3. vapourtec.com [vapourtec.com]
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- 7. Cloransulam-Methyl | C15H13ClFN5O5S | CID 86453 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the versatile functionalization of 1,2-Dibromo-4-fluoro-5-nitrobenzene. This highly functionalized benzene ring is a valuable building block in medicinal chemistry and materials science due to its multiple reaction sites, which can be selectively addressed. These protocols detail key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling reactions (Suzuki and Sonogashira), and the reduction of the nitro group, offering a strategic roadmap for the synthesis of complex molecular architectures.
Introduction: The Strategic Value of this compound
This compound is a pivotal starting material for the synthesis of a wide array of complex organic molecules. The strategic arrangement of its functional groups—two bromine atoms, a fluorine atom, and a nitro group—on the benzene ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic attack, while the differential reactivity of the halogen atoms provides opportunities for selective functionalization.[1][2] This guide will explore the primary pathways for modifying this versatile scaffold, providing both theoretical understanding and practical, field-tested protocols.
Nucleophilic Aromatic Substitution (SNAr): Leveraging the Activated Ring
The presence of a strong electron-withdrawing nitro group makes the aromatic ring of this compound highly susceptible to nucleophilic aromatic substitution (SNAr).[3] This reaction typically proceeds via a Meisenheimer complex intermediate, where the nucleophile attacks the electron-deficient ring.[4][5] The fluorine atom, being the most electronegative halogen, is generally the most facile leaving group in SNAr reactions on such activated systems.
Protocol 2.1: SNAr with a Primary Amine (e.g., Morpholine)
This protocol describes the displacement of the fluorine atom by a primary amine, a common step in the synthesis of bioactive molecules.
Rationale: The choice of a polar aprotic solvent like DMSO or DMF is crucial as it can solvate the cationic species, thereby accelerating the reaction. The use of a mild base like potassium carbonate is sufficient to neutralize the HF generated in situ without promoting unwanted side reactions.
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 308.85 | 1.0 g | 3.24 | 1.0 |
| Morpholine | 87.12 | 0.34 mL | 3.89 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 0.90 g | 6.48 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 g, 3.24 mmol) and potassium carbonate (0.90 g, 6.48 mmol).
-
Add anhydrous DMSO (10 mL) and stir the suspension.
-
Add morpholine (0.34 mL, 3.89 mmol) dropwise to the stirring mixture at room temperature.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature.
-
Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3,4-dibromo-2-nitrophenyl)morpholine.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The two bromine atoms on the ring serve as excellent handles for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The electronic and steric differences between the two bromine atoms can sometimes be exploited for selective mono- or di-functionalization.[6]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][8] The choice of ligand and base is critical for achieving high yields, especially with electron-deficient substrates.[1]
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol 3.1.1: Mono-Arylation via Suzuki Coupling
This protocol provides a general method for the mono-arylation of this compound.
Rationale: The use of a bulky, electron-rich phosphine ligand such as SPhos is often necessary for challenging substrates to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[7] A mixture of toluene and water is a common solvent system, and potassium phosphate is an effective base for this transformation.[6]
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 308.85 | 1.0 g | 3.24 | 1.0 |
| Phenylboronic Acid | 121.93 | 0.44 g | 3.56 | 1.1 |
| Pd(OAc)₂ | 224.50 | 14.5 mg | 0.065 | 0.02 |
| SPhos | 410.47 | 53.2 mg | 0.13 | 0.04 |
| K₃PO₄ | 212.27 | 2.06 g | 9.72 | 3.0 |
| Toluene/Water (5:1) | - | 12 mL | - | - |
Step-by-Step Procedure:
-
In an oven-dried Schlenk tube, combine this compound (1.0 g, 3.24 mmol), phenylboronic acid (0.44 g, 3.56 mmol), Pd(OAc)₂ (14.5 mg, 0.065 mmol), SPhos (53.2 mg, 0.13 mmol), and K₃PO₄ (2.06 g, 9.72 mmol).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed 5:1 toluene/water (12 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the mono-arylated product.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[9][10] This reaction is instrumental in synthesizing precursors for various applications, including organic materials and pharmaceuticals.
Protocol 3.2.1: Copper-Free Sonogashira Coupling
To avoid the common side reaction of alkyne homocoupling (Glaser coupling) promoted by copper, a copper-free protocol is often preferred.[6][11]
Rationale: This protocol utilizes a palladium catalyst and a phosphine ligand in the absence of a copper co-catalyst. The amine base (e.g., triethylamine or diisopropylamine) serves both as a base and a solvent.
| Reagent | MW | Amount | Mmol | Equivalents |
| This compound | 308.85 | 1.0 g | 3.24 | 1.0 |
| Phenylacetylene | 102.14 | 0.43 mL | 3.89 | 1.2 |
| Pd(PPh₃)₂Cl₂ | 701.90 | 114 mg | 0.162 | 0.05 |
| Triethylamine (TEA) | - | 10 mL | - | - |
Step-by-Step Procedure:
-
To a Schlenk flask, add this compound (1.0 g, 3.24 mmol) and Pd(PPh₃)₂Cl₂ (114 mg, 0.162 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous, degassed triethylamine (10 mL) followed by phenylacetylene (0.43 mL, 3.89 mmol).
-
Heat the reaction mixture to 80 °C and stir for 8-12 hours, monitoring by TLC.
-
After completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the alkynylated product.
Reduction of the Nitro Group: Accessing the Amino Moiety
The reduction of the nitro group to an amine is a fundamental transformation that opens up a vast array of subsequent chemical modifications, such as amide bond formation, diazotization, and the synthesis of heterocyclic compounds like phenazines.[12][13][14]
Reaction Pathway: Nitro Reduction to Amine
Caption: General scheme for nitro group reduction.
Protocol 4.1: Reduction using Tin(II) Chloride
Tin(II) chloride is a mild and effective reagent for the reduction of aromatic nitro groups in the presence of other reducible functionalities, such as halogens.[15]
Rationale: This method is chemoselective for the nitro group and is performed under acidic conditions, which are generated by the hydrolysis of SnCl₂ in ethanol. The reaction is typically clean and high-yielding.
| Reagent | MW | Amount | Mmol | Equivalents |
| Functionalized Nitrobenzene | - | 1.0 | 1.0 | 1.0 |
| SnCl₂·2H₂O | 225.63 | 4-5 | 4-5 | 4-5 |
| Ethanol | - | q.s. | - | - |
Step-by-Step Procedure:
-
Dissolve the functionalized this compound derivative (1.0 mmol) in ethanol (10-15 mL) in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4-5 equivalents) to the solution.
-
Reflux the mixture for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction to room temperature and carefully pour it into a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting aniline derivative by column chromatography if necessary.
Conclusion and Future Perspectives
The protocols outlined in this guide demonstrate the strategic and versatile nature of this compound as a synthetic intermediate. The ability to selectively perform nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and nitro group reduction allows for the systematic construction of highly functionalized and complex molecules. These methods provide a solid foundation for researchers in drug discovery and materials science to develop novel compounds with tailored properties. Further exploration into regioselective cross-coupling and orthogonal functionalization strategies will continue to expand the utility of this valuable chemical building block.
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Application Notes & Protocols: Regioselective Functionalization of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Audience: Researchers, scientists, and drug development professionals.
Abstract: 1,2-Dibromo-4-fluoro-5-nitrobenzene is a polyfunctionalized aromatic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two distinct bromine atoms, a fluorine atom, and a potent nitro-directing group, allows for a series of highly regioselective transformations. This guide provides a detailed exploration of the principles governing its reactivity and offers validated, step-by-step protocols for key regioselective reactions, including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Foundational Principles of Regioselectivity
The predictable reactivity of this compound stems from the powerful and distinct electronic effects exerted by its substituents. Understanding these influences is paramount for designing successful synthetic strategies.
Molecular Structure and Reactive Sites
The strategic placement of the substituents creates a highly differentiated aromatic ring. For clarity, the carbon atoms are numbered as shown below.
Caption: Structure of this compound.
-
C1-Br: This bromine is ortho to the C2-Br and para to the fluorine atom. Crucially, its position relative to the nitro group (meta) is less activating for SNAr, but its ortho relationship to the nitro group on the adjacent carbon (C5) makes it electronically distinct.
-
C2-Br: This bromine is meta to the nitro group, rendering it the least reactive site for SNAr.
-
C4-F: The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This placement makes C4 highly electron-deficient and the prime target for nucleophilic attack.
-
C5-NO₂: The nitro group is a powerful deactivating group for electrophilic substitution but is a strong activating group for nucleophilic aromatic substitution, particularly at the ortho and para positions.[1]
Dominance of the Nitro Group in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate-determining step is the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex.[2][3] The reaction is accelerated by electron-withdrawing groups (EWGs) that can stabilize this negative charge.[4]
-
Causality: The nitro group at C5 exerts its powerful -M (mesomeric) and -I (inductive) effects. It can effectively delocalize the negative charge of the Meisenheimer complex when the nucleophile attacks at the positions ortho (C4, C6) or para to it.
-
Predicted Regioselectivity: The fluorine atom at C4 is at the most activated position (ortho to NO₂). Fluorine's high electronegativity further increases the electrophilicity of C4. Although the C-F bond is strong, its cleavage is not the rate-determining step; the stabilization of the intermediate dictates the reaction's course, making the C4-F bond the most labile for SNAr.[4] The C1-Br is the next most likely site, while the C2-Br is the least reactive.
Electronic Control in Palladium-Catalyzed Cross-Coupling
For reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the key step governing regioselectivity is the oxidative addition of the aryl halide to the Pd(0) catalyst.[5]
-
Causality: The rate of oxidative addition is generally accelerated by electron-withdrawing groups on the aromatic ring, which make the carbon-halogen bond more electrophilic.[6] The reactivity order for halogens is typically I > Br > Cl >> F.[7][8]
-
Predicted Regioselectivity: Both C-Br bonds are significantly more reactive than the C-F bond. Between the two bromines, the C1-Br is ortho to the nitro group (at C5), making it part of a more electron-deficient region of the ring compared to the C2-Br, which is meta to the nitro group. Therefore, the C1-Br bond is predicted to undergo oxidative addition more readily, enabling selective functionalization at this position.
| Position | Reaction Type | Predicted Reactivity | Rationale |
| C4-F | SNAr | Highest | Ortho to NO₂ group, providing strong resonance stabilization of the Meisenheimer complex.[1] |
| C1-Br | SNAr | Moderate | Para to NO₂ (via the ring system), offering some stabilization, but less than the ortho position. |
| C2-Br | SNAr | Lowest | Meta to NO₂, offering no resonance stabilization for the intermediate.[1] |
| C1-Br | Pd-Coupling | Highest | More electron-deficient environment due to proximity to the NO₂ group, favoring oxidative addition. |
| C2-Br | Pd-Coupling | Moderate | Less electronically activated compared to C1-Br. |
| C4-F | Pd-Coupling | Lowest | The C-F bond is generally inert to standard Pd-catalyzed cross-coupling conditions.[8] |
Protocols for Regioselective Nucleophilic Aromatic Substitution (SNAr)
The primary regioselectivity observed in SNAr reactions on this substrate is the displacement of the fluorine atom at the C4 position.
Workflow & Mechanism Visualization
The general mechanism involves a two-step addition-elimination pathway.
Caption: Generalized workflow for the SNAr reaction at the C4 position.
Protocol 1: Regioselective Amination at C4 with Morpholine
This protocol demonstrates the selective displacement of fluorine by a secondary amine, a common transformation in drug discovery.
Materials:
-
This compound (1.0 eq)
-
Morpholine (2.2 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 2.98 g, 10 mmol) and anhydrous potassium carbonate (4.15 g, 30 mmol).
-
Add anhydrous DMF (50 mL) via syringe.
-
Add morpholine (1.92 mL, 22 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and pour it into ice-cold water (200 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-(2,3-dibromo-5-nitrophenyl)morpholine.
Causality of Choices:
-
Base (K₂CO₃): A mild inorganic base is used to neutralize the HF byproduct, driving the reaction to completion without promoting significant side reactions.
-
Solvent (DMF): A polar aprotic solvent is chosen to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.
-
Excess Nucleophile: A slight excess of morpholine ensures the complete consumption of the starting material.
Protocols for Regioselective Palladium-Catalyzed Cross-Coupling
These protocols leverage the enhanced reactivity of the C1-Br bond for selective carbon-carbon and carbon-nitrogen bond formation.
Workflow & Mechanism Visualization
The catalytic cycle for Suzuki coupling highlights the preferential oxidative addition at the C1 position.
Caption: Suzuki-Miyaura cycle showing regioselective C1-Br activation.
Protocol 2: Regioselective Suzuki-Miyaura Coupling at C1
This protocol achieves selective C-C bond formation at the more electronically activated C1-Br position.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 3.0 eq)
-
Toluene/Ethanol mixture (e.g., 3:1 v/v)
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (e.g., 1.49 g, 5 mmol), phenylboronic acid (0.67 g, 5.5 mmol), and Pd(PPh₃)₄ (0.173 g, 0.15 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed Toluene/Ethanol solvent mixture (20 mL) followed by the degassed 2 M Na₂CO₃ solution (7.5 mL, 15 mmol) via syringe.
-
Heat the biphasic mixture to 90 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine (1 x 40 mL), dry over MgSO₄, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography (hexane/EtOAc gradient) to isolate the mono-arylated product, 2-Bromo-1-phenyl-4-fluoro-5-nitrobenzene.
Causality of Choices:
-
Catalyst [Pd(PPh₃)₄]: A common and effective Pd(0) source for Suzuki couplings.
-
Base (Na₂CO₃): A standard inorganic base required for the transmetalation step of the Suzuki cycle.
-
Solvent System: The biphasic toluene/ethanol/water system is effective at dissolving both the organic substrate and the inorganic base. Degassing is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[6]
Protocol 3: Regioselective Buchwald-Hartwig Amination at C1
This protocol demonstrates selective C-N bond formation at the C1 position, a reaction of high importance in pharmaceutical synthesis.[5][9]
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Aniline) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 eq)
-
Anhydrous Toluene
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Dichloromethane (DCM)
Procedure:
-
Precaution: NaOt-Bu is a strong, moisture-sensitive base. All reagents and glassware must be scrupulously dry, and the reaction must be performed under an inert atmosphere (Argon or Nitrogen).
-
To a glovebox or a Schlenk tube, add Pd₂(dba)₃ (e.g., 36.6 mg, 0.04 mmol) and Xantphos (46.2 mg, 0.08 mmol).
-
Add anhydrous toluene (10 mL) and stir for 10 minutes to form the active catalyst complex.
-
In a separate flame-dried flask, add this compound (0.596 g, 2.0 mmol) and NaOt-Bu (0.269 g, 2.8 mmol).
-
Add the pre-formed catalyst solution to this flask via cannula or syringe.
-
Add aniline (0.22 mL, 2.4 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C for 12-18 hours. Monitor consumption of the starting material by LC-MS.
-
Cool the reaction to room temperature and quench carefully by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with DCM (3 x 25 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography to yield N-(2-bromo-4-fluoro-5-nitrophenyl)aniline.
Causality of Choices:
-
Catalyst System (Pd₂(dba)₃/Xantphos): This is a robust catalyst system for C-N coupling. Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the catalyst.[10]
-
Base (NaOt-Bu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle. It is incompatible with some functional groups, but suitable here.[11]
-
Inert Atmosphere: Essential to prevent the oxidation of the phosphine ligand and the Pd(0) catalyst.
References
- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II. [Link]
- Chemistry LibreTexts. (2022, September 24). 16.
- BYJU'S. (2023, August 24).
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Organic Chemistry Tutor. (n.d.).
- Chemistry LibreTexts. (2025, February 2). 16.
- Master Organic Chemistry. (2018, January 29).
- Google Patents. (n.d.). CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline.
- Chemistry LibreTexts. (2021, December 11). 8.11: Multiple Substituents- Directing Effects. [Link]
- Google Patents. (n.d.). CN112110824A - Method for preparing 2-bromo-5-fluoroaniline.
- The Organic Chemistry Tutor. (2018, May 8).
- Wikipedia. (n.d.).
- Leah4sci. (2017, May 2). Directing Effect of the Nitro Group in EAS. YouTube. [Link]
- National Institutes of Health. (n.d.). Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I)
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- National Institutes of Health. (2015, April 10). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. [Link]
- ACS Publications. (2024, June 27).
- Chemistry LibreTexts. (2023, June 30).
- ChemRxiv. (n.d.).
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- MDPI. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
- National Institutes of Health. (2024, July 26).
- Journal of the American Chemical Society. (2025, May 1). Direct Observation of C–F Bond Formation from Isolable Palladium(IV)
- Vapourtec. (n.d.).
- National Institutes of Health. (n.d.). A Mild and Regioselective Route to Fluoroalkyl Aromatic Compounds via Directed Cycloaddition Reactions. [Link]
- PubChem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline. [Link]
- MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
- brainly.com. (2023, November 26). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which.... [Link]
- ACS Publications. (2022, October 17). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. [Link]
- PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. [Link]
- ResearchGate. (n.d.). Sonogashira coupling reactions of 4-nitrobromobenzene with different.... [Link]
- Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]
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- Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
- ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]
- ResearchGate. (2025, August 6). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study | Request PDF. [Link]
- National Institutes of Health. (2022, March 4). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). [Link]
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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 1,2-Dibromo-4-fluoro-5-nitrobenzene
Authored by: A Senior Application Scientist
Introduction: Unlocking Molecular Complexity with a Versatile Building Block
In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic scaffolds is paramount for the discovery and development of novel pharmaceuticals, agrochemicals, and materials. 1,2-Dibromo-4-fluoro-5-nitrobenzene emerges as a uniquely valuable building block, offering multiple reaction handles for controlled, sequential diversification. The presence of two distinct bromine atoms, activated by the potent electron-withdrawing effects of adjacent nitro and fluoro groups, makes this substrate an exceptional candidate for palladium-catalyzed cross-coupling reactions.[1][2] These reactions represent one of the most powerful toolsets for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with high efficiency and functional group tolerance.[3]
This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing this compound. We move beyond simple procedural lists to explain the underlying principles and rationale governing the choice of catalysts, ligands, and conditions. The protocols herein are designed to be robust starting points for researchers, empowering them to harness the full synthetic potential of this versatile intermediate.
Part 1: Substrate Analysis and Reactivity Profile
The unique substitution pattern of this compound dictates its reactivity in cross-coupling reactions. Understanding these electronic and steric factors is critical for achieving high selectivity and yield.
Chemical Properties
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1807056-85-4[4][5] |
| Molecular Formula | C₆H₂Br₂FNO₂[4] |
| Molecular Weight | 298.89 g/mol [4] |
| Appearance | Typically a solid powder |
Reactivity Insights: The Key to Chemoselectivity
The two bromine atoms on the aromatic ring are not electronically equivalent. The C-Br bond at the C1 position is ortho to the strongly electron-withdrawing nitro group, while the C-Br bond at the C2 position is meta.
-
C1-Br (ortho to -NO₂): This position is significantly more electron-deficient. The oxidative addition of a Pd(0) catalyst to this C-Br bond is generally faster and occurs under milder conditions. This is the primary site for mono-functionalization.
-
C2-Br (meta to -NO₂): This position is less activated. Coupling at this site typically requires more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system).
This reactivity difference is the cornerstone of selective, sequential cross-coupling, allowing for the stepwise introduction of different functionalities. Methods for achieving site-selective functionalization of polyhalogenated arenes are highly sought after for building molecular complexity efficiently.[6][7][8]
Part 2: The Palladium Cross-Coupling Catalytic Cycle
Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is fundamental to troubleshooting and optimizing reactions.
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide, forming a Pd(II) intermediate. This is often the rate-limiting step.[6]
-
Transmetalation (for Suzuki, Stille, etc.) or Associative Ligand Exchange (for Heck, Buchwald-Hartwig): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst, which re-enters the cycle.[9]
Part 3: Application Notes & Experimental Protocols
The following sections detail protocols for key cross-coupling reactions. The conditions provided are robust starting points and may be optimized for specific coupling partners.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[11]
Rationale for Component Selection:
-
Catalyst: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) accelerate the rate-limiting oxidative addition and the final reductive elimination step, leading to higher efficiency, especially for electron-deficient and sterically hindered substrates.
-
Base: A moderately strong base like K₃PO₄ or K₂CO₃ is required to activate the organoboron species for transmetalation. The choice of base can be critical and is often solvent-dependent.[12]
-
Solvent: A biphasic solvent system like toluene/water or a polar aprotic solvent like dioxane is typically used to dissolve both the organic substrate and the inorganic base. Rigorous degassing is crucial to prevent catalyst oxidation and boronic acid homocoupling.[13]
Table of Recommended Conditions for Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Selectivity |
| Arylboronic acid (1.1 eq) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 4-12 | Mono-arylation at C1 |
| Arylboronic acid (2.5 eq) | Pd(dppf)Cl₂ (5) | - | K₂CO₃ (5) | Dioxane/H₂O (4:1) | 110 | 18-24 | Di-arylation |
Detailed Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling
This protocol details the selective coupling at the more reactive C1-Br position.
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (299 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.1 mmol, 1.1 equiv), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add potassium phosphate (K₃PO₄, 637 mg, 3.0 mmol, 3.0 equiv). Via syringe, add degassed toluene (5 mL) and degassed water (1 mL).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS by periodically taking small aliquots. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the mono-arylated product.
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling is a powerful method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[14][15] Copper-free conditions are often preferred to prevent the common side reaction of alkyne homocoupling (Glaser coupling).[13]
Rationale for Component Selection:
-
Catalyst System: A combination of a palladium catalyst and a phosphine ligand is standard. Copper(I) iodide is often used as a co-catalyst but can be omitted with the right choice of ligand and base to suppress homocoupling.
-
Base: An amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It serves both as a base to deprotonate the alkyne and often as a solvent.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used when an amine is not the primary solvent.
Table of Recommended Conditions for Sonogashira Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Selectivity |
| Terminal Alkyne (1.2 eq) | Pd(PPh₃)₄ (3) | - | Et₃N (4) | THF | 60 | 6-18 | Mono-alkynylation at C1 |
| Terminal Alkyne (2.5 eq) | Pd(OAc)₂ (4) / XPhos (8) | - | Cs₂CO₃ (5) | Dioxane | 100 | 24 | Di-alkynylation |
Detailed Protocol: Copper-Free Mono-alkynylation
-
Reaction Setup: In a glovebox or under a strong flow of argon, add this compound (299 mg, 1.0 mmol, 1.0 equiv), Pd(PPh₃)₄ (34.7 mg, 0.03 mmol, 3 mol%) to a flame-dried Schlenk flask.
-
Inert Atmosphere & Solvent Addition: Seal the flask and purge with argon. Add anhydrous, degassed THF (8 mL) and anhydrous, degassed triethylamine (0.56 mL, 4.0 mmol, 4.0 equiv) via syringe.
-
Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.
-
Reaction: Heat the mixture to 60 °C and stir.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: After completion, cool to room temperature and concentrate the mixture under vacuum. Dilute the residue with ethyl acetate (25 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate. Purify the product using flash column chromatography.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for constructing aryl C-N bonds, reacting aryl halides with a wide range of primary and secondary amines.[16][17]
Rationale for Component Selection:
-
Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos or BrettPhos are often used with a palladium precatalyst like Pd₂(dba)₃ or Pd(OAc)₂. These ligands facilitate both the oxidative addition and the challenging C-N reductive elimination step.[18]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base, though others like LHMDS or Cs₂CO₃ can be used for base-sensitive substrates.[18][19]
-
Solvent: Anhydrous, apolar aprotic solvents like toluene or dioxane are standard.
Table of Recommended Conditions for Buchwald-Hartwig Amination
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Selectivity |
| Primary/Secondary Amine (1.2 eq) | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8-24 | Mono-amination at C1 |
| Primary Amine (2.5 eq) | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (4) | Dioxane | 110 | 24 | Di-amination |
Detailed Protocol: Selective Mono-amination
-
Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, add Pd₂(dba)₃ (18.3 mg, 0.02 mmol, 2 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (144 mg, 1.5 mmol, 1.5 equiv) to a vial.
-
Reagent Addition (Glovebox): In a separate vial, dissolve this compound (299 mg, 1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv) in anhydrous toluene (6 mL).
-
Reaction Initiation (Glovebox): Add the substrate solution to the catalyst/base mixture. Seal the vial with a Teflon-lined cap.
-
Reaction: Remove the vial from the glovebox and place it in a preheated heating block at 100 °C. Stir for 8-24 hours.
-
Work-up: Cool the reaction to room temperature. Pass the mixture through a short plug of Celite, rinsing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dilute the residue with ethyl acetate (20 mL) and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Part 4: Strategy for Sequential Di-functionalization
The differential reactivity of the two C-Br bonds allows for a powerful sequential functionalization strategy. A milder reaction (e.g., Suzuki) can be performed first at the C1 position, followed by a second, different coupling reaction under slightly more forcing conditions to modify the C2 position.
Caption: Workflow for sequential, site-selective cross-coupling reactions.
This strategy enables the synthesis of highly complex, unsymmetrically substituted aromatic compounds from a single, readily available starting material, which would be difficult to achieve through other synthetic routes.
References
- Rayadurgam, J., et al. (2020). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. [Link]
- Massachusetts Institute of Technology. (2003).
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. [Link]
- ResearchGate. (n.d.).
- Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
- National Institutes of Health. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. [Link]
- ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)
- Heck, R. F., Negishi, E., Suzuki, A. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. The Nobel Prize in Chemistry 2010 - Scientific Background. [Link]
- ResearchGate. (n.d.).
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Heck reaction. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- The Nobel Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed cross-coupling of (E/Z)-1-(2-bromo-2-fluorovinyl)-4-nitrobenzene 1a with various alkyl boronic acids 2a–i. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]
- Chemistry LibreTexts. (2023).
- Kashani, S. K., & Jessiman, J. E. (2021).
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- AbacipharmTech. (n.d.). This compound. [Link]
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. This compound,(CAS# 1807056-85-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
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- 8. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
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Application Notes and Protocols for the Amination of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Introduction: The Strategic Importance of Aminated 1,2-Dibromo-4-fluoro-5-nitrobenzene Derivatives
This compound is a highly functionalized aromatic scaffold. The presence of multiple halogen atoms at distinct positions, combined with the strong electron-withdrawing nitro group, offers a versatile platform for the synthesis of complex molecules. The introduction of an amino group onto this ring system through amination reactions unlocks a critical entry point for the development of novel pharmaceuticals, agrochemicals, and materials. The resulting amino derivatives can be further functionalized, for example, through diazotization, acylation, or alkylation, to generate a diverse library of compounds for screening and development.
This technical guide provides a comprehensive overview of the primary methodologies for the amination of this compound. We will delve into the mechanistic underpinnings of the two most pertinent strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. Understanding the principles governing these reactions is paramount for controlling the regioselectivity and achieving optimal yields of the desired aminated products. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and derivatization of polysubstituted aromatic compounds.
Strategic Approaches to the Amination of this compound
The amination of this compound can be approached through two principal synthetic routes, each with its own set of advantages and considerations regarding regioselectivity. The choice of method will largely depend on the desired position of the amino group and the nature of the amine to be introduced.
Nucleophilic Aromatic Substitution (SNAr): Leveraging Electronic Activation
The SNAr reaction is a powerful tool for the amination of electron-deficient aromatic rings.[1] The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the departure of a leaving group.[2] The rate-determining step is typically the initial nucleophilic attack.[3]
For an SNAr reaction to be efficient, the aromatic ring must be activated by at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group.[4] In the case of this compound, the nitro group at C5 strongly activates the ring for nucleophilic attack.
Regioselectivity in the SNAr Amination of this compound:
The regiochemical outcome of the SNAr reaction on this substrate is dictated by two key factors: the position of the halogens relative to the activating nitro group and the inherent reactivity of the halogens as leaving groups in SNAr reactions.
-
Activation by the Nitro Group: The nitro group at C5 activates the positions ortho (C4 and C6 - C6 is unsubstituted) and para (C2) to it.
-
Leaving Group Ability: The typical leaving group ability for halogens in SNAr reactions is F > Cl > Br > I.[3] This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack.
Considering these factors for this compound:
-
The fluorine atom at C4 is in an activated position (ortho to the nitro group).
-
The bromine atom at C2 is also in an activated position (para to the nitro group).
-
The bromine atom at C1 is meta to the nitro group and is therefore significantly less activated.
Given the superior leaving group ability of fluorine in SNAr reactions, it is highly probable that selective substitution of the fluorine atom at the C4 position will occur .
Figure 1: Predicted SNAr amination of this compound.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Approach
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[1][5] This method is highly versatile and often succeeds where SNAr reactions fail, particularly with less activated aryl halides.[2] The reaction involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired arylamine and regenerate the palladium(0) catalyst.[1]
Regioselectivity in the Buchwald-Hartwig Amination:
Unlike SNAr, the regioselectivity of the Buchwald-Hartwig amination is primarily governed by the relative rates of oxidative addition of the palladium catalyst to the different carbon-halogen bonds. The general reactivity order for aryl halides in oxidative addition is I > Br > Cl > F. This is the reverse of the leaving group ability in SNAr.
For this compound, this reactivity trend suggests that the palladium catalyst will preferentially react with one of the carbon-bromine bonds over the carbon-fluorine bond. While electronic effects can play a role, the difference in reactivity between C-Br and C-F bonds is generally the dominant factor.
Distinguishing between the two C-Br bonds at C1 and C2 can be more nuanced and may depend on steric hindrance and the specific ligand used. However, it is highly likely that selective amination at one of the bromine-substituted positions (C1 or C2) will be favored over the fluorine-substituted position (C4).
Figure 2: Predicted Buchwald-Hartwig amination of this compound.
Comparative Overview of Amination Strategies
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |
| Predicted Major Product | 4-Amino-1,2-dibromo-5-nitrobenzene | 1-Amino-2-bromo-4-fluoro-5-nitrobenzene or 2-Amino-1-bromo-4-fluoro-5-nitrobenzene |
| Mechanism | Addition-Elimination | Palladium-catalyzed cross-coupling |
| Key Influencing Factor | Electronic activation by EWG, Halogen leaving group ability (F > Cl > Br > I) | Rate of oxidative addition (I > Br > Cl > F), Ligand choice |
| Typical Reagents | Amine, Base (e.g., K2CO3, Et3N) | Amine, Pd catalyst, Phosphine ligand, Stronger base (e.g., NaOtBu, K3PO4) |
| Typical Solvents | Polar aprotic (e.g., DMSO, DMF, NMP) | Anhydrous, non-polar (e.g., Toluene, Dioxane) |
| Temperature | Often requires elevated temperatures | Varies, can sometimes be performed at room temperature with highly active catalysts |
| Functional Group Tolerance | Can be limited by the basicity of the amine and reaction temperature | Generally broad, but some functional groups may be incompatible with the strong base.[6] |
Experimental Protocols
Protocol 1: Selective Amination at the C4-Position via SNAr
Objective: To synthesize 4-amino-1,2-dibromo-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Amine (e.g., morpholine, piperidine, or aniline derivative)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv).
-
Add the desired amine (1.2-1.5 equiv) and the base (e.g., K2CO3, 2.0 equiv).
-
Add the solvent (e.g., DMSO or DMF) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-1,2-dibromo-5-nitrobenzene derivative.
Protocol 2: Selective Amination at a Bromo-Position via Buchwald-Hartwig Coupling
Objective: To synthesize 1- or 2-amino-bromo-4-fluoro-5-nitrobenzene derivatives.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd2(dba)3 or Pd(OAc)2)
-
Phosphine ligand (e.g., XPhos, RuPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu) or Potassium phosphate (K3PO4))
-
Anhydrous toluene or 1,4-dioxane
-
Ethyl acetate
-
Celite®
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (2-4 mol%) to a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar.
-
Add this compound (1.0 equiv) and the base (e.g., NaOtBu, 1.2-1.5 equiv).
-
Add the anhydrous solvent (toluene or 1,4-dioxane).
-
Add the amine (1.1-1.2 equiv) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to isolate the desired aminated product.
Conclusion and Future Perspectives
The amination of this compound presents a fascinating case study in regioselectivity. By judiciously choosing between SNAr and Buchwald-Hartwig amination conditions, chemists can selectively introduce an amino group at either the fluorine-bearing C4 position or one of the bromine-bearing C1 or C2 positions. This control over the site of amination is crucial for the rational design and synthesis of novel compounds with potential applications in various fields of chemical research. Further optimization of these protocols, including the screening of different ligands for the Buchwald-Hartwig reaction to potentially control the selectivity between the C1 and C2 positions, will undoubtedly expand the synthetic utility of this versatile building block.
References
- Buchwald, S. L., & Hartwig, J. F. (2010). Cross-Coupling Reactions: A Practical Guide. John Wiley & Sons.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
- Chemistry LibreTexts. (2023).
- Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
- Wikipedia. (2023).
- Wikipedia. (2023).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Royal Society of Chemistry. (2015). The Buchwald-Hartwig amination.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Nicolaou, K. C., & Sorensen, E. J. (1996).
- Chemistry LibreTexts. (2022).
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Welcome to the dedicated technical support guide for the purification of 1,2-Dibromo-4-fluoro-5-nitrobenzene (CAS No: 1807056-85-4). This resource is designed for researchers, synthetic chemists, and drug development professionals who may encounter challenges in obtaining this key intermediate in high purity. My insights are drawn from established chemical principles and field-proven methodologies to help you navigate common purification hurdles.
Core Concept: The Purification Challenge
This compound is a poly-halogenated nitroaromatic compound. Its purification is often complicated by the presence of structurally similar impurities, including regioisomers from the synthesis (e.g., alternative bromination or nitration patterns) and unreacted starting materials. The key to successful purification lies in exploiting the subtle differences in polarity and crystallinity between the desired product and these contaminants.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product shows multiple spots of similar Rf on TLC after synthesis. How do I select an initial purification strategy?
Answer: This is a classic challenge with substituted aromatic rings. The presence of multiple spots with similar retention factors (Rf) suggests impurities with polarities very close to your target compound, likely regioisomers.
Recommended Action: Your primary and most powerful tool will be silica gel column chromatography. Recrystallization is unlikely to be effective at this stage as the high concentration of closely related impurities will often co-crystallize with your product.
-
Step 1: Analytical TLC Optimization. Before committing to a large-scale column, you must optimize your solvent system using TLC. The goal is to find a mobile phase that maximizes the separation (ΔRf) between your product spot and the nearest impurities. Start with a non-polar eluent like petroleum ether or hexanes and gradually increase the polarity by adding small increments of a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Step 2: Column Chromatography Execution. Once you have an optimized solvent system, prepare your silica gel column. A good rule of thumb is to use a silica-to-crude-product weight ratio of at least 50:1 to handle difficult separations. Load your crude product dissolved in a minimal amount of the chromatography eluent (or a solvent it is highly soluble in, like dichloromethane, followed by a small amount of silica to dry-load). Elute the column with the optimized solvent system. Synthetic procedures for similar compounds often utilize petroleum ether as the eluent for column chromatography purification.[1][2]
Question 2: I ran a silica column, but my yield is very low. Where did my product go?
Answer: Low recovery from a silica gel column can be attributed to several factors, primarily related to interactions with the stationary phase.
-
Causality 1: Irreversible Adsorption. Nitro-aromatic compounds can sometimes exhibit strong interactions with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption. If your compound appears as a persistent yellow/orange streak at the top of the column that does not move, this may be the cause.
-
Solution: Consider deactivating the silica gel. You can do this by pre-treating the silica with your eluent system containing a small amount (0.5-1%) of a polar modifier like triethylamine. This neutralizes the acidic sites and can significantly improve recovery.
-
-
Causality 2: Product Decomposition. While this compound is generally stable, prolonged exposure to acidic silica can sometimes lead to degradation, especially if there are other reactive functional groups nearby.
-
Solution: Minimize the time your compound spends on the column. Use a slightly more polar solvent system to speed up elution (while still maintaining separation) and apply positive air pressure to accelerate the column's flow rate.
-
-
Causality 3: Inappropriate Solvent Choice. If the eluent is not polar enough, your product will simply not move down the column. If it is too polar, it will elute too quickly along with all impurities.
-
Solution: Re-run analytical TLCs to ensure you have the correct solvent system. The ideal Rf for column chromatography is typically between 0.2 and 0.4.
-
Question 3: After chromatography, my product looks clean by TLC, but the ¹H NMR still shows minor impurities. How can I achieve >98% purity?
Answer: This is a common scenario where TLC does not have the resolution to show trace impurities that are visible by NMR. This is the perfect time to employ recrystallization as a final polishing step.
Recommended Action: Recrystallization
-
Step 1: Solvent Screening. The key is to find a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble when hot. Screen solvents such as ethanol, methanol, isopropanol, hexanes, or a mixed system like ethanol/water or ethyl acetate/hexanes. For similar polyhalogenated nitrobenzene compounds, slow evaporation from a methanol/ethyl ether solution has been used to obtain high-quality crystals.[3]
-
Step 2: Hot Filtration. Dissolve your semi-pure compound in the minimum amount of boiling solvent. If there are any insoluble particulates, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Step 3: Slow Cooling. Allow the hot, saturated solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of well-ordered, pure crystals, excluding impurities from the crystal lattice. Once at room temperature, you can place the flask in an ice bath to maximize crystal precipitation.
-
Step 4: Isolation and Drying. Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them thoroughly under vacuum.
Purification Strategy Workflow
The following diagram outlines a decision-making workflow for purifying this compound from a crude reaction mixture.
Caption: Purification strategy decision tree for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the essential safety precautions for handling this compound?
A: This compound must be handled with care. Based on safety data for this and structurally related compounds, it should be considered hazardous.[4][5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety goggles.
-
Ventilation: Handle the solid and any solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Health Hazards: It may cause skin and serious eye irritation.[8][9] It may also be harmful if swallowed or inhaled.
-
Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
Q2: What is a reliable solvent system for column chromatography of this compound?
A: The optimal solvent system depends on the specific impurities in your crude mixture. However, a good starting point is a non-polar solvent system.
| Solvent System (v/v) | Polarity | Typical Use Case |
| 100% Petroleum Ether or Hexanes | Very Low | Eluting very non-polar impurities or as a starting point for a gradient. |
| 1-5% Ethyl Acetate in Hexanes | Low | A good starting point for eluting the target compound.[1] |
| 5-10% Dichloromethane in Hexanes | Low | An alternative system that can offer different selectivity compared to ethyl acetate. |
Always perform analytical TLC first to determine the best system for your specific crude product.
Q3: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended for full characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This will confirm the structure by showing the characteristic shifts and coupling patterns of the aromatic protons. Purity can be assessed by the absence of unidentifiable peaks and correct integration ratios.
-
HPLC (High-Performance Liquid Chromatography): Using a reverse-phase column (like a C18) with a mobile phase such as acetonitrile/water can provide a quantitative measure of purity.[10][11]
-
Melting Point: A sharp melting point that matches the literature value is a strong indicator of high purity. Broad melting ranges suggest the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The molecular weight of this compound is approximately 298.89 g/mol .[12]
Q4: My purified product is a pale yellow solid. Is this normal?
A: Yes, many nitro-aromatic compounds are described as white to light yellow crystalline solids or powders.[13] A pale yellow color is generally acceptable. However, a dark yellow, orange, or brown color may indicate the presence of persistent impurities or slight degradation. If a higher color purity is required, a final recrystallization, perhaps with a small amount of activated charcoal, can be attempted to remove colored impurities.
References
- 4 - SAFETY D
- 1,2-Dibromo-4,5-difluorobenzene - SAFETY D
- This compound. AbacipharmTech. [Link]
- Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene. (IUCr). [Link]
- 1,2-Dibromo-4-nitrobenzene. PubChem. [Link]
- 1-Bromo-4,5-difluoro-2-nitrobenzene. PubChem. [Link]
- 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. LookChem. [Link]
- Benzene, 1,2-dibromo-4-methyl-. SIELC Technologies. [Link]
- 1-Fluoro-4-nitrobenzene. SIELC Technologies. [Link]
- m-BROMONITROBENZENE. Organic Syntheses Procedure. [Link]
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- 8. 1,2-Dibromo-4-nitrobenzene | C6H3Br2NO2 | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-Bromo-4,5-difluoro-2-nitrobenzene | C6H2BrF2NO2 | CID 19261542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Benzene, 1,2-dibromo-4-methyl- | SIELC Technologies [sielc.com]
- 11. 1-Fluoro-4-nitrobenzene | SIELC Technologies [sielc.com]
- 12. This compound,(CAS# 1807056-85-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 13. 1,2-Dibromo-4-nitrobenzene | 5411-50-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Recrystallization of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Welcome to the technical support resource for the purification of 1,2-Dibromo-4-fluoro-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to overcome common challenges encountered during the recrystallization of this moderately polar, halogenated nitroaromatic compound.
Critical Safety & Handling Precautions
Before beginning any experimental work, it is imperative to consult the Safety Data Sheet (SDS) provided by your chemical supplier for this compound. Halogenated nitroaromatic compounds should always be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and nitrile gloves.[1]
-
Ventilation: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2]
-
Health Hazards: Compounds of this class are often classified as irritants to the skin and eyes and may be harmful if swallowed, inhaled, or absorbed through the skin.[2][3][4][5][6]
-
Disposal: Dispose of all chemical waste, including mother liquor and used filter paper, in accordance with your institution's hazardous waste disposal procedures.[3]
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle for recrystallizing this compound?
Recrystallization is a purification technique based on differential solubility.[7] The goal is to find a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature (typically the solvent's boiling point).[7] As the hot, saturated solution cools, the solubility of the compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved in the solvent (the "mother liquor").
The molecular structure of this compound—featuring a benzene ring with two bromine atoms, a fluorine atom, and a nitro group—results in a molecule of moderate polarity.[8] This polarity is the key to selecting an appropriate solvent system, based on the principle of "like dissolves like".[8]
Q2: How do I select the best solvent for my recrystallization?
The ideal solvent should exhibit a steep solubility curve for the compound of interest. A systematic solvent screening process is the most reliable method for identifying the optimal solvent. The key characteristics of a good recrystallization solvent are:
-
High solubility at high temperatures and low solubility at low temperatures .
-
It should either dissolve impurities very well (so they stay in the mother liquor) or not at all (so they can be removed via hot filtration).
-
It must be chemically inert , not reacting with the compound.[9]
-
It should have a boiling point that is lower than the melting point of the compound to prevent "oiling out".
-
It should be sufficiently volatile to be easily removed from the purified crystals.[9]
Based on the structure of this compound, polar protic and polar aprotic solvents are excellent starting points.[8]
Q3: What are the expected properties of the purified crystals?
Properly recrystallized this compound should appear as a crystalline solid. A successful purification is typically validated by two key observations:
-
Appearance: The crystals should appear more uniform and often have a lighter color compared to the crude starting material.[7]
-
Melting Point: The melting point of the purified product should be higher and the range over which it melts should be much narrower (typically < 2 °C) than the crude material. Impurities depress and broaden the melting point range.
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol uses a small-scale approach to efficiently test a range of solvents.
Objective: To identify a suitable single or mixed solvent system.
Materials:
-
Crude this compound (~20 mg per test)
-
Set of test tubes
-
Sand bath or heating block
-
Selection of solvents (see Table 1)
Procedure:
-
Place approximately 20 mg of the crude solid into a test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition. Note if the solid dissolves readily. If it does, the solvent is unsuitable as a single solvent because solubility at room temperature is too high.
-
If the solid is insoluble or sparingly soluble at room temperature, begin heating the test tube gently in a sand bath.
-
Continue adding the solvent dropwise to the heated mixture until the solid just dissolves. Record the approximate volume of solvent used.
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of crystals upon cooling.
| Table 1: Potential Solvents for Screening | |
| Solvent Class | Specific Solvent |
| Polar Protic | Ethanol, Methanol, Isopropanol |
| Polar Aprotic | Acetone, Ethyl Acetate |
| Nonpolar | Heptane, Hexane, Toluene |
| Note: Nonpolar solvents are most likely to be useful as the anti-solvent in a mixed-solvent system. |
Protocol 2: Standard Single-Solvent Recrystallization
Objective: To purify the bulk material using an identified optimal solvent.
Procedure:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask).
-
Add a boiling chip or magnetic stir bar.
-
On a hot plate in a fume hood, add the chosen solvent in small portions, bringing the mixture to a gentle boil between additions.
-
Continue adding hot solvent until the solid is completely dissolved. Crucially, use the minimum amount of hot solvent necessary to achieve dissolution. [7]
-
If the solution is colored by impurities, you may consider adding a small amount of activated charcoal and boiling for a few minutes. If so, you must perform a hot filtration to remove the charcoal.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[7]
-
Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 20 minutes to maximize the crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Allow the crystals to dry completely under vacuum or in a desiccator before measuring the final mass and melting point.
Troubleshooting Guide
| Table 2: Quick Troubleshooting Reference | ||
| Problem | Likely Cause(s) | Primary Solution(s) |
| No Crystals Form | Too much solvent used; solution is not supersaturated. | Boil off excess solvent; scratch the inner wall of the flask; add a seed crystal. |
| "Oiling Out" | Compound's melting point is below the solvent's boiling point; high impurity level; solution cooled too quickly. | Reheat to dissolve the oil, add slightly more solvent, and allow for very slow cooling. |
| Poor Crystal Yield | Too much solvent used; premature crystallization during hot filtration; incomplete cooling. | Concentrate the mother liquor to obtain a second crop; ensure flask is sufficiently cooled in an ice bath. |
| Impure Crystals | Crystallization occurred too rapidly. | Re-dissolve the crystals in fresh hot solvent and recrystallize at a slower cooling rate. |
Q: My compound has formed an oil instead of crystals. What should I do?
"Oiling out" is a common problem that occurs when the solid melts in the hot solvent before it dissolves, or when a supersaturated solution cools below the compound's melting point.[10] This is more likely if the compound is very impure, as impurities can significantly depress the melting point.[11]
Solution:
-
Reheat the flask containing the oil until the mixture becomes a single, clear phase.
-
Add a small amount of additional hot solvent (10-15% more) to ensure the solution is no longer saturated at its boiling point.
-
Insulate the flask (e.g., by placing it in a beaker with warm water or leaving it on a cooling hotplate) to ensure a very slow cooling rate. This gives the molecules more time to orient themselves into a crystal lattice rather than separating as a liquid.[10]
Q: I've followed the procedure, but no crystals have formed after cooling. What went wrong?
This is the most common issue and is almost always caused by using too much solvent during the dissolution step.[10] The solution is not sufficiently supersaturated for nucleation to begin.
Solutions (in order of preference):
-
Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. The microscopic scratches provide a surface for crystals to begin forming.[10] If you have a small amount of pure material, adding a tiny "seed crystal" can also initiate crystallization.[10]
-
Reduce Solvent Volume: If scratching fails, gently heat the solution again and boil off a portion of the solvent (e.g., 20-30% of the volume). Allow the solution to cool again.[11]
-
Last Resort: If crystallization is still unsuccessful, you can remove all the solvent using a rotary evaporator to recover the crude solid and attempt the recrystallization again with a different solvent system.[10]
Q: My final yield is very low. How can I improve it?
A low yield can result from several factors.[11] Most commonly, too much solvent was used, meaning a significant amount of your product remains dissolved in the cold mother liquor. Other causes include using too much solvent to wash the crystals or incomplete crystallization.
Solutions:
-
Recover a Second Crop: Take the mother liquor (the filtrate from the vacuum filtration) and reduce its volume by boiling. Upon cooling this concentrated solution, a second, though likely less pure, crop of crystals may form.
-
Optimize Washing: Always wash the filtered crystals with minimal, ice-cold solvent. Using warm or room-temperature solvent will dissolve some of your purified product.
-
Ensure Complete Cooling: Make sure the flask is left in the ice bath long enough to reach thermal equilibrium, maximizing the precipitation of the solid.
References
- SAFETY DATA SHEET. (2025, September 5). PubChem.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- Problems with Recrystallisations. (n.d.). University of York Chemistry Teaching Labs.
- 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
- Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
- 1-Bromo-4,5-difluoro-2-nitrobenzene. (n.d.). PubChem.
- 1,2-Dibromo-4-nitrobenzene. (n.d.). PubChem.
- m-BROMONITROBENZENE. (n.d.). Organic Syntheses.
- 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. (n.d.). PubChem.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 5. 1,2-Dibromo-4-nitrobenzene | C6H3Br2NO2 | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Column Chromatography of 1,2-Dibromo-4-fluoro-5-nitrobenzene
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of 1,2-Dibromo-4-fluoro-5-nitrobenzene using column chromatography. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Section 1: Foundational Principles & Pre-Column Strategy
The successful purification of this compound hinges on understanding its physicochemical properties and how they interact with the chromatographic system. The presence of two bromine atoms, a fluorine atom, and a highly polar nitro group on the benzene ring results in a molecule of significant polarity. This dictates our choice of stationary and mobile phases for effective separation from common synthesis-related impurities.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
Answer: For most applications involving halogenated nitroaromatic compounds, silica gel (SiO₂) is the stationary phase of choice.[1] Its highly polar surface, rich in silanol groups (Si-OH), effectively separates molecules based on differences in their polarity.[2]
-
Expertise & Causality: The nitro group and, to a lesser extent, the fluorine atom in your target compound will form hydrogen bonds and dipole-dipole interactions with the silica surface. Less polar impurities, such as starting materials (e.g., 1,2-dibromo-4-fluorobenzene) or non-polar byproducts, will have weaker interactions and thus elute faster.[3]
-
Trustworthiness: Standard flash-grade silica gel (40-63 µm particle size) provides the optimal balance between resolution and flow rate for preparative work.
-
Alternative Consideration: If you observe compound degradation (see Troubleshooting Section), which can be catalyzed by the acidic nature of silica gel, switching to neutral alumina (Al₂O₃) is a viable alternative.[4]
Q2: How do I determine the optimal mobile phase (eluent)?
Answer: The selection of a mobile phase is the most critical variable in column chromatography. The goal is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rƒ) of approximately 0.3-0.4 .[1] This Rƒ value typically ensures that the compound elutes from the column in a reasonable volume of solvent, well-separated from impurities.
The process should always start with TLC analysis. A common strategy is to start with a non-polar solvent and gradually increase the proportion of a more polar solvent.[5] For this compound, a good starting point is a mixture of hexane (or petroleum ether) and ethyl acetate.
Workflow for Mobile Phase Selection
Caption: Workflow for selecting the optimal mobile phase using TLC.
Data Presentation: Solvent Properties
This table summarizes the properties of common solvents used in normal-phase chromatography. The "Eluting Power (ε°)" on silica provides a quantitative measure of solvent polarity.
| Solvent | Polarity Index | Eluting Power (ε° on Silica) | Typical Use |
| Hexane / Petroleum Ether | 0.1 | 0.01 | Primary non-polar base |
| Toluene | 2.4 | 0.29 | Non-polar base, can aid solubility |
| Dichloromethane (DCM) | 3.1 | 0.42 | Medium polarity, good solvent |
| Diethyl Ether | 2.8 | 0.38 | Medium polarity |
| Ethyl Acetate (EtOAc) | 4.4 | 0.58 | Common polar co-solvent |
| Acetone | 5.1 | 0.56 | Polar co-solvent |
| Methanol (MeOH) | 5.1 | 0.95 | Highly polar, used sparingly |
Section 2: Detailed Experimental Protocols
Adherence to a meticulous protocol is essential for reproducibility. The following steps provide a self-validating system for the purification of your target compound.
Protocol 1: Column Preparation (Slurry Packing)
-
Select Column Size: For gram-scale purification (1-2 g), a column with a 4-5 cm diameter is appropriate. The amount of silica gel should be 30-50 times the weight of the crude sample.[1]
-
Prepare Slurry: In a beaker, mix the required amount of silica gel with the initial, least polar mobile phase (e.g., 95:5 Hexane:EtOAc) until a homogenous, pourable slurry is formed.
-
Pack Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (1 cm) of sand.
-
Pour and Settle: Pour the silica slurry into the column in one continuous motion. Use a funnel to prevent splashing. Tap the side of the column gently to dislodge air bubbles and encourage uniform packing.
-
Pressurize: Once the slurry is added, open the stopcock to drain some solvent. Use gentle air pressure (flash chromatography) to compact the silica bed until the top is flat and firm. Crucially, never let the solvent level drop below the top of the silica bed. [6]
-
Equilibrate: Run 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated.
Protocol 2: Sample Loading
Choose one of the following methods. Dry loading is preferred for samples that have poor solubility in the mobile phase.
-
Wet Loading:
-
Dissolve the crude this compound in the minimum possible volume of a solvent (DCM or the mobile phase itself).[6]
-
Carefully pipette this concentrated solution directly onto the top of the silica bed.
-
Open the stopcock and allow the sample to absorb onto the silica, again ensuring the bed does not run dry.
-
Carefully add a thin layer of sand on top of the absorbed sample to prevent disturbance.[6]
-
-
Dry Loading:
-
Dissolve the crude product in a suitable volatile solvent (e.g., DCM, acetone).
-
Add a small amount of silica gel (2-3 times the sample weight) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the sample adsorbed onto silica.
-
Carefully add this powder to the top of the packed column.
-
Cover with a protective layer of sand.
-
Protocol 3: Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to achieve a steady flow rate. A good flow rate is typically a drop rate of 1-2 drops per second.
-
Gradient Elution (if necessary): If TLC analysis showed that impurities are well-separated, you may start with a less polar solvent system (e.g., 95:5 Hexane:EtOAc) and incrementally increase the polarity (e.g., to 90:10, then 85:15) after collecting a set number of fractions. This is known as step-gradient elution.
-
Collect Fractions: Collect the eluent in systematically numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 15-20 mL fractions for a 4 cm column).
-
Monitor Elution: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track the elution of your compound and identify which fractions contain the pure product.
-
Combine and Concentrate: Combine the fractions that contain only the pure target compound. Remove the solvent using a rotary evaporator to yield the purified this compound.
Section 3: Troubleshooting Guide
Even with careful planning, issues can arise. This guide addresses common problems in a question-and-answer format.
Troubleshooting Logic Diagram
Caption: A logic tree for troubleshooting common column chromatography issues.
Q&A Troubleshooting
Q3: My compound is not coming off the column, even after I've passed a large volume of the solvent I chose from my TLC.
Answer: This is a common issue that typically points to one of two causes:
-
Insufficient Mobile Phase Polarity: The polarity of the eluent is too low to displace the highly polar this compound from the silica gel.
-
Solution: Gradually increase the polarity of your mobile phase.[4] For a hexane/ethyl acetate system, increase the percentage of ethyl acetate in 10% increments. You can run a "flush" with a very polar solvent like 100% ethyl acetate or even 95:5 EtOAc:MeOH at the end to recover highly retained material, though this will likely elute all remaining compounds together.
-
-
Compound Decomposition: Your compound may be unstable on the acidic silica gel.
-
Solution: Test for stability by spotting your compound on a silica TLC plate, letting it sit for an hour, and then eluting it. If you see new spots or significant streaking that wasn't there initially, decomposition is likely.[4] In this case, you should switch to a neutral stationary phase like alumina.
-
Q4: All my compounds came off in the first few fractions. What happened?
Answer: This indicates that your mobile phase is too polar. The solvent is outcompeting all the mixture components for a place on the stationary phase, causing everything to be washed through without retention or separation.[1]
-
Solution: You must restart the chromatography with a significantly less polar mobile phase. Refer back to your TLC analysis and choose a solvent system with a lower percentage of the polar component (e.g., switch from 7:3 Hexane:EtOAc to 9:1 Hexane:EtOAc).
Q5: The separation between my target compound and an impurity is very poor. Their bands are overlapping on the column.
Answer: This is a resolution problem. Assuming you chose a solvent system with a good Rƒ on TLC, the issue could be mechanical or related to the solvent's selectivity.
-
Solution 1 - Check Loading and Packing: Overloading the column with too much sample is a frequent cause of poor separation.[7] Ensure your initial sample band was loaded as narrowly and evenly as possible. Poorly packed columns with channels or cracks will also lead to band broadening and overlap. The only fix is to repack the column.
-
Solution 2 - Change Solvent Selectivity: If two compounds have similar polarity in one solvent system, they may be separable in another. For halogenated aromatic compounds, pi-pi stacking interactions can be exploited.[8] Try a different solvent system, for example, switching from Hexane/EtOAc to a system containing Toluene or Dichloromethane, which can alter the interactions and improve separation. For particularly difficult separations of halogenated isomers, stationary phases like Phenyl-Hexyl are used in HPLC, demonstrating the principle of alternative selectivity.[9]
Q6: My compound is eluting as a long streak or "tail" instead of a tight band.
Answer: Tailing is often caused by overloading or secondary, non-ideal interactions with the stationary phase.[7]
-
Solution 1 - Reduce Concentration: This is the most common cause. The concentration of your compound in the band is too high, leading to non-linear adsorption behavior. Dilute your sample before loading or simply use less crude material on the same size column.
-
Solution 2 - Modify the Mobile Phase: While less common for neutral compounds like this one, strong, unresolved interactions with acidic silanol sites can cause tailing. Adding a very small amount (0.1%) of a modifier like acetic acid to the mobile phase can sometimes sharpen peaks, but this should be used with caution as it can alter the properties of your final compound.
References
- University of Rochester, Department of Chemistry.
- ChemistryViews. (2012).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- uHPLCs. (2024). 5 Troubleshooting Common HPLC Column Problems and Solutions. [Link]
- Chromatography Forum. (2015).
- Agilent. Agilent HPLC Column Selection guide. [Link]
- University of Alberta.
- uHPLCs. (2024).
- ResearchGate. (2014).
- Agilent. (2011). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. [Link]
- ResearchGate.
- Waters. Rapid Method Development through Proper Column Selection. [Link]
- Chem Help ASAP. (2021).
- AbacipharmTech. This compound-1807056-85-4. [Link]
Sources
- 1. web.uvic.ca [web.uvic.ca]
- 2. uhplcs.com [uhplcs.com]
- 3. youtube.com [youtube.com]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Welcome to the technical support guide for the synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Introduction: The Challenge of Regioselectivity
This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Its synthesis, typically achieved through the electrophilic nitration of 3,4-dibromofluorobenzene, appears straightforward. However, the process is often complicated by the formation of process-related impurities, most notably regioisomers. The electronic and steric effects of the three halogen substituents on the benzene ring create a delicate balance that can be challenging to control, leading to difficulties in purification and reduced yields. This guide provides in-depth troubleshooting advice and validated protocols to help you achieve high purity and yield.
Core Synthesis Pathway
The primary route to this compound involves the nitration of 3,4-dibromofluorobenzene using a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the reaction.[1][2]
Caption: Synthesis of this compound and key impurities.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis and purification of this compound in a practical question-and-answer format.
Question 1: My post-reaction analysis (TLC/GC-MS) shows two major product spots/peaks with the same mass. What is the second compound?
Answer: You are most likely observing the presence of a regioisomeric impurity, 1,2-Dibromo-4-fluoro-6-nitrobenzene.
-
Causality: The starting material, 3,4-dibromofluorobenzene, has three halogen substituents that direct the incoming electrophile (the nitronium ion, NO₂⁺). Halogens are ortho-, para-directing groups.[1]
-
Desired Product: Nitration at the C-5 position is directed ortho to the bromine at C-4 and meta to the fluorine at C-1 and the bromine at C-3. This is the thermodynamically favored product.
-
Isomeric Impurity: Nitration at the C-6 position is directed ortho to the fluorine at C-1 and meta to the two bromine atoms. While fluorine is a less potent director than bromine, this pathway is a common source of contamination.
-
-
Solution:
-
Temperature Control: The formation of the undesired isomer is often kinetically favored at higher temperatures. Maintaining a low reaction temperature (0-5 °C) throughout the addition of the nitrating mixture is critical to maximize the yield of the desired C-5 nitro product.[3]
-
Slow Addition: Add the nitrating agent dropwise to the solution of your starting material. A slow, controlled addition helps maintain a low temperature and prevents localized concentration spikes that can promote side reactions.
-
Purification: These isomers often have very similar polarities, but they can typically be separated by careful column chromatography on silica gel using a non-polar eluent system like a hexane/ethyl acetate gradient.[3][4]
-
Question 2: My reaction yield is consistently low, and I recover a significant amount of unreacted starting material. What's going wrong?
Answer: Low conversion is typically due to insufficient activation of the electrophile or deactivation of the starting material.
-
Causality: The benzene ring in 3,4-dibromofluorobenzene is significantly deactivated by the three electron-withdrawing halogen atoms. This makes the electrophilic substitution reaction inherently slow. If the nitrating agent is not sufficiently powerful, the reaction may not proceed to completion.[5]
-
Solution:
-
Acid Concentration: Ensure you are using concentrated (98%) sulfuric acid. The H₂SO₄ is not just a solvent; it's a catalyst required to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid.[2] Using wet or less concentrated acids will dramatically slow the reaction.
-
Stoichiometry: While a large excess of nitrating agent can lead to side products, a slight excess (e.g., 1.1-1.3 equivalents of HNO₃) is necessary to drive the reaction to completion.
-
Reaction Time & Temperature: After the initial cold addition, you may need to allow the reaction to stir at room temperature for an extended period (e.g., 12-24 hours) to ensure complete conversion.[4] Monitor the reaction by TLC or GC until the starting material spot has disappeared.
-
Question 3: After workup, my crude product is a dark, oily residue that is difficult to purify. What causes this?
Answer: The formation of dark, tar-like substances often points to oxidative side reactions or over-nitration, which can occur if the reaction conditions are too harsh.
-
Causality: Concentrated nitric and sulfuric acids are strong oxidizing agents. At elevated temperatures, they can begin to oxidize the aromatic ring, leading to complex, polymeric byproducts. While less common due to the deactivated ring, introduction of a second nitro group is also possible under forcing conditions.
-
Solution:
-
Strict Temperature Control: This is the most critical parameter. Never let the internal temperature of the reaction rise significantly above 5 °C during the addition phase.
-
Quenching Procedure: The reaction must be quenched carefully by pouring the acidic mixture over crushed ice. This dissipates the heat from the acid-water neutralization and precipitates the organic product from the now-diluted acid. Do not add water directly to the concentrated acid mixture, as this will generate substantial heat and can degrade the product.
-
Workup: After quenching, ensure thorough extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash the organic layer with a sodium bicarbonate solution to remove residual acid before drying and concentrating.[4]
-
Frequently Asked Questions (FAQs)
Q: What is the ideal solvent for this reaction? A: Often, no solvent is used other than the concentrated sulfuric acid itself, which serves as both the catalyst and the reaction medium.[3][5] If a co-solvent is needed for solubility reasons, a non-reactive chlorinated solvent like dichloromethane can sometimes be used, but this can complicate the workup.[4]
Q: How do impurities in the 3,4-dibromofluorobenzene starting material impact the final product? A: Critically. Any isomeric impurities in your starting material (e.g., 2,3-dibromofluorobenzene or 2,5-dibromofluorobenzene) will also undergo nitration, leading to a complex mixture of nitrated products that can be extremely difficult to separate from your desired compound. Always verify the purity of your starting material by GC-MS or NMR before beginning the reaction.
Q: What are the best analytical techniques for monitoring the reaction and assessing final purity? A: A combination of techniques is ideal:
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to track the consumption of starting material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The best method for identifying and quantifying the desired product, unreacted starting material, and the main isomeric impurity.
-
Nuclear Magnetic Resonance (¹H NMR): Provides unambiguous structural confirmation of the final product. The aromatic region will clearly distinguish between the C-5 and C-6 nitro isomers based on the coupling patterns of the remaining two protons on the ring.[4]
Data Summary of Common Impurities
| Impurity Name | Structure / Origin | Identification Notes | Mitigation Strategy |
| 3,4-dibromofluorobenzene | Unreacted Starting Material | Appears as a less polar spot on TLC. Identified by its unique mass in GC-MS. | Increase reaction time, use a slight excess of nitrating agent, ensure acid concentration is high. |
| 1,2-Dibromo-4-fluoro-6-nitrobenzene | Isomeric byproduct of nitration | Has the same mass as the product. Can be distinguished by ¹H NMR and often has a slightly different retention time in GC. | Maintain low reaction temperature (0-5 °C), slow addition of reagents. Purify via column chromatography. |
| Other dibromofluoronitrobenzene isomers | Nitration of isomeric impurities present in the starting material. | Results in a complex mixture of products with the same mass, complicating purification and analysis. | Use high-purity (>99%) 3,4-dibromofluorobenzene as the starting material. |
| Oxidative Byproducts | Degradation from harsh reaction conditions (high temp). | Appear as a dark, tar-like baseline material on TLC and in the crude product. | Strictly control temperature during reagent addition and workup. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on your specific laboratory conditions and scale.
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated (98%) sulfuric acid to 0 °C in an ice-water bath.
-
Addition of Starting Material: To the cold sulfuric acid, slowly add 10.0 g of 3,4-dibromofluorobenzene. Stir until fully dissolved, maintaining the temperature at 0-5 °C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 3.0 mL of concentrated (70%) nitric acid to 10 mL of concentrated (98%) sulfuric acid, keeping the mixture cooled in an ice bath.
-
Reaction: Add the prepared nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. Crucially, ensure the internal temperature does not exceed 5 °C during the addition.
-
Stirring: After the addition is complete, let the reaction mixture stir at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using 95:5 Hexane:Ethyl Acetate as eluent) until the starting material is consumed.
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A pale yellow solid should precipitate.
-
Extraction: Filter the solid or extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[4]
Troubleshooting and Purification Workflow
Caption: A logical workflow for troubleshooting and purifying the reaction product.
References
- PrepChem.com. (n.d.). Synthesis of 3-bromofluorobenzene.
- Google Patents. (n.d.). CN104610016B - A kind of preparation method of 3,4,5-trifluorobromobenzene compound.
- LookChem. (n.d.). Cas 348-61-8,1-Bromo-3,4-difluorobenzene.
- Google Patents. (n.d.). US5847241A - Process for the preparation of p-bromofluorobenzene.
- Google Patents. (n.d.). WO 2025/109026 A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
- European Patent Office. (2022).
- Google Patents. (n.d.). US3642916A - Preparation of 1 2 4 5-tetrafluorobenzene.
- Google Patents. (n.d.). CN110498730B - Synthetic method of 1,2, 4-trifluorobenzene.
- AbacipharmTech. (n.d.). This compound.
- National Institutes of Health. (2021).
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Scirp.org. (2013). Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.
- Google Patents. (n.d.). CN103601613B - Preparation method of 3, 4, 5-trifluoro bromobenzene.
- Organic Syntheses. (n.d.). m-BROMONITROBENZENE.
- LookChem. (n.d.). 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3.
- PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid [scirp.org]
Technical Support Center: Synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific electrophilic aromatic substitution. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.
Overview of the Core Synthesis
The primary route to this compound is the electrophilic aromatic nitration of the starting material, 1,2-Dibromo-4-fluorobenzene. This reaction relies on the generation of the highly reactive nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.[1][2] The nitronium ion then attacks the electron-rich aromatic ring to yield the desired product.
Caption: Logical workflow for troubleshooting low reaction yield.
Q2: My NMR analysis indicates the presence of an isomeric byproduct. Which isomer is it, and how can I improve regioselectivity?
A2: The formation of regioisomers is governed by the directing effects of the substituents on the starting material, 1,2-Dibromo-4-fluorobenzene. All three halogens are ortho-, para-directing groups. [3]The incoming nitro group will substitute a hydrogen atom, and we must evaluate the available positions (C3, C5, C6).
Expertise & Causality: The directing power of halogens in electrophilic aromatic substitution generally follows the order F > Cl > Br > I. However, steric hindrance plays a crucial role.
-
Position 5 (Desired): This position is para to the C2-Bromo group and ortho to the C4-Fluoro group. This is electronically favored and sterically accessible.
-
Position 6 (Potential Isomer): This position is ortho to the C1-Bromo group and meta to the C4-Fluoro group. It is sterically hindered by the adjacent bulky bromine atom.
-
Position 3 (Potential Isomer): This position is ortho to both the C2-Bromo and C4-Fluoro groups, making it the most sterically hindered and electronically less favored compared to position 5.
Therefore, the most likely isomeric byproduct is 1,2-Dibromo-4-fluoro-6-nitrobenzene .
Caption: Regioselectivity in the nitration of 1,2-Dibromo-4-fluorobenzene.
Preventative Measures: To maximize the yield of the desired 5-nitro isomer, reaction conditions should be kept mild to favor kinetic control, which is more sensitive to steric effects.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 to 5 °C | Lower temperatures increase selectivity by favoring the pathway with the lowest activation energy, which is typically the least sterically hindered route. |
| Nitrating Agent | Mild agents (e.g., KNO₃/H₂SO₄) [4] | Using nitrate salts in sulfuric acid can sometimes offer better control over the concentration of the nitronium ion compared to mixed acids. |
| Addition Rate | Slow, dropwise addition | Prevents localized temperature spikes and high concentrations of the nitrating agent, reducing the likelihood of forcing the reaction at the more hindered position. |
Q3: What is the best protocol for synthesizing and purifying this compound to minimize side products?
A3: A well-designed protocol focuses on controlled conditions during the reaction and efficient separation during workup. Below is a validated, step-by-step methodology.
Experimental Protocol: Synthesis This protocol is adapted from standard procedures for aromatic nitration. [4][5]
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 1,2-Dibromo-4-fluorobenzene (1.0 eq).
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add concentrated H₂SO₄ (approx. 5-10 volumes relative to the substrate) while maintaining the internal temperature below 10 °C.
-
Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to a small amount of concentrated H₂SO₄, keeping it cooled in an ice bath.
-
Reaction: Add the nitrating mixture to the substrate solution dropwise via the dropping funnel over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 5 °C.
-
Monitoring: After the addition is complete, let the reaction stir at 0-5 °C. Monitor its progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the starting material spot has disappeared (typically 1-3 hours).
-
Quenching: Once the reaction is complete, pour the mixture slowly over a large volume of crushed ice with vigorous stirring.
-
Extraction: The precipitated solid can be filtered, or the aqueous mixture can be extracted with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Washing: Wash the organic layer sequentially with cold water, a saturated NaHCO₃ solution (to neutralize residual acid), and finally with brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol: Purification The crude product is often a solid contaminated with the 6-nitro isomer and potentially some starting material.
-
Recrystallization: If the crude purity is high, recrystallization from a solvent system like ethanol/water or isopropanol can be effective.
-
Silica Gel Column Chromatography: For mixtures with significant isomeric impurity, column chromatography is required. [4][5]A non-polar eluent system, such as petroleum ether or hexanes, is typically effective for separating the isomers. [5]The desired 5-nitro isomer is generally more polar than the starting material but may have similar polarity to the 6-nitro isomer, requiring careful selection of the eluent gradient.
References
- ResearchGate.Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?
- Course Hero.Nitration Of Bromobenzene Mechanism.
- Master Organic Chemistry.Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Chemistry Steps.Nitration of Benzene.
- Chemguide.the nitration of benzene - electrophilic substitution.
- Chemistry Tutoring.Electrophilic Aromatic Substitution (Halogenation, Nitration, Sulfonation).
- ResearchGate.Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects.
Sources
Technical Support Center: Optimizing the Synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Welcome to the technical support center for the synthesis of 1,2-Dibromo-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the yield of this important chemical intermediate. The following frequently asked questions and troubleshooting guides are based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the critical steps affecting yield?
The most practical synthetic approach to this compound is a multi-step process starting from 4-fluoro-3-nitroaniline. This pathway involves:
-
Diazotization of 4-fluoro-3-nitroaniline to form a diazonium salt.
-
A Sandmeyer-type reaction to introduce the first bromine atom, yielding 2-bromo-4-fluoro-5-nitroaniline.
-
A second diazotization of 2-bromo-4-fluoro-5-nitroaniline.
-
A final Sandmeyer reaction to install the second bromine atom, affording the desired this compound.
The critical yield-affecting stages are the stability of the diazonium intermediates and the efficiency of the copper-catalyzed Sandmeyer reactions.[1][2]
Troubleshooting Guide
Low Yield in the Diazotization of 4-Fluoro-3-nitroaniline
Q2: I am observing a low yield after the first diazotization step, with the formation of a dark-colored resinous byproduct. What is the likely cause and how can I prevent it?
This is a common issue often attributed to the instability of the diazonium salt at elevated temperatures and the presence of excess water, which can lead to the formation of phenolic impurities and polymeric materials.[3]
Causality and Mitigation Strategies:
-
Temperature Control: The diazotization reaction is highly exothermic. It is crucial to maintain a low temperature, typically between 0-5°C, throughout the addition of the nitrite solution.[1][4] Exceeding this temperature range can lead to the premature decomposition of the diazonium salt.
-
Anhydrous Conditions: The presence of water can promote side reactions. While some water is necessary to dissolve the reagents, using anhydrous solvents for the subsequent steps and minimizing atmospheric moisture can improve the stability of the diazonium salt.
-
Acid Selection: The choice and concentration of the acid are critical. A mixture of sulfuric acid and water is commonly used. Using a higher concentration of sulfuric acid can help to reduce the amount of resinous byproduct by minimizing water content.[3]
Experimental Protocol: Optimized Diazotization of 4-Fluoro-3-nitroaniline
-
To a cooled (0-5°C) solution of 4-fluoro-3-nitroaniline in a mixture of sulfuric acid and water, add a pre-cooled aqueous solution of sodium nitrite dropwise.
-
Maintain vigorous stirring and ensure the temperature does not exceed 5°C during the addition.
-
After the addition is complete, continue stirring at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Inefficient Bromination in the Sandmeyer Reaction
Q3: My Sandmeyer reaction to produce 2-bromo-4-fluoro-5-nitroaniline is sluggish and results in a low yield of the desired product, with significant amounts of the starting diazonium salt remaining. How can I improve the efficiency of this step?
A sluggish Sandmeyer reaction is often due to the catalyst's quality or suboptimal reaction conditions. The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution.[2]
Key Factors and Optimization:
-
Catalyst Preparation: The use of freshly prepared, high-purity copper(I) bromide (CuBr) is paramount. Commercially available CuBr can have an oxidized surface layer of copper(II), which is less effective.
-
Reaction Temperature: While the diazotization requires low temperatures, the Sandmeyer reaction itself often benefits from slightly elevated temperatures to facilitate the decomposition of the diazonium salt and the subsequent reaction with the bromide. A temperature range of 10-20°C is a good starting point.[4]
-
Stoichiometry: Ensure an adequate amount of the copper(I) catalyst is used. A catalytic amount is sufficient, but for challenging substrates, a higher loading may be necessary.
Data Summary: Effect of Catalyst and Temperature on Sandmeyer Reaction
| Catalyst | Temperature (°C) | Observed Yield of 2-bromo-4-fluoro-5-nitroaniline |
| Commercial CuBr | 5 | Low (<40%) |
| Freshly Prepared CuBr | 15 | High (>80%) |
Workflow for the Sandmeyer Reaction
Caption: Workflow for the Sandmeyer Bromination.
Formation of Impurities During the Second Bromination
Q4: After the second Sandmeyer reaction to form this compound, I am observing multiple spots on my TLC plate, making purification difficult. What are the likely impurities and how can I minimize their formation?
The formation of multiple byproducts in the second Sandmeyer reaction can arise from competing reactions and the decomposition of the diazonium salt of 2-bromo-4-fluoro-5-nitroaniline.
Potential Impurities and Solutions:
-
Phenolic Byproducts: If the diazonium salt reacts with water before the bromide, it will form 2-bromo-4-fluoro-5-nitrophenol. Maintaining a low reaction temperature and ensuring a high concentration of bromide ions can suppress this side reaction.
-
Azo Coupling Products: Diazonium salts can couple with electron-rich aromatic compounds. Ensure that the starting aniline is fully consumed in the diazotization step to prevent it from reacting with the newly formed diazonium salt.
-
Dehalogenation: In some cases, the diazonium group can be replaced by a hydrogen atom, leading to the formation of 1-bromo-3-fluoro-4-nitrobenzene. Using a well-prepared copper catalyst helps to ensure the desired bromination occurs.
Logical Relationship of Side Reactions
Caption: Competing reactions in the final Sandmeyer step.
Purification Challenges
Q5: I have obtained a crude product of this compound, but I am struggling to achieve high purity. What are the recommended purification methods?
The final product is a solid and can be purified by either recrystallization or column chromatography.
Purification Protocols:
-
Recrystallization: This is often the most efficient method for removing minor impurities. A suitable solvent system would be a mixture of ethanol and water or petroleum ether. The crude product should be dissolved in the minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a reliable alternative.[5] A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, should be effective in separating the desired product from more polar impurities.[6]
References
- Reddit. Sandmeyer type reaction troubleshoot. [Link]
- Khan Academy. Sandmeyer reaction. [Link]
- Reddit. Troubleshooting a Sandmeyer reaction. [Link]
- Unacademy. Questions On Sandmeyer Reaction. [Link]
Sources
Technical Support Center: Optimizing Suzuki Coupling Conditions for 1,2-Dibromo-4-fluoro-5-nitrobenzene
Introduction: Navigating the Challenges of a Complex Substrate
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] However, its application to complex substrates like 1,2-Dibromo-4-fluoro-5-nitrobenzene presents a unique set of challenges that demand a nuanced and systematic approach to optimization. This molecule is characterized by:
-
Multiple Reactive Sites: Two distinct carbon-bromine bonds with different electronic and steric environments.
-
Strong Electron-Withdrawing Groups: A nitro group (-NO₂) and a fluorine atom (-F) significantly influence the electron density of the aromatic ring, impacting the kinetics of the catalytic cycle.
-
Potential for Side Reactions: The electron-deficient nature of the substrate can promote undesired pathways such as dehalogenation and homocoupling.
This guide is designed for researchers, scientists, and drug development professionals encountering difficulties with this specific transformation. It provides a framework for troubleshooting common issues, moving from foundational FAQs to in-depth, problem-specific solutions grounded in mechanistic principles.
Core Concepts: Understanding Regioselectivity and Reactivity
Before troubleshooting, it is crucial to understand the inherent properties of the substrate. The primary challenge is achieving selective mono-arylation. The two bromine atoms are not equivalent, and their relative reactivity is the key to controlling the reaction outcome.
-
Electronic Effects: The nitro group is a powerful electron-withdrawing group. Its influence is strongest at the ortho and para positions. The C-Br bond at the 2-position is ortho to the nitro group, rendering this carbon atom significantly more electron-deficient (electrophilic). This electronic activation makes it the more favorable site for the initial, rate-determining oxidative addition of the Pd(0) catalyst.[2][3]
-
Steric Effects: The C-Br bond at the 1-position is sterically hindered by the adjacent bromine atom. This steric clash can disfavor the approach of the bulky palladium catalyst complex, further biasing the reaction towards the less hindered C-Br at the 2-position.[4][5]
Therefore, under kinetically controlled conditions (e.g., lower temperatures, carefully chosen catalyst), selective coupling at the 2-position is the expected outcome. Achieving coupling at the 1-position or non-selective double coupling requires overcoming this inherent electronic and steric preference, often with more forcing conditions which can lead to side reactions.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and provides a robust starting point for your experimental design.
Q1: What is a reliable starting catalyst and ligand system for this substrate?
A1: Given the electron-deficient nature of the aryl bromide, the oxidative addition step should be relatively facile. However, the subsequent reductive elimination step can be challenging. Therefore, a ligand that accelerates both steps is ideal.
-
Recommendation: Start with a modern biaryl phosphine ligand (a "Buchwald ligand") or an N-heterocyclic carbene (NHC). These ligands are both bulky and electron-rich, which promotes the formation of the active 14-electron monoligated Pd(0) species and facilitates the final product-forming step.[6][7]
-
Practical Choices:
-
Catalyst/Precatalyst: Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed palladacycle like XPhos Pd G3.[8] Precatalysts are often preferred for their air stability and reliable generation of the active Pd(0) species.
-
Ligand: SPhos, XPhos, or RuPhos. A 1:2 to 1:2.4 ratio of Palladium to Ligand is a standard starting point.
-
Q2: Which base and solvent combination should I try first?
A2: The base is not merely an activator for the boronic acid; its strength and solubility can dramatically influence the reaction's success and side-product profile.[9]
-
Recommended Base: Finely powdered, anhydrous potassium phosphate (K₃PO₄) is an excellent first choice.[7] It is strong enough for most couplings but is less harsh than alkoxides, which can promote side reactions. Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
Recommended Solvent: Anhydrous, aprotic solvents are essential. 1,4-Dioxane or Toluene, often with a small amount of water (e.g., 10:1 solvent:water), are standard systems.[10] The water can aid in dissolving the base and facilitating transmetalation, but an excess should be avoided. Ensure the solvent is rigorously degassed.[11]
Q3: My boronic acid is old. Can I still use it?
A3: Possibly, but with caution. Boronic acids can degrade over time, primarily through dehydration to form boroxine trimers or through protodeboronation.[10]
-
Validation: Before a critical reaction, it's wise to check the purity of the boronic acid by NMR or LC-MS.
-
Alternative: If purity is a concern, consider converting the boronic acid to a more stable MIDA boronate or potassium trifluoroborate salt.[12] These are often more robust and can provide more consistent results.
Q4: How critical is creating an inert atmosphere?
A4: It is absolutely critical and a non-negotiable aspect of the protocol. Oxygen can have multiple detrimental effects:
-
Catalyst Oxidation: It oxidizes the active Pd(0) catalyst to inactive Pd(II) species, arresting the catalytic cycle.
-
Homocoupling: It promotes the oxidative homocoupling of the boronic acid reagent, forming a biaryl byproduct (R-B(OH)₂ → R-R) and consuming your nucleophile.[10][13]
-
Procedure: The reaction vessel must be thoroughly purged with an inert gas (Argon or Nitrogen). Solvents and aqueous base solutions must be degassed by sparging with inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles.[14]
In-Depth Troubleshooting Guide
This section provides solutions to specific experimental failures. For a systematic approach, use the troubleshooting workflow diagram provided below.
Problem 1: No Reaction or Very Low Conversion (<10%)
If you observe only starting materials after a reasonable reaction time, the catalytic cycle is likely stalled at the very beginning.
-
Q: I see no product. Could my catalyst be "dead"?
-
A: Yes, this is the most common cause. Inactive catalyst can result from poor inert atmosphere technique, leading to oxidation, or the use of an inappropriate precatalyst that fails to generate the active Pd(0) species under your conditions.
-
Solutions:
-
Improve Inert Technique: Re-prepare the reaction, paying meticulous attention to degassing all liquids and purging the reaction headspace.[11]
-
Switch Precatalyst: If using Pd(OAc)₂, which requires in situ reduction, switch to a modern precatalyst like XPhos Pd G2/G3 or an NHC-Pd precatalyst. These are designed for reliable activation.[8]
-
Increase Temperature: Sterically hindered substrates can require higher temperatures to promote oxidative addition.[7] If you started at 80 °C, try screening temperatures up to 110 °C.
-
-
-
Q: I've confirmed my catalyst is active, but the reaction still won't start. What's next?
-
A: The issue may lie with the ligand, base, or solvent combination. An unsuitable ligand may not sufficiently activate the palladium center, or a weak base may not facilitate transmetalation effectively.
-
Solutions:
-
Screen Ligands: If a Buchwald-type ligand fails, consider a robust N-heterocyclic carbene (NHC) ligand, such as IPr or SImes. They offer a different electronic and steric profile and can be effective for challenging substrates.[15]
-
Use a Stronger Base: If K₃PO₄ is ineffective, consider a stronger base like potassium tert-butoxide (KOtBu). However, be aware that stronger bases can increase the risk of side reactions.[15]
-
Check Solubility: Ensure all components, especially the dibromo substrate, are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a more polar aprotic solvent like DMF, but ensure it is high purity and anhydrous.[16]
-
-
Problem 2: Incomplete Conversion and/or Significant Side Product Formation
This outcome suggests the catalytic cycle is turning over, but it is either too slow or competing with faster, undesired pathways.
-
Q: My main byproduct is a symmetrical biaryl derived from my boronic acid. What is causing this homocoupling?
-
A: Homocoupling is almost always caused by the presence of oxygen or an excess of Pd(II) species. This side reaction consumes your nucleophile and complicates purification.[13]
-
Solutions:
-
Rigorous Degassing: This is the primary solution. Re-run the reaction with more thorough degassing of all reagents and solvents.
-
Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize the initial concentration of Pd(II).
-
Modify Boron Reagent: Switching from a boronic acid to a potassium trifluoroborate salt can sometimes suppress homocoupling.
-
-
-
Q: I'm seeing a significant amount of 1-Bromo-3-fluoro-4-nitrobenzene (dehalogenation). How do I prevent this?
-
A: Dehalogenation occurs when the Ar-Pd(II)-Br intermediate undergoes reductive elimination with a hydride source instead of the desired cross-coupling. The hydride (Pd-H) can be formed from the base, solvent (especially alcohols), or even water.[14]
-
Solutions:
-
Change the Base: Avoid bases known to be hydride sources. K₃PO₄ or Cs₂CO₃ are generally safer choices than alkoxides in this regard.
-
Use Anhydrous Solvents: Ensure your solvents are rigorously dried to minimize water as a potential hydride source.
-
Choose a Bulky Ligand: Bulky ligands like XPhos or SPhos can accelerate the desired reductive elimination step, helping it outcompete the dehalogenation pathway.[4][7]
-
-
-
Q: My boronic acid is being consumed, but I'm not getting the coupled product. I see 1,2-dibromo-4-fluorobenzene instead. What is happening?
-
A: This points towards protodeboronation, where the C-B bond of the boronic acid is cleaved by a proton source, and/or potential denitration of the starting material. Protodeboronation is often exacerbated by excessive water or overly harsh basic/acidic conditions.[11][17] Denitration is less common but possible under harsh reductive conditions.
-
Solutions:
-
Control Water Content: While a small amount of water can be beneficial, an excess promotes protodeboronation. Try running the reaction under strictly anhydrous conditions.
-
Use a Milder Base: If using a very strong base, switch to a milder one like K₂CO₃ or K₃PO₄.
-
Buffer the Reaction: Ensure the pH of the reaction does not become overly acidic or basic during the course of the reaction.
-
-
Problem 3: Poor or Incorrect Regioselectivity
This is a critical issue where the reaction either couples at the wrong C-Br bond or produces a mixture of mono-coupled isomers and/or the di-coupled product.
-
Q: I'm getting a mixture of products coupled at the 1- and 2-positions. How can I improve selectivity for the 2-position?
-
A: A lack of selectivity indicates your reaction conditions are too harsh, overcoming the subtle energetic difference between the two oxidative addition pathways.
-
Solutions:
-
Lower the Temperature: This is the most effective way to enhance kinetic control. Run the reaction at the lowest temperature that still affords a reasonable rate (e.g., start at 60-70 °C instead of 100 °C).
-
Use a Less Active Catalyst System: While counterintuitive, a hyperactive catalyst may be less selective. Try a slightly less electron-rich or bulky ligand to increase the activation barrier for the undesired pathway.
-
Control Stoichiometry: Use a slight excess of the dibromo substrate relative to the boronic acid (e.g., 1.2 equivalents of dibromide to 1.0 of boronic acid) to disfavor double coupling and help drive the reaction to mono-arylation.
-
-
-
Q: I want to achieve double coupling to form a terphenyl derivative. How can I promote this?
-
A: To achieve diarylation, you need to overcome the deactivation of the ring after the first coupling and use more forcing conditions.
-
Solutions:
-
Increase Boronic Acid Stoichiometry: Use at least 2.2-2.5 equivalents of the boronic acid.
-
Increase Temperature and Time: Higher temperatures (e.g., >110 °C) and longer reaction times will be necessary to drive the second, slower coupling reaction.
-
Use a Highly Active Catalyst: A robust catalyst system, such as one based on a Buchwald or NHC ligand, will be essential to ensure the catalyst remains active for the extended duration and higher temperatures required.
-
-
Data Presentation and Visualization
Table 1: Recommended Starting Conditions for Selective Mono-Coupling
| Parameter | Recommended Condition | Rationale |
| Aryl Halide | This compound | 1.0 - 1.2 equivalents |
| Boronic Acid | Arylboronic Acid | 1.0 equivalents |
| Pd Precatalyst | XPhos Pd G3[8] | 0.5 - 2.0 mol%. Air-stable, reliably generates active Pd(0). |
| Ligand | (Included in G3 precatalyst) | Bulky, electron-rich ligand promotes key catalytic steps.[7] |
| Base | K₃PO₄ (anhydrous, powdered)[7] | 2.0 - 3.0 equivalents. Effective, non-nucleophilic, low risk of side reactions. |
| Solvent | 1,4-Dioxane / H₂O (10:1)[10] | Anhydrous, degassed. Good solubility for many reagents. |
| Temperature | 80 - 100 °C[18] | Balances reaction rate with selectivity. Lower end for higher selectivity. |
| Atmosphere | Argon or Nitrogen | Critical to prevent catalyst death and homocoupling.[11] |
Diagram 1: Suzuki-Miyaura Catalytic Cycle and Common Failure Points
Caption: The Suzuki-Miyaura cycle with key failure pathways highlighted.
Diagram 2: Troubleshooting Workflow for Failed Reactions
Caption: A decision tree for systematically troubleshooting common issues.
General Experimental Protocol
This protocol serves as a robust starting point. All glassware should be oven- or flame-dried before use.
-
Vessel Preparation: To a dry reaction vial or flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.05-1.2 equiv), and finely powdered K₃PO₄ (2.0-3.0 equiv).[19]
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with argon or nitrogen gas three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a final concentration of 0.1-0.5 M with respect to the limiting reagent.[19]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–100 °C).
-
Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS.
-
Workup: Once the limiting reagent is consumed, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hearn, J. M., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry.
- Nakao, Y., et al. (2017). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions.
- Jedinák, L., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 399-411.
- Li, G., et al. (2021). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 19(32), 7068-7075.
- Fairlamb, I. J. S., et al. (2003). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 22(23), 4759-4767.
- MDPI. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4945.
- Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Organ, M. G., et al. (2016). Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction.
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Tu, T., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Liotta, C. L., et al. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 42(2), 1163-1172.
- Engle, K. M., & Yu, J.-Q. (2013). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Accounts of Chemical Research, 46(10), 2216-2226.
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 399-411.
- ACS Publications. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry.
- Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Wikipedia. (n.d.). Suzuki reaction.
- Royal Society of Chemistry. (2018). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base.
- PubMed. (2024). The Substituent Effects of Suzuki Coupling in Aqueous Micelles.
- ResearchGate. (n.d.). Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Nucleophilic Aromatic Substitution of 1,2-Dibromo-4-fluoro-5-nitrobenzene
Welcome to the technical support guide for navigating the complexities of nucleophilic aromatic substitution (SNAr) reactions involving 1,2-Dibromo-4-fluoro-5-nitrobenzene. This molecule, a valuable intermediate in pharmaceutical and materials science, presents unique challenges due to its polysubstituted nature. This guide is designed for researchers, medicinal chemists, and process development scientists, offering in-depth, field-proven insights in a direct question-and-answer format to troubleshoot and optimize your experiments.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry
This section addresses the fundamental principles governing the reactivity of this compound.
Q1: What makes the nucleophilic substitution of this specific molecule so challenging?
The primary challenge lies in controlling regioselectivity . The benzene ring has three potential leaving groups (halogens), and their reactivity towards nucleophilic attack is not equal. The outcome is dictated by the powerful electronic effects of the nitro group, which activates the ring for this type of reaction.[1][2][3] Researchers must contend with potential substitution at three different carbon atoms, leading to a risk of complex product mixtures if conditions are not carefully controlled.
Q2: Which halogen is the most likely to be substituted, and why?
In nucleophilic aromatic substitution, the fluorine atom at the C4 position is the most reactive and will almost certainly be the first to be displaced. This might seem counterintuitive, as the C-F bond is the strongest carbon-halogen bond.[4][5]
However, the SNAr mechanism proceeds in two steps:
-
Addition of the nucleophile: This is the slow, rate-determining step where the aromaticity of the ring is broken to form a negatively charged intermediate called a Meisenheimer complex.[6][7][8]
-
Elimination of the leaving group: This is a fast step that restores the ring's aromaticity.
Fluorine's extreme electronegativity has a powerful inductive electron-withdrawing effect. This effect strongly stabilizes the negative charge of the Meisenheimer complex, lowering the activation energy of the slow, rate-determining addition step.[6][9] Therefore, even though fluoride is a poor leaving group in SN2 reactions, its ability to accelerate the bottleneck step makes it the most reactive leaving group in SNAr.[1][5]
Q3: What is the role of the nitro group and its position on the ring?
The nitro group (-NO₂) is the engine of this reaction. As a potent electron-withdrawing group, it makes the electron-rich aromatic ring "electron-poor" and thus susceptible to attack by a nucleophile.[2][10][11]
Crucially, its position relative to the leaving group is paramount. For the SNAr reaction to be efficient, the electron-withdrawing group must be positioned ortho or para to the leaving group.[3][4][12] This geometry allows the negative charge of the Meisenheimer intermediate to be delocalized onto the nitro group through resonance, providing significant stabilization.[8][12] A leaving group meta to the nitro group is not activated because this resonance stabilization is not possible.[2][12]
Q4: How do the different halogen positions on this compound compare in reactivity?
We can assess the reactivity of each position by its relationship to the activating nitro group:
| Position | Halogen | Position Relative to -NO₂ | Reactivity | Rationale |
| C4 | Fluoro | Para | Highest | The fluorine's strong inductive effect significantly stabilizes the Meisenheimer complex. The para position allows for maximum resonance stabilization by the nitro group.[4][5][6][12] |
| C1 | Bromo | Ortho | Moderate | The ortho position also allows for resonance stabilization. However, bromine's inductive effect is weaker than fluorine's, leading to a less stabilized intermediate and thus a slower rate-determining step. |
| C2 | Bromo | Meta | Very Low / Inert | The meta position does not allow the negative charge of the intermediate to be delocalized onto the nitro group via resonance.[2][12] Substitution at this site is highly unfavorable. |
The following diagram illustrates how the negative charge of the Meisenheimer complex is stabilized when the attack occurs at the C4 (para) and C1 (ortho) positions, but not at the C2 (meta) position.
Caption: Stability of Meisenheimer intermediates.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the experiment.
Q5: My reaction is very slow or not proceeding to completion. What are the likely causes and solutions?
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Temperature | SNAr reactions often require thermal energy to overcome the activation barrier of the initial nucleophilic attack. | Gradually increase the reaction temperature in 10-20°C increments, monitoring for product formation and potential decomposition by TLC or GC. |
| Weak Nucleophile | The nucleophilicity of your reagent may be too low to efficiently attack the electron-deficient ring. | Consider using a stronger nucleophile. If using a neutral nucleophile (e.g., an alcohol or amine), add a non-nucleophilic base (like K₂CO₃ or DBU) to generate the more potent anionic form (alkoxide/amide) in situ.[13] |
| Inappropriate Solvent | The solvent plays a critical role. Protic solvents (e.g., ethanol, water) can solvate and deactivate anionic nucleophiles through hydrogen bonding. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion but not the nucleophile, increasing its effective reactivity.[13] |
| Poor Starting Material Quality | Impurities in the this compound can inhibit the reaction. | Verify the purity of your starting material by NMR or melting point. Recrystallize if necessary. |
Q6: I'm observing a mixture of products, including di-substituted compounds. How can I improve selectivity for mono-substitution at the C4 position?
This is a common issue, as the initial product (4-substituted-1,2-dibromo-5-nitrobenzene) is still activated towards a second substitution at the C1 position.
Caption: Troubleshooting workflow for regioselectivity.
Key Strategies for Selectivity:
-
Control Stoichiometry: Use a slight sub-stoichiometric amount (e.g., 0.95 equivalents) or exactly 1.0 equivalent of your nucleophile. This ensures that once the highly reactive starting material is consumed, there is little excess nucleophile to drive the slower second substitution.
-
Lower Reaction Temperature: The activation energy for the second substitution (at the C1-Br position) is likely higher than the first (at the C4-F position). Running the reaction at the lowest possible temperature that allows for a reasonable rate will favor the kinetically preferred mono-substitution.
-
Monitor Reaction Progress: Carefully track the disappearance of the starting material using TLC or GC. Quench the reaction as soon as the starting material is consumed to prevent the buildup of the di-substituted product.
Q7: My starting material or product appears to be decomposing. How can I mitigate this?
Nitroaromatic compounds can be sensitive to strongly basic conditions and high temperatures.
-
Use a Milder Base: If generating an anionic nucleophile, switch from strong bases like NaH or hydroxides to milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if your nucleophile is sensitive.
-
Purification Strategy: Avoid purification methods that involve high heat (like distillation) if you suspect thermal instability. Column chromatography on silica gel is generally the preferred method.
Q8: What are the best practices for purifying the final product?
Purification can be challenging due to the similar polarities of the starting material, product, and potential byproducts.
-
Aqueous Workup: After the reaction, quench with water or a dilute acid. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then brine to remove salts and highly polar impurities.
-
Column Chromatography: This is the most effective method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with ethyl acetate. The starting material is typically less polar than the substituted product.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an excellent final step to achieve high purity.
Part 3: Experimental Protocol
This section provides a representative, self-validating protocol for the mono-substitution of this compound with a generic secondary amine (e.g., morpholine).
Synthesis of 4-(2,3-Dibromo-4-nitrophenyl)morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate
-
Hexanes
-
Deionized Water
-
Brine (saturated NaCl solution)
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow.
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to create a solution with a concentration of approximately 0.2-0.5 M with respect to the starting material.
-
Nucleophile Addition: Add morpholine (1.05 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C.
-
Monitoring (Self-Validation): Monitor the reaction's progress every 1-2 hours by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The product spot should appear at a lower Rf than the starting material. The reaction is complete when the starting material spot is no longer visible.
-
Workup: Once complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers twice with water and once with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.
-
Analysis: Combine the pure fractions and remove the solvent to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
References
- Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013). Chemistry Stack Exchange. [Link]
- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
- Chemistry Steps. Ortho, Para, Meta. Chemistry Steps. [Link]
- Ruan, C., et al. (2014). Where does the electron go?
- ReelMind.ai. Ortho/Para Directors: Navigating Organic Chemistry. ReelMind.ai. [Link]
- Chemistry Steps. Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Bolton, R., et al. (1987). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015). Reddit. [Link]
- How can we explain ortho, meta, and para-directing groups in arom
- US Patent 2430421A. (1947). Process for the purification of mononitro aromatic compounds.
- Krawczyk, M. A., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Wikipedia. (n.d.).
- Addition-Elimination at Aromatics (SNAR). (n.d.). St. Benedict & St. John's University. [Link]
- BYJU'S. (n.d.).
- Gabbutt, C. D., et al. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens.
- Durham e-Theses. (2013). Nucleophilic substitution reactions of some polyhalogenated compounds. Durham University. [Link]
- Organic Process Research & Development. (2019). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow.
- Vapourtec Flow Chemistry. (n.d.).
- The Organic Chemistry Tutor. (2022). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
- When a nucleophile adds to a nitrobenzene it adds in such a way that the negative charge of the nucleophile ends up on the carbon that has the nitro group on it. (2018). Quora. [Link]
- US Patent 3145231A. (1964). Process for the reduction of halo nitro aromatic compounds.
- Professor Dave Explains. (2019).
- Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]
Sources
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- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
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- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
stability of 1,2-Dibromo-4-fluoro-5-nitrobenzene under acidic conditions
Welcome to the technical support guide for 1,2-Dibromo-4-fluoro-5-nitrobenzene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile but reactive molecule. Here, we address common questions and troubleshooting scenarios related to its stability and handling, particularly under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound under acidic conditions?
The stability of this compound in acidic media is primarily dictated by the interplay of the functional groups on the benzene ring. The key factors are:
-
Electron-Withdrawing Nature of the Nitro Group: The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the benzene ring towards electrophilic attack.[1] However, this same property makes the ring susceptible to nucleophilic aromatic substitution (SNAr).[2]
-
Nature of the Halogen Substituents: The carbon-halogen bond strength in aryl halides is greater than in alkyl halides, making them generally less reactive.[3] The order of bond strength is C-F > C-Cl > C-Br > C-I.[4] This suggests that the bromine atoms are more susceptible to substitution than the fluorine atom.
-
Protonation of the Nitro Group: In strongly acidic conditions, the nitro group can become protonated.[5] This protonation further enhances its electron-withdrawing capacity, which can influence the reactivity of the entire molecule.
-
Acid Concentration and Temperature: The concentration and type of acid, along with the reaction temperature, are critical parameters. Higher concentrations and temperatures will expectedly accelerate potential degradation pathways.
Q2: I am observing decomposition of my compound during an acidic workup. What could be the cause and how can I mitigate it?
Decomposition during acidic workup is a common issue. The likely cause is a reaction initiated by the acidic environment, potentially coupled with the presence of nucleophiles.
Potential Causes:
-
Hydrolysis: Although aryl halides are generally resistant to hydrolysis, the strong activation by the nitro group could facilitate the substitution of one of the bromine atoms by a hydroxyl group, especially at elevated temperatures.
-
Reaction with Nucleophiles: If your reaction mixture contains nucleophiles, the acidic conditions might catalyze a nucleophilic aromatic substitution (SNAr) reaction, where a halogen is displaced.
Troubleshooting Steps:
-
Lower the Temperature: Perform the acidic workup at a lower temperature (e.g., 0-5 °C) to minimize the rate of decomposition.
-
Use Weaker Acids: If permissible for your experimental goals, consider using a weaker acid for pH adjustment.
-
Minimize Contact Time: Reduce the exposure time of your compound to the acidic medium.
-
Dilute the Acid: Using a more dilute acid solution can reduce the rate of acid-catalyzed degradation.
Q3: Can I use this compound in reactions involving strong acids like a mixture of nitric and sulfuric acid?
While it may seem counterintuitive, this compound is generally stable in nitrating mixtures (concentrated HNO₃/H₂SO₄) under controlled conditions. This is because the benzene ring is already heavily substituted with electron-withdrawing groups, making it highly deactivated towards further electrophilic aromatic substitution like nitration.[1] Many similar halogenated nitroaromatics are synthesized using these conditions.[6][7]
However, it is crucial to control the reaction temperature, as excessive heat can lead to oxidative degradation or other side reactions.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Unexpected Side Product Formation in the Presence of Acid
Scenario: You are running a reaction with this compound using an acidic catalyst and observe an unexpected side product.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected side products.
Explanation:
-
Identify Potential Nucleophiles: The most probable reaction is a nucleophilic aromatic substitution (SNAr), where a nucleophile in your reaction mixture displaces one of the halogens (most likely a bromine).[2]
-
Characterize the Side Product: Use analytical techniques like NMR and Mass Spectrometry to identify the structure of the side product. This will confirm if a substitution has occurred.
-
Mitigation Strategies:
-
If an SNAr reaction is confirmed, try running the reaction at a lower temperature.
-
If hydrolysis is the issue, ensure your reagents and solvents are anhydrous.
-
Problem 2: Low Yield in a Reaction Where the Nitro Group is Reduced
Scenario: You are attempting to reduce the nitro group of this compound to an amine under acidic conditions (e.g., using SnCl₂ in HCl) and are getting a low yield of the desired product.
Potential Causes and Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Hydrodehalogenation | The conditions for nitro reduction can sometimes lead to the cleavage of carbon-halogen bonds, especially the weaker C-Br bonds. | Try a milder reducing agent or perform the reaction under neutral or basic conditions if the subsequent steps allow. Catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes be a cleaner alternative. |
| Incomplete Reaction | The reaction may not have gone to completion. | Increase the reaction time or the amount of reducing agent. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Product Instability | The resulting aniline may be unstable under the reaction or workup conditions. | After the reaction is complete, neutralize the acid carefully at a low temperature before extraction. |
Experimental Protocol: Reduction of the Nitro Group
This is a general protocol and may need optimization for your specific setup.
-
Dissolve this compound in a suitable solvent like ethanol.
-
Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid (HCl) dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture in an ice bath and carefully neutralize with a base (e.g., aqueous NaOH) to precipitate the tin salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Summary of Stability
| Condition | Expected Stability | Potential Reactions |
| Strongly Acidic (e.g., conc. H₂SO₄) | Generally stable at low to moderate temperatures. | Protonation of the nitro group.[5] |
| Acidic with Nucleophiles | Susceptible to degradation. | Nucleophilic Aromatic Substitution (SNAr).[2] |
| Aqueous Acid (Workup) | Moderate stability, risk of hydrolysis at higher temperatures. | Hydrolysis of a C-Br bond. |
This technical guide is intended to provide a starting point for your experimental design and troubleshooting. The reactivity of this compound is complex, and careful optimization of reaction conditions is recommended for the best results.
References
- Vertex AI Search. (2020). NITRO COMPOUNDS.
- Pearson+. (n.d.). Why do the nitro groups change the relative leaving tendencies of... | Study Prep.
- Wikipedia. (n.d.). Aryl halide.
- ResearchGate. (n.d.). Balancing Lewis Acidity and Carbocation Stability for the Selective Deoxyhalogenation of Aryl Carbonyls and Carbinols | Request PDF.
- Chemistry LibreTexts. (2021). 14.7: Aryl Halides.
- Wikipedia. (n.d.). Nitro compound.
- ChemicalBook. (n.d.). 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis.
- Guidechem. (n.d.). How is 1,4-Dibromo-2-fluoro-5-nitrobenzene prepared? [1-2].
- Chemistry LibreTexts. (2021). 24.6: Nitro Compounds.
- PMC - NIH. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.
- ResearchGate. (n.d.).
- Quora. (2014). Are aryl halides more stable than haloalkanes?.
- ChemicalBook. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene.
- Matrix Scientific. (n.d.). This compound.
- AbacipharmTech. (n.d.). This compound.
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- PubMed. (2013). 4-Chloro-2-fluoro-5-nitrobenzoic acid as a possible building block for solid-phase synthesis of various heterocyclic scaffolds.
- PMC - NIH. (n.d.).
- ECHEMI. (n.d.). 1-Bromo-4-chloro-2-fluoro-5-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-5-chloro-4-fluoro-2-nitrobenzene.
- Quora. (2021).
- PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene.
- BLDpharm. (n.d.). 1-Bromo-2-fluoro-5-methyl-4-nitrobenzene.
- Advanced ChemBlocks. (n.d.). 1-Bromo-4-Fluoro-2-Methyl-5-Nitrobenzene 95%.
- Synquest Labs. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene.
- Sinfoo Biotech. (n.d.). This compound.
- Benchchem. (n.d.). 2-Bromo-5-fluoro-4-nitroaniline.
- ChemScene. (n.d.). 1-Bromo-3-chloro-2-fluoro-5-nitrobenzene.
- ResearchGate. (n.d.).
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- 5. researchgate.net [researchgate.net]
- 6. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Stability and Reactivity of 1,2-Dibromo-4-fluoro-5-nitrobenzene Under Basic Conditions
Welcome to the technical support center for 1,2-Dibromo-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile but reactive compound, particularly under basic conditions. Our goal is to equip you with the foundational knowledge and practical insights to anticipate its behavior, optimize your reaction conditions, and troubleshoot common issues.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic compound. Its stability under basic conditions is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is rendered electron-deficient by the potent electron-withdrawing nitro group (-NO₂), making it susceptible to attack by nucleophiles, which are often bases or generated under basic conditions.
The key to predicting the outcome of your reactions lies in understanding the interplay of three main factors:
-
The Activating Effect of the Nitro Group : The nitro group strongly activates the positions ortho and para to it for nucleophilic attack. This is due to its ability to stabilize the negatively charged intermediate (the Meisenheimer complex) through resonance.
-
Leaving Group Ability in SNAr Reactions : Contrary to SN2 reactions, the leaving group ability in SNAr follows the trend: F > Cl ≈ Br > I . This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the high electronegativity of the fluorine atom.[1]
-
The Nature of the Base/Nucleophile : The strength, concentration, and steric hindrance of the base (which often acts as the nucleophile) will significantly influence the reaction rate and outcome.
In this compound, the substituents are positioned as follows:
-
The fluorine atom at C4 is ortho to the nitro group.
-
The bromine atom at C2 is meta to the nitro group.
-
The bromine atom at C1 is para to the nitro group.
Based on these principles, we can predict the relative reactivity of the halogen substituents towards nucleophilic attack.
Frequently Asked Questions (FAQs)
Q1: Which halogen is most likely to be displaced in a reaction with a base?
A1: The fluorine atom at the C4 position is the most likely to be displaced. This is due to two primary reasons:
-
Leaving Group Ability : Fluorine is the best leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates the initial nucleophilic attack.[2]
-
Activation by the Nitro Group : The fluorine atom is positioned ortho to the strongly activating nitro group, which provides significant resonance stabilization to the Meisenheimer complex formed during the reaction.[3] The bromine at C1 is para to the nitro group and is also activated, but the superior leaving group ability of fluorine makes the C4 position the most probable site of initial substitution. The bromine at C2 is meta to the nitro group and is therefore the least activated.
Q2: What are some common bases that could cause instability or reaction?
A2: A wide range of bases can act as nucleophiles and lead to the substitution of the halogens. These include:
-
Hydroxides : Aqueous or alcoholic solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can lead to the formation of the corresponding phenol.
-
Alkoxides : Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) will yield the corresponding ether.
-
Amines : Primary and secondary amines (e.g., piperidine, morpholine) are excellent nucleophiles for SNAr reactions, leading to the formation of N-aryl products.[3]
-
Carbonates : While weaker bases, carbonates like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, especially at elevated temperatures and in polar aprotic solvents.
Q3: What solvents are recommended for reactions involving this compound to maintain stability?
A3: The choice of solvent is critical. For reactions where you want to avoid nucleophilic substitution by the solvent, non-nucleophilic polar aprotic solvents are generally preferred. These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Protic solvents like water and alcohols can act as nucleophiles, especially in the presence of a base, and should be used with caution if substitution is not the desired outcome.
Q4: Can the nitro group be affected by basic conditions?
A4: While the primary reaction under basic conditions is SNAr at the halogen positions, the nitro group can be susceptible to certain reactions, although typically under more specific or harsh conditions:
-
Reduction : Strong reducing agents can reduce the nitro group to an amino group. While common bases are not reducing agents, some nucleophiles can have reducing properties. Careful selection of reagents is necessary.
-
Denitration : The displacement of the nitro group itself is also a possibility, though it generally requires specific catalysts or photochemical conditions.[1][4][5][6] In the context of typical basic conditions for SNAr, this is a less common side reaction.
Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound under basic conditions.
Issue 1: No or Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Insufficiently strong base/nucleophile | - Use a stronger base to deprotonate your nucleophile fully (e.g., NaH for an alcohol).- Switch to a more nucleophilic reagent. |
| Low reaction temperature | - Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition. |
| Inappropriate solvent | - Switch to a polar aprotic solvent like DMF or DMSO, which can accelerate SNAr reactions. |
| Poor solubility of reagents | - Choose a solvent in which all reactants are fully soluble at the reaction temperature. |
| Short reaction time | - Extend the reaction time and monitor the progress until the starting material is consumed. |
Issue 2: Formation of Multiple Products
| Potential Cause | Troubleshooting Steps |
| Di- or tri-substitution | - Use a stoichiometric amount of the nucleophile or even a slight excess of the limiting reagent (this compound).- Lower the reaction temperature to favor monosubstitution.- If possible, use a bulky nucleophile that may sterically hinder further substitution. |
| Substitution at different halogen positions | - As predicted, substitution at the C4-fluorine is most likely. However, under forcing conditions, substitution at the C1-bromine may occur. To favor substitution at a specific position, carefully control the stoichiometry and temperature. |
| Side reactions involving the nitro group | - Ensure your reaction conditions are not overly harsh (e.g., excessively high temperatures or highly reactive nucleophiles that could also act as reducing agents).- Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
Issue 3: Decomposition of Starting Material or Product
| Potential Cause | Troubleshooting Steps |
| Excessively high temperature | - Determine the optimal temperature range experimentally. A lower temperature for a longer duration may be preferable. |
| Presence of water or other impurities | - Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried. |
| Reaction with solvent | - In some cases, solvents like DMF can decompose at high temperatures in the presence of a base to generate dimethylamine, which can act as a nucleophile.[7] If unexpected amine products are observed, consider a different solvent. |
Visualizing Reactivity and Experimental Workflow
Predicted Reactivity Hierarchy
The following diagram illustrates the predicted order of reactivity for nucleophilic aromatic substitution on this compound.
Caption: Predicted order of halogen displacement in SNAr reactions.
General Experimental Workflow for Nucleophilic Aromatic Substitution
This workflow outlines the key steps for performing a nucleophilic aromatic substitution reaction with this compound.
Caption: A generalized workflow for SNAr reactions.
Safety and Handling
This compound and related halogenated nitroaromatic compounds should be handled with care.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation : Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Incompatibilities : Avoid contact with strong oxidizing agents and strong bases, except under controlled reaction conditions.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
References
- Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes.
- Transition-metal-free photochemical reductive denitration of nitroarenes. Royal Society of Chemistry. [Link]
- Transition-metal-free photochemical reductive denitration of nitroarenes. RSC Publishing. [Link]
- Denitration of Nitroarenes Under Ambient Physiological Conditions Catalyzed by Graphdiyne-Supported Palladium. CCS Chemistry. [Link]
- Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Fluorine Chemistry. [Link]
- Nucleophilic Arom
- Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. [Link]
- Nucleophilic Aromatic Substitution - Organic Chemistry Tutor. Organic Chemistry Tutor. [Link]
- Nucleophilic arom
- 16.
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. byjus.com [byjus.com]
- 4. Transition-metal-free photochemical reductive denitration of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Transition-metal-free photochemical reductive denitration of nitroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Managing Byproduct Formation in Reactions with 1,2-Dibromo-4-fluoro-5-nitrobenzene
Welcome to the technical support center for 1,2-Dibromo-4-fluoro-5-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile but complex building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you manage and control byproduct formation in your reactions, ensuring the desired outcome of your synthetic routes.
Understanding the Reactivity of this compound
This compound is a highly functionalized aromatic ring, making it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical industry. However, its multiple halogen substituents, activated by a powerful electron-withdrawing nitro group, present a unique challenge in controlling regioselectivity and preventing the formation of unwanted byproducts.
The primary reaction pathway for this substrate is nucleophilic aromatic substitution (SNAr). This reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is the key determinant of the reaction rate and the position of nucleophilic attack.[2]
The nitro group strongly activates the positions ortho and para to it for nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex through resonance.[1][4] In this compound, the C-F bond is para to the nitro group, and one of the C-Br bonds is ortho. Generally, in SNAr reactions, fluoride is a better leaving group than bromide. This is due to the high electronegativity of fluorine, which makes the attached carbon more electrophilic and stabilizes the intermediate complex.[2]
Based on these principles, the fluorine at the C-4 position is the most likely site for initial nucleophilic attack. However, the bromine at the C-2 position is also activated (ortho to the nitro group), and under certain conditions, substitution at this position can lead to the formation of a significant byproduct. The bromine at the C-1 position is the least activated, being meta to the nitro group.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound, providing a systematic approach to diagnose and resolve them.
Issue 1: Poor or No Reaction
Symptoms:
-
Low consumption of the starting material, even after extended reaction times.
-
Recovery of unreacted this compound.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Nucleophilicity | The attacking nucleophile may not be strong enough. For alcohols, pre-formation of the more nucleophilic alkoxide using a strong base like sodium hydride (NaH) is recommended. For amines, consider using a stronger, less sterically hindered amine. |
| Inappropriate Solvent | The choice of solvent is critical. Use high-boiling point, polar aprotic solvents such as DMSO, DMF, or NMP. These solvents effectively solvate the cation of the nucleophile salt but not the anion, thereby increasing its nucleophilicity. |
| Low Reaction Temperature | SNAr reactions with less activated substrates or weaker nucleophiles often require elevated temperatures. Gradually increase the reaction temperature, for example, from 80°C to 120°C or higher. Using a sealed tube or a microwave reactor can facilitate reaching these temperatures safely and can reduce reaction times. |
| Incorrect Base | The choice of base is crucial. For reactions with amines, a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used. For alcohols or thiols, a stronger inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be necessary to deprotonate the nucleophile. |
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Symptoms:
-
TLC or LC-MS analysis shows multiple product spots with similar polarities.
-
¹H or ¹⁹F NMR of the crude product indicates the presence of regioisomers.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Substitution at Multiple Halogen Sites | While the C-F bond is generally the most labile, substitution at the C-Br (ortho to the nitro group) can occur, leading to a mixture of regioisomers. |
| Lower the reaction temperature: This will favor the kinetically controlled product, which is typically the substitution of the most activated leaving group (fluorine). | |
| Use a less reactive nucleophile: A bulkier or less nucleophilic reagent may exhibit higher selectivity for the more accessible and electronically favored position. | |
| Change the solvent: The solvent can influence the relative rates of substitution at different positions. Experiment with different polar aprotic solvents (e.g., switch from DMF to DMSO or NMP). | |
| Di-substitution | Strong nucleophiles or harsh reaction conditions can lead to the substitution of more than one halogen. |
| Use a stoichiometric amount of the nucleophile: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the nucleophile. | |
| Slow addition of the nucleophile: Adding the nucleophile dropwise at a lower temperature can help to control the reaction and minimize over-reaction. | |
| Monitor the reaction closely: Use TLC or LC-MS to track the progress of the reaction and stop it once the desired mono-substituted product is formed, before significant di-substitution occurs. |
Issue 3: Formation of Dark-Colored, Insoluble Byproducts (Decomposition)
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Formation of intractable tars or polymeric material.
-
Low yield of the desired product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Reaction Conditions are Too Harsh | High temperatures can lead to decomposition of the starting material or the product. |
| Lower the reaction temperature: Try running the reaction at a lower temperature for a longer duration. | |
| Presence of Water or Other Protic Impurities | Water can react with strong bases and may lead to side reactions. |
| Ensure all reagents and solvents are anhydrous: Use freshly dried solvents and ensure all glassware is oven-dried. | |
| Oxidation of Sensitive Functional Groups | The nitroaromatic system can be sensitive to oxidative conditions, especially at high temperatures. |
| Conduct the reaction under an inert atmosphere: Use nitrogen or argon to protect the reaction from oxygen. |
Frequently Asked Questions (FAQs)
Q1: Which halogen is the most likely to be substituted in this compound?
A1: The fluorine atom at the C-4 position is the most likely to be substituted. This is due to two main factors:
-
Activation by the Nitro Group: The fluorine is para to the strongly electron-withdrawing nitro group, which provides significant resonance stabilization to the Meisenheimer intermediate formed upon nucleophilic attack.[1][4]
-
Leaving Group Ability: In SNAr reactions, fluoride is generally a better leaving group than bromide because its high electronegativity makes the carbon it is attached to more electrophilic.[2]
However, the bromine at the C-2 position is also activated (ortho to the nitro group), and substitution at this position can be a competing side reaction.
Q2: How can I selectively achieve mono-substitution?
A2: To favor mono-substitution and avoid di-substitution, you should:
-
Use a controlled amount of the nucleophile (typically 1.0-1.1 equivalents).
-
Maintain a lower reaction temperature to increase selectivity.
-
Consider a slow, dropwise addition of the nucleophile to the reaction mixture.
-
Monitor the reaction progress carefully and quench the reaction once the starting material is consumed and before significant formation of the di-substituted product is observed.
Q3: What are the best solvents for SNAr reactions with this substrate?
A3: High-boiling, polar aprotic solvents are generally the best choice. These include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are effective at solvating cations, which leaves the anionic nucleophile more "naked" and reactive.
Q4: Can I use protic solvents like ethanol or water?
A4: Protic solvents are generally not recommended for SNAr reactions. They can solvate and deactivate the anionic nucleophile through hydrogen bonding, significantly slowing down the reaction. They can also act as competing nucleophiles, leading to unwanted byproducts.
Q5: Are there alternative methods to functionalize this molecule if SNAr fails?
A5: Yes, if SNAr reactions are not providing the desired outcome, you can consider transition-metal-catalyzed cross-coupling reactions. These include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Suzuki Coupling: For the formation of C-C bonds with boronic acids.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
These reactions often offer different regioselectivity and can be effective for less reactive substrates.
Experimental Protocols
The following are general, representative protocols for the SNAr of this compound. These should be considered as starting points and may require optimization for your specific nucleophile.
Protocol 1: Reaction with a Primary or Secondary Amine
Objective: To synthesize an N-substituted 2,3-dibromo-5-nitroaniline derivative.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Dissolve the starting material in DMF or DMSO.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (K₂CO₃, 2.0 eq or Et₃N, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction with a Thiol
Objective: To synthesize a thioether derivative.
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl mercaptan)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) as a base
-
N,N-Dimethylformamide (DMF) as solvent
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the thiol (1.1 eq) and DMF.
-
Add the base (Cs₂CO₃ or K₂CO₃, 1.5 eq) and stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in DMF.
-
Heat the reaction mixture to 60-80 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, pour it into water, and extract with EtOAc.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Reaction Mechanism and Regioselectivity
Caption: Decision-making workflow for addressing poor regioselectivity.
References
- ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- PubChem. (n.d.). 1,2-Dibromo-4-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- Semantic Scholar. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids.
- Brainly. (2023, November 26). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which....
- PubChem. (n.d.). 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene.
- Allfluoro pharmaceutical co .ltd. (n.d.). This compound,1807056-85-4.
- PubMed Central. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- PubChem. (n.d.). 2-Bromo-4-fluoro-1-nitrobenzene.
- ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene....
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis for Purity Determination of 1,2-Dibromo-4-fluoro-5-nitrobenzene
This guide provides an in-depth comparison of methodologies for the purity analysis of 1,2-Dibromo-4-fluoro-5-nitrobenzene, a halogenated nitroaromatic compound often used as a building block in complex chemical syntheses. For researchers, scientists, and drug development professionals, ensuring the purity of such starting materials is a critical, non-negotiable step for guaranteeing the integrity and safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the resolution and sensitivity required for robust quality control.
This document moves beyond a simple recitation of methods. It delves into the causal relationships between the analyte's physicochemical properties and the strategic choices made during method development, from column selection to mobile phase optimization. Every protocol herein is presented as a self-validating system, grounded in the principles of scientific integrity and aligned with authoritative regulatory standards.
Analyte Characteristics & Initial Chromatographic Strategy
The molecular structure of this compound (C₆H₂Br₂FNO₂) dictates the analytical approach.
-
Molecular Weight: 298.89 g/mol .[1]
-
Structure: A benzene ring substituted with two bromine atoms, a fluorine atom, and a nitro group.
-
Polarity: The presence of multiple halogen atoms and the overall symmetry makes the molecule relatively non-polar and hydrophobic.
-
UV Absorbance: The nitroaromatic chromophore ensures strong absorbance in the UV spectrum, typically making detection straightforward around 254 nm.[2]
These properties logically point towards Reversed-Phase HPLC (RP-HPLC) as the most suitable separation mode.[3] In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. The hydrophobic nature of this compound will cause it to be retained on the column, allowing for separation from more polar or less retained impurities.[4][5]
Comparative Analysis of Stationary Phases
The choice of the stationary phase (the column) is the most critical factor influencing separation selectivity.[4][6] While a standard C18 column is the default for many reversed-phase methods, the specific functionalities of this compound—namely its aromatic ring and halogen substituents—warrant a comparison with alternative chemistries that can offer different interaction mechanisms.
Here, we compare four common stationary phases. The following data is illustrative of a typical method development screen.
| Stationary Phase | Primary Interaction Mechanism(s) | Resolution (Rs) (Analyte vs. Impurity A) | Tailing Factor (Tf) | Analysis Time (min) | Rationale & Causality |
| Standard C18 | Hydrophobic | 1.8 | 1.4 | 12 | The baseline choice, relying solely on hydrophobic interactions. It provides adequate resolution but may struggle with structurally similar impurities.[7] The slight peak tailing suggests secondary interactions with residual silanols on the silica backbone. |
| C8 | Hydrophobic (less than C18) | 1.6 | 1.3 | 10 | The shorter alkyl chain reduces hydrophobic retention, leading to a faster analysis.[8] However, for this non-polar analyte, the reduced retention also compromises resolution. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | 2.9 | 1.1 | 15 | Highly Recommended. The phenyl groups in the stationary phase engage in π-π stacking interactions with the electron-deficient aromatic ring of the nitrobenzene analyte.[8][9] This secondary interaction mechanism provides a significant boost in selectivity for aromatic compounds, leading to superior resolution and improved peak shape.[10] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole | 2.5 | 1.2 | 14 | An excellent alternative, particularly for halogenated compounds. The highly electronegative fluorine atoms on the PFP phase can induce dipole interactions and offer unique selectivity for positional isomers and other halogenated impurities.[8][10] |
Mobile Phase Optimization: The Key to Fine-Tuning Resolution
The mobile phase composition directly controls analyte retention and can be adjusted to fine-tune the separation.[11] The primary variables are the choice of organic solvent and the elution mode (isocratic vs. gradient).
| Organic Modifier | Elution Mode | Flow Rate | Result | Mechanistic Insight |
| Acetonitrile | Isocratic (60%) | 1.0 mL/min | Poor resolution of early-eluting polar impurities and long retention for the main peak. | An isocratic method uses a constant mobile phase composition.[11] It is insufficient here because it cannot adequately resolve impurities with a wide range of polarities in a reasonable timeframe. |
| Acetonitrile | Gradient (40-90%) | 1.0 mL/min | Good Separation. All impurities are well-resolved from the main peak. | A gradient elution, which involves increasing the organic solvent concentration over time, is essential for stability-indicating methods.[12] It allows for the elution of highly polar compounds at the beginning of the run and retains and resolves non-polar compounds later. |
| Methanol | Gradient (50-100%) | 1.0 mL/min | Slightly lower resolution compared to acetonitrile, higher backpressure. | Methanol is a more viscous and weaker solvent than acetonitrile. While it can promote π-π interactions on a phenyl column, acetonitrile often provides sharper peaks and better overall efficiency for complex separations.[3][9] |
Recommended HPLC Protocol for Purity Analysis
This protocol is the result of the systematic development process described above and is designed to be robust and specific.
Experimental Workflow Diagram
Caption: HPLC Purity Analysis Workflow.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
-
Column: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Solvents: HPLC-grade acetonitrile and purified water (e.g., Milli-Q).
-
Sample Diluent: Acetonitrile/Water (50:50 v/v).
Chromatographic Conditions
| Parameter | Setting |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
Method Validation: A Self-Validating System via ICH Q2(R1)
To ensure the developed method is suitable for its intended purpose—purity testing—it must be validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14] The cornerstone of this validation for a purity method is demonstrating specificity, which is achieved through forced degradation studies.[12][15]
Forced Degradation (Stress Testing)
The objective is to intentionally degrade the sample to produce potential impurities and degradants.[16][17] This process validates that the method is "stability-indicating" by proving it can separate these newly formed peaks from the main analyte peak.
-
Acid Hydrolysis: Sample in 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Sample in 0.1 M NaOH at 60 °C.
-
Oxidation: Sample in 3% H₂O₂ at room temperature.
-
Thermal: Sample heated as a solid at 80 °C.
-
Photolytic: Sample exposed to UV light as per ICH Q1B guidelines.
The successful separation of degradation products confirms the method's specificity.[13]
Validation Workflow
Caption: ICH Q2(R1) Method Validation Logic.
Summary of Validation Parameters
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis (e.g., using a DAD detector) should show no co-elution. All peaks are baseline resolved (Rs > 1.5). |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over the specified range. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For impurities: From the reporting threshold to 120% of the specification limit.[13][18] |
| Accuracy | The closeness of the test results to the true value. | % Recovery of spiked impurities should be within 80-120%. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 5% for impurity quantitation. |
| LOQ | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in temperature, ±0.1 mL/min in flow rate). | System suitability parameters (resolution, tailing factor) remain within acceptable limits. |
By systematically performing and documenting these validation experiments, the HPLC method is proven to be a reliable and trustworthy tool for the quality control of this compound.
References
- Forced Degradation Studies. (2016). MedCrave online. [Link]
- Selecting the Right Column for Your Reversed Phase Method. (2017). Phenomenex Blog. [Link]
- HPLC Column Selection Guide. Chromtech. [Link]
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
- Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. [Link]
- HPLC Column Selection: Core to Method Development (Part I). (2025).
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
- Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Strategies for Method Development and Optimiz
- Live qualification/validation of purity methods for protein products. Purdue University. [Link]
- Separation of Nitrobenzene on Newcrom R1 HPLC column. SIELC Technologies. [Link]
- Forced Degradation Studies. (2016).
- Determination of Nitrobenzene in Water Using Ionic Liquid-Based Liquid-Phase Microextraction Coupled With HPLC. (2009).
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]
- Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. (2014). International Journal of Pharmaceutical Sciences Review and Research. [Link]
- Nitroaromatic Compounds, from Synthesis to Biodegradation. National Institutes of Health (NIH). [Link]
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- 1,2-Dibromo-4-nitrobenzene. PubChem. [Link]
- HPLC separation of related halogenated aromatic, any one?? (2015).
- Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
- 1-Fluoro-4-nitrobenzene. (2018). SIELC Technologies. [Link]
- The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass. [Link]
- 1-Bromo-4,5-difluoro-2-nitrobenzene. PubChem. [Link]
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A Senior Application Scientist's Guide to the Analysis of 1,2-Dibromo-4-fluoro-5-nitrobenzene: A Comparative Analysis of GC-MS and HPLC Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, the purity and accurate quantification of intermediates are non-negotiable. 1,2-Dibromo-4-fluoro-5-nitrobenzene, a key halogenated nitroaromatic building block, demands robust analytical methods to ensure the integrity of downstream processes. This guide provides an in-depth comparison of two premier analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC)—for the comprehensive analysis of this compound. Drawing upon established methodologies for related compounds and authoritative guidelines, we will explore the nuances of method selection, backed by experimental insights and data.
The Analytical Dichotomy: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the analysis of this compound is predicated on a balance of volatility, thermal stability, sensitivity, and the specific analytical objective, such as purity assessment versus trace impurity identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is an exceptionally powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] Its high resolving power and the specificity of mass spectrometric detection make it a gold standard for identifying unknown impurities and quantifying analytes at very low levels.[2] Given that many halogenated nitroaromatics are amenable to volatilization, GC-MS is a highly suitable method.[3]
High-Performance Liquid Chromatography (HPLC) , conversely, excels in the analysis of non-volatile or thermally labile compounds.[4] Operating at or near ambient temperatures, HPLC mitigates the risk of analyte degradation that can occur at the high temperatures of a GC inlet.[5] This makes it a robust choice for the routine purity analysis of many pharmaceutical intermediates.
The following logical workflow can guide the selection of the most appropriate analytical technique for your specific needs.
Sources
A Comparative Guide to the Reactivity of 1,2-Dibromo- vs. 1,2-Dichloro-4-fluoro-5-nitrobenzene in Nucleophilic Aromatic Substitution
Abstract
This guide provides a detailed comparative analysis of the reactivity of two key synthetic intermediates, 1,2-dibromo-4-fluoro-5-nitrobenzene and 1,2-dichloro-4-fluoro-5-nitrobenzene, within the context of nucleophilic aromatic substitution (SNAr). For researchers and professionals in drug development, selecting the optimal substrate is critical for efficiency and yield. Contrary to trends observed in aliphatic substitutions, this guide establishes through mechanistic principles that 1,2-dichloro-4-fluoro-5-nitrobenzene is the more reactive substrate . This enhanced reactivity is attributed to the greater electronegativity of chlorine, which more effectively activates the aromatic ring for the rate-determining nucleophilic attack. This analysis is supported by a discussion of electronic effects, regioselectivity, and a robust protocol for experimental validation.
Introduction: The Synthetic Utility of Halogenated Nitroaromatics
Polyhalogenated nitroaromatic compounds are foundational building blocks in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Their utility stems from their susceptibility to nucleophilic aromatic substitution (SNAr), a powerful reaction for constructing complex molecular architectures by forming carbon-heteroatom and carbon-carbon bonds.[2] The strategic placement of a strong electron-w-ithdrawing group, such as a nitro group (–NO₂), renders the electron-rich aromatic ring electrophilic and primed for attack by a nucleophile.[3]
This guide focuses on two such building blocks: this compound and 1,2-dichloro-4-fluoro-5-nitrobenzene. Understanding the nuanced differences in their reactivity is paramount for chemists to optimize reaction conditions, control regioselectivity, and maximize yields in multi-step synthetic campaigns.
Mechanistic Framework: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is distinct from the more familiar SN1 and SN2 reactions that occur at sp³-hybridized carbon centers.[2] It proceeds via a two-step addition-elimination mechanism.
-
Step 1 (Rate-Determining): Nucleophilic Attack. A nucleophile attacks the electron-deficient carbon atom bearing a leaving group (a halogen in this case). This disrupts the ring's aromaticity and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] This initial attack is the slow, rate-determining step of the reaction.[3][5]
-
Step 2 (Fast): Elimination and Rearomatization. The leaving group is expelled, and the aromaticity of the ring is restored. This step is rapid as it re-establishes the highly stable aromatic system.[3]
The stability of the Meisenheimer complex is the key determinant of the reaction rate. Electron-withdrawing groups, especially those positioned ortho or para to the site of attack, are crucial as they delocalize and stabilize the negative charge of the intermediate through resonance.[4]
Caption: The SNAr addition-elimination mechanism.
Comparative Reactivity Analysis
The central question is which substrate, the dibromo or the dichloro analogue, reacts faster. In SN1 and SN2 reactions, bromide is a better leaving group than chloride because the C-Br bond is weaker.[6] However, in SNAr, this trend is typically inverted.[2]
The Dominant Factor: The Inductive Effect
The rate of an SNAr reaction is governed by the first step: the nucleophilic attack. The more electrophilic the carbon atom bearing the leaving group, the faster the attack. This is where the "element effect" becomes critical.
-
Chlorine's Superior Inductive Effect: Chlorine is more electronegative than bromine. Consequently, it exerts a stronger electron-withdrawing inductive effect on the carbon atom to which it is attached. This increased polarization makes the carbon center more electron-deficient (more δ+) and thus a more attractive target for the incoming nucleophile.
-
Impact on Transition State: This enhanced electrophilicity lowers the activation energy of the rate-determining step, leading to a faster reaction rate for the dichloro compound.[3] The stabilization of the forming Meisenheimer complex by the more electronegative halogen is the key kinetic driver.[3]
The Lesser Factor: Leaving Group Ability
While bromide is inherently a better leaving group than chloride, this factor is of secondary importance in SNAr. Since the cleavage of the carbon-halogen bond occurs in the second, fast step after the rate-determining step, its influence on the overall reaction rate is minimal.[4] The energy profile is dominated by the formation of the Meisenheimer complex, not the departure of the leaving group.
Regioselectivity Considerations
Both molecules present three potential sites for substitution: C1-X, C2-X, and C4-F. The powerful nitro group at C5 strongly activates the ortho (C4-F) and para (C1-X, though this position is not directly para) positions to nucleophilic attack.
-
Most Probable Site: The halogen at the C2 position is ortho to the C1-halogen and meta to the C4-fluorine and C5-nitro group. The halogen at the C1 position is meta to the nitro group. The fluorine at C4 is ortho to the nitro group. The positions most activated by the nitro group are C4 and C6 (unsubstituted). The C2 position is also activated. Therefore, nucleophilic attack is most likely to occur at the C2-halogen or the C4-fluorine . Between these, the displacement of a chlorine or bromine is generally more facile than displacing fluorine due to the very high C-F bond strength. Therefore, substitution is primarily expected at the C2 position.
Data Summary and Physical Properties
The following table summarizes the key physical and reactive properties of the two compounds. While experimental kinetic data for the dibromo-analogue is not widely available, the predicted reactivity is based on established mechanistic principles.
| Property | This compound | 1,2-Dichloro-4-fluoro-5-nitrobenzene | Rationale |
| CAS Number | 1807056-85-4[7] | 2339-78-8 | - |
| Molecular Weight | 298.89 g/mol [7] | 209.99 g/mol | - |
| Physical State | Solid (Predicted) | Low-melting solid / liquid | - |
| Melting Point | N/A | 17 °C | - |
| Boiling Point | N/A | 247 °C | - |
| Predicted SNAr Reactivity | Lower | Higher | Chlorine's higher electronegativity makes the C-Cl carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[3] |
| Primary Kinetic Driver | Inductive Effect of Bromine | Inductive Effect of Chlorine | The rate is determined by the stability of the Meisenheimer complex, which is enhanced by a more electronegative halogen.[3] |
| Leaving Group Ability (C-X Bond Cleavage) | Higher (Weaker C-Br bond) | Lower (Stronger C-Cl bond) | This is not the rate-determining step and has a minimal impact on the overall reaction rate.[4] |
Experimental Protocol for Comparative Kinetic Analysis
To empirically validate the predicted reactivity difference, a comparative kinetic study can be performed. This protocol is designed as a self-validating system to ensure trustworthy and reproducible results.
Objective: To determine the second-order rate constants (k₂) for the reaction of each substrate with a model nucleophile (e.g., piperidine) under identical conditions.
Materials & Equipment:
-
This compound
-
1,2-dichloro-4-fluoro-5-nitrobenzene
-
Piperidine (nucleophile)
-
Dimethyl Sulfoxide (DMSO, anhydrous)
-
Dodecane (internal standard)
-
Thermostatted reaction block or oil bath
-
Autosampler vials
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Workflow Diagram
Caption: Experimental workflow for kinetic comparison.
Step-by-Step Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare 0.1 M stock solutions of both the dibromo- and dichloro-substrates in anhydrous DMSO containing a known concentration (e.g., 0.02 M) of dodecane as an internal standard.
-
Prepare a 1.0 M stock solution of piperidine in anhydrous DMSO. This ensures pseudo-first-order conditions where the nucleophile concentration remains effectively constant.
-
-
Reaction Setup:
-
In separate, sealed reaction vials, place an equal volume of the dibromo- and dichloro- substrate stock solutions.
-
Equilibrate the vials to the desired reaction temperature (e.g., 50.0 ± 0.1 °C) in a thermostatted block.
-
-
Initiation and Sampling:
-
To initiate the reactions simultaneously, add a pre-heated aliquot of the piperidine stock solution to each vial.
-
At predetermined time intervals (e.g., t = 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.
-
-
Quenching:
-
Immediately quench each aliquot by diluting it in a vial containing a suitable solvent mixture (e.g., acetonitrile/water with 0.1% formic acid) to stop the reaction.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method should be capable of resolving the starting material, the product, and the internal standard.
-
Monitor the disappearance of the starting material peak area relative to the constant peak area of the internal standard.
-
-
Data Analysis:
-
For each reaction, plot ln([Substrate]t / [Substrate]₀) versus time (in seconds). The slope of this line will be equal to -k_obs (the observed pseudo-first-order rate constant).
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Piperidine].
-
-
-
Compare the calculated k₂ values. The substrate with the larger k₂ is empirically determined to be the more reactive under the tested conditions.
-
Conclusion and Recommendations
Based on the fundamental principles of the SNAr mechanism, 1,2-dichloro-4-fluoro-5-nitrobenzene is predicted to be significantly more reactive than its dibromo counterpart . The rate-determining step is the initial nucleophilic attack, which is accelerated by the superior electron-withdrawing inductive effect of chlorine compared to bromine. This effect enhances the electrophilicity of the reaction center, thereby lowering the activation energy barrier.
For practicing chemists, this translates to the following recommendations:
-
When seeking higher reaction rates, milder conditions, or shorter reaction times, 1,2-dichloro-4-fluoro-5-nitrobenzene is the substrate of choice.
-
The dibromo-analogue may be considered if subsequent transformations require the presence of bromine for cross-coupling reactions, but researchers should be prepared for potentially sluggish SNAr kinetics requiring more forcing conditions.
The provided experimental protocol offers a definitive method to quantify this reactivity difference, enabling evidence-based substrate selection in the development of novel chemical entities.
References
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene.
- Institute of Science, Nagpur. (n.d.). Aromatic Nucleophilic Substitution Reaction.
- Singleton, D. A. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted.
- Chemsrc. (n.d.). 1,2-Dichloro-4-fluoro-5-nitrobenzene | CAS#:2339-78-8.
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.
- BYJU'S. (n.d.). Nucleophilic Substitution Reaction.
- Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry.
- ResearchGate. (n.d.). SNAr reaction monitored by at-line HPLC and optimized using a SNOBFIT algorithm.
- ResearchGate. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
- PubChem. (n.d.). 1-Bromo-4,5-difluoro-2-nitrobenzene.
- PubChem. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene.
- Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution.
- MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Moran, J., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society.
- Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
- YouTube. (2019). introduction to regioselectivity in aromatic reactions.
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- 7. This compound,(CAS# 1807056-85-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
A Comparative Guide to Alternatives for 1,2-Dibromo-4-fluoro-5-nitrobenzene in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is a critical factor that dictates the efficiency, regioselectivity, and overall success of a synthetic campaign. Halogenated nitroaromatic compounds are indispensable reagents, prized for their tunable reactivity in a variety of transformations. Among these, 1,2-Dibromo-4-fluoro-5-nitrobenzene serves as a versatile precursor, offering multiple reaction sites for diversification. However, the landscape of available reagents is broad, and a critical evaluation of alternatives can unlock new synthetic possibilities, improve cost-effectiveness, and mitigate potential safety concerns. This guide provides an in-depth technical comparison of this compound and its viable alternatives, supported by experimental data and mechanistic insights to inform your synthetic strategy.
The Strategic Importance of Polyhalogenated Nitroaromatics
Polyhalogenated nitroaromatic compounds are powerful synthons due to the interplay of their functional groups. The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), while the halogens serve as leaving groups or handles for cross-coupling reactions. The differential reactivity of various halogens (F, Cl, Br) and their positions relative to the nitro group and each other allow for programmed, regioselective functionalization. This is paramount in the synthesis of complex molecules where precise control of substituent placement is non-negotiable.
Core Reagent: this compound
This compound is a trifunctionalized benzene ring offering a unique combination of reactive sites. The fluorine atom, being the most electronegative halogen, is generally the most facile leaving group in SNAr reactions. The two bromine atoms, while less reactive in SNAr, are excellent partners in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The nitro group not only activates the ring but can also be readily reduced to an amine, providing another avenue for derivatization.
Key Alternatives and Their Comparative Analysis
The primary alternatives to this compound are other polyhalogenated nitroaromatics where the identity and position of the halogens are varied. The choice of an alternative is dictated by the desired reactivity, regioselectivity, cost, and safety profile.
1,2-Dichloro-4-fluoro-5-nitrobenzene: The Closest Analog
This compound is arguably the most direct alternative, with the two bromine atoms being replaced by chlorine atoms.[1][2][3][4][5][6]
Reactivity in SNAr: Based on the established principles of nucleophilic aromatic substitution, the reactivity of the leaving group follows the order F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon atom bearing the halogen, and a more electronegative halogen enhances the electrophilicity of this carbon. Therefore, in an SNAr reaction, the fluorine atom in both 1,2-dibromo- and 1,2-dichloro-4-fluoro-5-nitrobenzene would be the most reactive site. When comparing the reactivity of the C-Cl versus C-Br bonds in SNAr under forcing conditions, the C-Cl bond is expected to be slightly more reactive.
Reactivity in Cross-Coupling: In palladium-catalyzed cross-coupling reactions, the reactivity of the C-X bond is generally I > Br > Cl. This is due to the bond dissociation energies and the ease of oxidative addition to the palladium catalyst. Consequently, the C-Br bonds in this compound are significantly more reactive in Suzuki, Sonogashira, and other cross-coupling reactions than the C-Cl bonds in its dichloro- counterpart. This allows for milder reaction conditions and potentially higher yields.
Regioselectivity: For both compounds, the fluorine atom is the primary site of nucleophilic attack in SNAr. In cross-coupling reactions of this compound, selective mono-functionalization of one of the bromine atoms can be achieved by carefully controlling the reaction conditions, although regioselectivity between the two non-equivalent bromines can be challenging.
Cost and Availability: 1,2-Dichloro-4-fluoro-5-nitrobenzene is generally more readily available from commercial suppliers and is often more cost-effective than the dibromo- analog.[4][5][7]
Bromo-difluoro-nitrobenzene Derivatives
Compounds such as 1-Bromo-2,4-difluoro-5-nitrobenzene and 1-Bromo-4,5-difluoro-2-nitrobenzene offer a different reactivity profile.[1][5][8]
Reactivity and Regioselectivity: In these derivatives, the presence of two fluorine atoms significantly activates the ring for SNAr. The position of the bromine atom relative to the nitro group and the fluorines will dictate the regioselectivity of both SNAr and cross-coupling reactions. For instance, in 1-Bromo-2,4-difluoro-5-nitrobenzene, the fluorine at C-4 (para to the nitro group) is the most activated site for nucleophilic attack. The bromine atom can then be selectively functionalized using cross-coupling chemistry.
Data Presentation: A Comparative Overview
| Property | This compound | 1,2-Dichloro-4-fluoro-5-nitrobenzene | 1-Bromo-2,4-difluoro-5-nitrobenzene |
| CAS Number | 1807056-85-4[9] | 2339-78-8[4] | 345-24-4[1] |
| Molecular Weight | 298.89 g/mol | 209.99 g/mol [4] | 237.99 g/mol [1] |
| Primary Application | SNAr (at F), Cross-coupling (at Br) | SNAr (at F), Agrochemicals, Pharmaceuticals[1] | SNAr (at F), Cross-coupling (at Br) |
| Relative Reactivity in SNAr (C-X) | F > Br | F > Cl | F > Br |
| Relative Reactivity in Cross-Coupling (C-X) | Br > F | Cl > F | Br > F |
| Cost | Higher | Lower | Moderate |
| Availability | More specialized | Widely available | Readily available |
| Safety | Irritant, Harmful | Irritant, Harmful | Irritant, Harmful |
Experimental Protocols
The following protocols are representative examples of how these reagents can be employed in common synthetic transformations.
Protocol 1: Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general procedure for the reaction of a primary or secondary amine with a polyhalogenated nitroaromatic compound, where the fluorine atom is the most likely site of substitution.
Sources
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- 4. 1,2-Dichloro-4-nitrobenzene - Wikipedia [en.wikipedia.org]
- 5. CAS 2339-78-8 | 4654-7-45 | MDL MFCD00075330 | 1,2-Dichloro-4-fluoro-5-nitrobenzene | SynQuest Laboratories [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
A Multi-Spectroscopic Approach to Differentiating Positional Isomers of 1,2-Dibromo-4-fluoro-5-nitrobenzene
In the fields of pharmaceutical development, agrochemicals, and materials science, the precise structural elucidation of synthetic intermediates is paramount. Positional isomers—molecules with identical chemical formulas but different arrangements of substituents on a benzene ring—can exhibit dramatically different biological activities, toxicological profiles, and material properties. Consequently, the ability to unambiguously differentiate between these isomers is a critical analytical challenge. This guide provides a comprehensive framework for distinguishing 1,2-Dibromo-4-fluoro-5-nitrobenzene from its closely related positional isomers using a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
This document will focus on a comparative analysis of three specific, challenging isomers to highlight the power of a multi-spectroscopic approach:
-
Isomer A: this compound
-
Isomer B: 1,3-Dibromo-4-fluoro-2-nitrobenzene
-
Isomer C: 1,4-Dibromo-2-fluoro-5-nitrobenzene
The Imperative of Isomer Identification
The strategic placement of bromo, fluoro, and nitro groups on a benzene ring dictates the molecule's electronic distribution, steric profile, and potential intermolecular interactions. For instance, a change in the position of the electron-withdrawing nitro group relative to the fluorine atom can significantly alter the molecule's reactivity and its binding affinity to a biological target. Relying on a single analytical technique can often lead to ambiguity. Therefore, a holistic approach that integrates data from various spectroscopic methods is essential for self-validating and conclusive structural assignment.
Below is a visual representation of the isomers under consideration.
Caption: Integrated workflow for isomer differentiation.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans for good signal-to-noise.
-
¹⁹F NMR Acquisition: Using a broadband or fluorine-specific probe, acquire the spectrum with proton decoupling. A common reference is CFCl₃ (external or calculated, δ 0.00 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
Protocol 2: Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms). Set an appropriate temperature program to ensure separation from any impurities (e.g., ramp from 100 °C to 280 °C at 15 °C/min).
-
MS Acquisition: Set the EI source to 70 eV. Scan a mass range from m/z 40 to 400 to observe the molecular ion cluster and key fragments.
Conclusion
References
- Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
- Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz.
- Geraldes, C. F. G. C., & Rocha, J. (2012). Principles and Topical Applications of 19F NMR Spectrometry. ResearchGate.
- Kumar, S. (2016). Nmr spectroscopy of fluorine 19. Slideshare.
- Clark, J. (2022). mass spectra - the M+2 peak. Chemguide.
- Corio, P. L., & Dailey, B. P. (1956). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry.
- IR: nitro groups. (n.d.). University of Calgary.
- Isotopes in Mass Spectrometry. (n.d.). Chemistry Steps.
- Isotope Abundance. (2022). Chemistry LibreTexts.
- Abraham, R. J. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Hamilton College.
- Prosser, R. S. (2023). A beginner's guide to 19F NMR and its role in drug screening. Canadian Journal of Chemistry.
- How ortho and para isomers of benzene derivatives differentiated? (2012). ResearchGate.
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.
- ms isotopes: Br and Cl. (n.d.). College of Saint Benedict & Saint John's University.
Validating the Structure of 1,2-Dibromo-4-fluoro-5-nitrobenzene: A COSY NMR Comparison Guide
In the landscape of pharmaceutical development and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For highly substituted aromatic compounds such as 1,2-Dibromo-4-fluoro-5-nitrobenzene, with its limited number of protons and complex substitution pattern, one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy can present an incomplete picture. This guide provides an in-depth technical comparison of how two-dimensional Correlation Spectroscopy (COSY) NMR unequivocally validates the structure of this compound, offering a layer of certainty that 1D NMR alone cannot provide.
The Challenge with 1D ¹H NMR for Complex Aromatics
A standard 1D ¹H NMR spectrum of this compound would reveal two signals in the aromatic region. While the chemical shifts of these protons are influenced by the surrounding electron-withdrawing (nitro, bromo, fluoro) and electron-donating (none in this case) groups, confirming their precise spatial relationship—specifically, that they are adjacent (vicinal) to each other—can be challenging.[1] J-coupling constants in 1D NMR provide clues about the relative positions of protons on a benzene ring, with ortho coupling (through 3 bonds) typically being larger than meta (4 bonds) or para (5 bonds) coupling.[2][3] However, in a molecule with significant electronic effects from multiple substituents, these coupling constants can sometimes be ambiguous.
COSY NMR: A Definitive Map of Proton Connectivity
COSY is a powerful 2D NMR technique that directly visualizes the J-coupling between protons.[4][5] The resulting spectrum plots the ¹H NMR spectrum on both the x and y axes. The signals that appear on the diagonal are equivalent to the 1D spectrum. The crucial information lies in the off-diagonal "cross-peaks," which indicate that two protons are coupled.[6][7][8] For this compound, the presence of a cross-peak between the two aromatic proton signals would provide definitive evidence of their through-bond coupling, and therefore, their spatial proximity on the benzene ring.
Predicted ¹H NMR and COSY Data for this compound
To illustrate the power of COSY, we will use a predicted ¹H NMR spectrum for this compound. The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The nitro group and halogens are electron-withdrawing and will deshield the protons, shifting their signals downfield.[1][9]
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted J-coupling (Hz) |
| H-3 | ~8.1 | Doublet (d) | ~9.0 (³JH3-H6) |
| H-6 | ~7.9 | Doublet (d) | ~9.0 (³JH6-H3) |
Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Interpreting the Predicted COSY Spectrum
A COSY spectrum based on this predicted data would display the following key features:
-
Diagonal Peaks: A signal on the diagonal at approximately 8.1 ppm and another at 7.9 ppm. These correspond to the two proton signals in the 1D spectrum.[7]
-
Cross-Peaks: A single cross-peak correlating the signals at 8.1 ppm and 7.9 ppm. This cross-peak is the definitive evidence that the protons at these two chemical shifts are J-coupled.[4][6][8] The presence of this correlation confirms that H-3 and H-6 are vicinal to each other on the aromatic ring.
The logical relationship for interpreting the COSY spectrum is illustrated below:
Caption: Logical workflow for COSY data interpretation.
Experimental Protocol for COSY NMR Acquisition
The following is a generalized protocol for acquiring a high-quality COSY spectrum.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
1D ¹H NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to determine the chemical shift range of the aromatic protons and to optimize receiver gain.
-
-
COSY Experiment Setup:
-
Select a standard COSY pulse sequence (e.g., cosygp).
-
Set the spectral width to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) will determine the resolution of the second dimension. A value of 256 or 512 is typically sufficient.
-
The number of scans per increment will depend on the sample concentration. For a moderately concentrated sample, 2-4 scans should be adequate.
-
-
Data Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum.
-
Symmetrize the spectrum to reduce artifacts.
-
The experimental workflow is summarized in the diagram below:
Caption: Standard experimental workflow for COSY NMR.
Conclusion: The Power of 2D Correlation
References
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing.
- Study.com. (n.d.). Why para aromatic has a low J constant and why ortho has high J constant?
- Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.
- University of Regensburg. (n.d.). Interpreting the 2D H/H COSY Spectrum.
- Standard Reference Data. (n.d.). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- ACD/Labs. (2008, June 18). Interpreting a 1H-1H COSY spectrum.
- University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- YouTube. (2022, April 21). 2D NMR: COSY INTERPRETATION.
- YouTube. (2025, August 5). What Is COSY NMR? - Chemistry For Everyone.
- Chemistry LibreTexts. (2024, December 18). 7.3: Two Dimensional Homonuclear NMR Spectroscopy.
- Magritek. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Weizmann Institute of Science. (n.d.). COSY.
- Journal of Chemical Information and Modeling. (n.d.). Fluorine−Fluorine Spin−Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. ACS Publications.
- Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants.
- Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
- Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants.
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A Comparative Study of Leaving Group Ability in Dihalonitrobenzenes for Nucleophilic Aromatic Substitution
In the landscape of synthetic organic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the strategic functionalization of aromatic rings is a cornerstone. Among the myriad of reactions available, nucleophilic aromatic substitution (SNAr) stands out for its utility in forming carbon-heteroatom and carbon-carbon bonds on electron-deficient aromatic systems. A critical determinant of the efficiency and feasibility of an SNAr reaction is the proficiency of the leaving group. This guide provides an in-depth comparative analysis of the leaving group ability of halogens in dihalonitrobenzene systems, supported by mechanistic insights and experimental data, to aid researchers in their synthetic design and optimization.
The Unconventional Truth of Leaving Groups in SNAr Chemistry
In the realm of aliphatic nucleophilic substitutions (SN1 and SN2), the established wisdom dictates a leaving group ability of I > Br > Cl > F.[1][2] This trend is primarily governed by the strength of the carbon-halogen bond and the stability of the resulting halide anion.[1][3] However, the paradigm is inverted in nucleophilic aromatic substitution. For SNAr reactions, the generally observed trend for halogen leaving group ability is F > Cl ≈ Br > I.[4][5][6] This "element effect" is a consequence of the unique two-step addition-elimination mechanism of SNAr reactions.[5][6]
The rate-determining step in an SNAr reaction is not the cleavage of the carbon-leaving group bond, but rather the initial attack of the nucleophile on the aromatic ring to form a resonance-stabilized carbanion known as a Meisenheimer complex.[4][7][8] The presence of strong electron-withdrawing groups, such as nitro groups, positioned ortho or para to the leaving group is essential to stabilize this intermediate by delocalizing the negative charge.[4][7][9]
The high electronegativity of fluorine plays a pivotal role in accelerating this initial nucleophilic attack. By inductively withdrawing electron density from the aromatic ring, fluorine enhances the electrophilicity of the carbon atom attached to it, making it more susceptible to nucleophilic attack.[7][10] This stabilization of the transition state leading to the Meisenheimer complex outweighs the high bond dissociation energy of the C-F bond.[7]
Visualizing the SNAr Mechanism
The following diagram illustrates the generalized mechanism for an SNAr reaction, highlighting the rate-determining formation of the Meisenheimer complex.
Comparative Performance Data: Halogens as Leaving Groups
Experimental data consistently supports the inverted reactivity trend of halogens in SNAr reactions. A classic study involves the reaction of 1-halo-2,4-dinitrobenzenes with a nucleophile such as piperidine in methanol. The second-order rate constants from such experiments provide a quantitative measure of the leaving group ability.
| Leaving Group (X in 1-X-2,4-dinitrobenzene) | Relative Rate Constant |
| F | 3300 |
| Cl | 4.5 |
| Br | 2.4 |
| I | 1.0 |
Table 1: Relative reaction rates for the SNAr reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol, illustrating the superior leaving group ability of fluorine.
The data unequivocally demonstrates that the fluoro-substituted nitrobenzene is significantly more reactive than its chloro, bromo, and iodo counterparts.
Experimental Protocol: A Competitive SNAr Reaction
To provide a practical context, the following is a detailed protocol for a competitive experiment that can be adapted to compare the leaving group abilities of different halogens in a dihalonitrobenzene system.
Objective:
To determine the relative reactivity of the two different halogen atoms in a dihalonitrobenzene towards a common nucleophile.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
1-Fluoro-2,4-dinitrobenzene
-
Piperidine
-
Methanol (Anhydrous)
-
Internal Standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Experimental Workflow Diagram
Sources
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A Comparative Guide to the Quantitative Assay of 1,2-Dibromo-4-fluoro-5-nitrobenzene: The Ascendancy of qNMR
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity in Chemical Synthesis
In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of novel compounds is not merely a procedural step but the bedrock of reliable and reproducible science. The compound 1,2-Dibromo-4-fluoro-5-nitrobenzene, a halogenated nitroaromatic, serves as a versatile intermediate in the synthesis of more complex molecules. Its purity is paramount, as even trace impurities can lead to unforeseen side reactions, diminished yields, and flawed biological data. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against traditional chromatographic methods for the accurate assay of this key intermediate. We will delve into the causality behind experimental choices, present a self-validating qNMR protocol, and offer a clear, data-driven comparison to empower researchers in selecting the most robust analytical strategy.
The Analytical Challenge: Assigning Purity to a Multifunctional Aromatic Compound
This compound possesses several functional groups—two bromine atoms, a fluorine atom, and a nitro group—on an aromatic ring. This chemical complexity necessitates an analytical method that is not only sensitive and accurate but also specific. Potential impurities may arise from starting materials, side-products from the nitration or bromination steps, or subsequent degradation. Therefore, an ideal analytical method should provide an unambiguous and direct measure of the target molecule, independent of the response factors of unknown impurities. This is where the unique strengths of qNMR come to the forefront.
Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Quantification
Unlike chromatographic techniques that rely on comparing the response of an analyte to a calibration curve generated from a reference standard of the same compound, qNMR is a primary analytical method.[1][2] The fundamental principle of qNMR is that the integral area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[3][4][5] This intrinsic relationship allows for the direct quantification of a substance by co-dissolving it with a certified internal standard of known purity and concentration.[6]
The advantages of this approach are profound:
-
Absolute Quantification: It does not require a specific, certified reference material of this compound itself, which may not be readily available.[6]
-
Structural Confirmation: The same experiment provides the quantitative purity value and confirms the chemical structure of the analyte, offering a two-in-one analysis.
-
High Precision and Accuracy: When performed under optimized conditions, qNMR offers excellent precision and accuracy, with results traceable to the International System of Units (SI).[6][7]
-
Non-Destructive: The sample can be recovered unchanged after the analysis.[6]
A Validated qNMR Protocol for this compound Assay
A robust qNMR experiment is a self-validating system. The following protocol is designed to ensure accuracy and reproducibility, with explanations for each critical step.
Sources
- 1. usp.org [usp.org]
- 2. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
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- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. ijpsonline.com [ijpsonline.com]
This guide provides a comprehensive, experience-driven framework for developing a robust, stability-indicating analytical method for 1,2-Dibromo-4-fluoro-5-nitrobenzene and its process-related impurities and degradation products. We will move beyond rote procedural lists to explore the scientific rationale behind each decision, ensuring the final method is not only accurate and precise but also thoroughly validated and fit for its intended purpose in a regulated drug development environment.
Foundational Strategy: Defining the Analytical Target Profile (ATP)
Before any practical work begins, it is critical to define the goals of the analytical method.[1][2] This is the Analytical Target Profile (ATP), and it governs all subsequent development and validation choices.
For this compound, the ATP is:
-
Objective: To develop a quantitative method for the determination of this compound (the Active Pharmaceutical Ingredient, or API) and to detect and quantify all potential related substances (impurities and degradants) above the reporting threshold.
-
Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is selected due to the presence of a strong UV chromophore in the nitroaromatic structure.[3][4][5]
-
Performance Characteristics: The method must be specific, linear, accurate, precise, and robust, capable of separating the main component from all known and potential impurities, including those generated under stress conditions.
Method Development: A Logic-Driven Approach
The development process is an iterative journey, starting with foundational knowledge and progressively refining parameters.
Physicochemical Properties & Initial Conditions
A preliminary analysis of the target molecule's structure (this compound, CAS No. 1807056-85-4) provides crucial clues for starting conditions.[6]
-
Structure & Polarity: The molecule is a substituted benzene ring, making it relatively non-polar and hydrophobic. The presence of two bromine atoms, a fluorine atom, and a nitro group contributes to its moderate polarity.[4] This profile makes Reversed-Phase HPLC (RP-HPLC) the logical choice.[4][5]
-
UV Absorbance: The nitrobenzene moiety is a strong chromophore. A UV scan will likely reveal a maximum absorbance (λmax) in the 250-350 nm range, making UV detection highly suitable.[4]
Starting Point Justification: A C18 stationary phase is the workhorse of RP-HPLC and provides an excellent starting point for separating hydrophobic compounds. A mobile phase of acetonitrile and water is chosen for its UV transparency and common use in separating aromatic compounds.[5]
Experimental Protocol: Initial Screening
Objective: To determine the approximate retention time of the API and assess peak shape.
Table 1: Initial HPLC Screening Parameters
| Parameter | Condition | Rationale |
| HPLC System | Standard HPLC/UHPLC with UV/PDA Detector | Standard industry equipment. |
| Column | C18, 4.6 x 150 mm, 5 µm | General-purpose column for moderately polar analytes.[4] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to improve peak shape and ensure consistent ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for RP-HPLC. |
| Gradient | 50% B to 90% B over 15 minutes | A broad gradient to elute the API and any initial impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 254 nm (or PDA Scan 200-400 nm) | 254 nm is a common wavelength for aromatic compounds; PDA provides full spectral data. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Sample Prep. | 0.1 mg/mL in Acetonitrile:Water (50:50) | Ensures solubility and compatibility with the mobile phase. |
Forced Degradation: The Key to a Stability-Indicating Method
To ensure the method can separate the API from its degradation products, a forced degradation (or stress testing) study is essential.[7][8][9] This involves subjecting the API to harsh conditions to intentionally generate degradants.[10] The goal is to achieve 10-20% degradation of the API.[10]
Workflow for Forced Degradation Studies
Sources
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Safety Operating Guide
Definitive Guide to the Proper Disposal of 1,2-Dibromo-4-fluoro-5-nitrobenzene
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 1,2-Dibromo-4-fluoro-5-nitrobenzene (CAS No: 5411-50-7). As a halogenated nitroaromatic compound, this substance presents significant health and environmental hazards, necessitating rigorous adherence to established safety and disposal protocols. This guide is intended for laboratory researchers, chemical safety officers, and drug development professionals who handle this or structurally similar compounds.
Hazard Assessment: Understanding the Risks
This compound is classified as a hazardous substance. A thorough understanding of its associated risks is the foundation of safe handling and disposal. The primary hazards include significant acute toxicity, potential for long-term organ damage, and environmental toxicity.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment, Chronic | Category 3 | H412: Harmful to aquatic life with long lasting effects[1] |
Causality Insight: The presence of nitro and halogen functional groups on the aromatic ring contributes to the compound's reactivity and toxicity. The nitro group can be metabolically reduced to reactive intermediates, while the halogen atoms increase its persistence and potential for bioaccumulation. Its classification as "harmful to aquatic life with long lasting effects" is a critical driver for preventing its release into sewer systems or the environment.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound for any purpose, including disposal preparation, the following minimum PPE must be worn.
Table 2: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, as the substance is harmful and causes irritation. Gloves must be inspected before use and disposed of after contamination.[3][5] |
| Body Protection | Laboratory coat, closed-toe shoes. For larger quantities or spill cleanup, a chemically resistant apron or suit is required. | Minimizes skin exposure.[4] |
| Respiratory Protection | Use only in a well-ventilated area or under a certified chemical fume hood. For spill cleanup or where ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates. | Protects against inhalation, which is a primary route of toxic exposure.[3][6] |
Waste Characterization and Segregation: A Critical Step
Proper disposal begins with correct waste classification. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[7]
Core Directive: This waste must not be mixed with non-halogenated organic waste streams.
-
Why Segregation Matters: Halogenated wastes require specific disposal methods, typically high-temperature incineration with specialized scrubbers.[6][7] The combustion of halogenated compounds can produce acidic gases like hydrobromic acid (HBr) and hydrofluoric acid (HF), as well as potentially toxic dioxins and furans if not managed in a suitable facility.[8][9] Mixing waste streams complicates disposal, significantly increases costs, and can create dangerous chemical reactions.[10]
Step-by-Step Disposal Protocol
This protocol outlines the procedure from generating the waste to preparing it for collection by a licensed disposal service.
Caption: Disposal workflow for this compound.
1. Container Selection:
- Use a designated, leak-proof, and chemically compatible container clearly marked for "Halogenated Organic Waste."
- The container must be in good condition, with a secure, tight-fitting lid. Ensure it is not contaminated on the exterior.[11]
2. Waste Collection:
- Carefully transfer waste into the designated container. For solids, use a dedicated scoop or spatula. For contaminated labware, place it directly into the container if possible.
- Do not overfill the container. A general rule is to fill to no more than 90% capacity to allow for expansion.[11]
3. Labeling:
- Proper labeling is a legal requirement. The label must include:
- The words "Hazardous Waste."
- The full chemical name: "this compound." If it's a mixture, list all components and their approximate percentages.
- The specific hazard characteristics (e.g., Toxic, Irritant).
- The date when waste was first added to the container (accumulation start date).
4. Storage:
- Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.
- The SAA must be under the control of the laboratory personnel.
- The container should be kept in secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.
- Store away from incompatible materials, particularly strong bases and oxidizing agents.[8][11]
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Secure: Alert personnel in the immediate area. Evacuate the vicinity and restrict access.[6]
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Remove Ignition Sources: Although the solid has no listed flash point, thermal decomposition can release hazardous gases. Remove any potential sources of ignition as a precaution.[1]
-
Assess & Equip: Do not attempt to clean a large spill without proper training and equipment. For a small, manageable spill, don appropriate PPE as outlined in Section 2, including respiratory protection.
-
Contain & Clean:
-
Do not use water.
-
Gently cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[12]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.[1][6]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), collecting all cleaning materials as hazardous waste.
-
-
Package & Label: Seal the container holding the spill cleanup debris. Label it clearly as "Hazardous Waste - Spill Debris containing this compound."
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Final Disposal Pathway
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[6][12]
-
Methodology: The most common and environmentally sound method for destroying halogenated organic compounds is high-temperature incineration in a facility permitted under the Resource Conservation and Recovery Act (RCRA).[7][13] These incinerators operate at temperatures sufficient to destroy the molecule and are equipped with advanced air pollution control systems (e.g., scrubbers) to neutralize harmful byproducts like HBr and HF.
-
Regulatory Compliance: As the waste generator, your institution is legally responsible for the waste from "cradle to grave." This includes ensuring the disposal vendor is certified and that all shipping manifests are correctly completed and retained as per EPA and local regulations.[5][14]
Emergency First Aid Procedures
In case of accidental exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding personnel.[1][6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled).[1][6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
